molecular formula C22H22Br2N2O10 B038350 5,5'-Dibromo-BAPTA CAS No. 111248-72-7

5,5'-Dibromo-BAPTA

Número de catálogo: B038350
Número CAS: 111248-72-7
Peso molecular: 634.2 g/mol
Clave InChI: KCTRRYZOCJDOTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,5'-dibromo-BAPTA is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5'. It has a role as a chelator. It is functionally related to a BAPTA.
calcium chelato

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149566
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-72-7
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111248-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a critical tool for the investigation of calcium signaling. It details the compound's mechanism of action, physicochemical properties, and applications in cellular and physiological research, with a focus on its role in dissecting complex calcium-dependent signaling pathways.

Introduction

This compound (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium (Ca²⁺) chelator from the BAPTA family.[1] These chelators are structurally related to EGTA but offer significant advantages, including higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH in the physiological range.[1][2] this compound is characterized by an intermediate affinity for Ca²⁺, which makes it particularly useful for buffering Ca²⁺ concentrations in the micromolar range and for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[1][3]

It is available in two primary forms:

  • Membrane-impermeant salt form (e.g., tetrapotassium salt): Soluble in water, this form is used for preparing extracellular Ca²⁺ buffers or for direct introduction into cells via techniques like microinjection or a patch pipette.[4][5]

  • Membrane-permeant acetoxymethyl (AM) ester form: This lipophilic version can diffuse across the cell membrane.[2][6] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[5][6]

Mechanism of Action

The primary function of this compound is to selectively bind free Ca²⁺ ions, acting as a Ca²⁺ buffer.[1] The chelation process involves the coordination of a Ca²⁺ ion by eight donor atoms within the BAPTA molecule: two ether oxygens, two amine nitrogens, and four carboxylate oxygens.[1] This action allows researchers to clamp or buffer the intracellular calcium concentration at a specific level, thereby making it possible to elucidate the calcium dependency of various physiological events.[2] By buffering pathological increases in intracellular calcium, it is also used to investigate mechanisms of neuronal cell death and evaluate neuroprotective strategies.[3]

Data Presentation: Physicochemical and Binding Properties

The essential characteristics of this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValue (Free Acid)Value (Tetrapotassium Salt)References
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀C₂₂H₁₈Br₂K₄N₂O₁₀[2][7][8]
Molecular Weight 634.23 g/mol 786.59 g/mol [2][7][8]
Appearance White to off-white solidWhite to off-white solid[3][7]
Solubility ---Soluble in water[2][3][7]
Storage ---4°C[7][9][10]
Table 2: Calcium Binding Properties
ParameterValueConditionsReferences
Kd for Ca²⁺ ~1.6 - 3.6 µMIn the absence of Mg²⁺[2][3][11]
Binding & Release Kinetics FastRelative to EGTA[2][11]
Selectivity High for Ca²⁺ over Mg²⁺---[2]

Applications in Research

This compound is an invaluable tool in neuroscience, muscle physiology, and the study of various Ca²⁺-dependent signaling cascades.[1]

  • Synaptic Transmission and Plasticity: It is used to dissect the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).[1][3]

  • Excitation-Contraction Coupling: In muscle cells, it can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[1]

  • Store-Operated Calcium Entry (SOCE): By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), it helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels.[1]

  • Excitotoxicity: It is used to study the mechanisms of neuronal cell death by buffering the pathological rise in intracellular calcium.[3]

  • Ion Channels: The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns.[3]

Experimental Protocols

Protocol 1: Loading Cells with this compound AM Ester

This protocol describes a general method for loading the cell-permeant AM ester form of this compound into cultured cells.[3]

Materials:

  • This compound, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Pluronic® F-127 (e.g., 10-20% w/v stock in DMSO)[2][6]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[6]

  • Probenecid (optional, to inhibit extrusion of the dye)[12]

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO.[6] Store in small aliquots at -20°C, protected from light and moisture.[4]

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the stock solution into a physiological buffer to the desired final concentration (typically 1-50 µM). The optimal concentration is cell-type dependent and should be determined empirically.[6]

    • To aid dispersion, first mix the AM ester stock with an equal volume of Pluronic® F-127 stock solution before diluting into the final buffer volume. The final concentration of Pluronic® F-127 should be around 0.02%.[2][6]

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading solution.

    • Incubate the cells for 15-60 minutes at 37°C.[6]

  • Washing: After incubation, gently remove the loading solution and wash the cells two to three times with a fresh, warm physiological buffer to remove extracellular chelator.[6][13]

  • De-esterification: Incubate the cells in fresh buffer for at least 30 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases. This traps the active chelator inside the cells.[3][6][11] The cells are now ready for experimentation.

Protocol 2: Introducing this compound via Patch Pipette

This method is commonly used in electrophysiology to introduce a known concentration of the chelator directly into a single cell.[3]

Materials:

  • This compound, tetrapotassium salt

  • Intracellular (pipette) solution, specific to the experiment

  • 0.2 µm syringe filter[3]

Procedure:

  • Prepare Internal Solution: Dissolve the this compound tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 0.1-10 mM).[2][3]

  • Adjust and Filter: Ensure the pH and osmolarity of the final solution are re-adjusted. Filter the solution through a 0.2 µm syringe filter.[3]

  • Fill Pipette: Back-fill a patch pipette with the chelator-containing internal solution.[3]

  • Obtain Whole-Cell Configuration: Form a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.[3]

  • Equilibration: Allow 5-10 minutes for the this compound to diffuse from the pipette into the cell and equilibrate with the intracellular environment before beginning recordings.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_workflow Experimental Workflow: AM Ester Loading prep Prepare Loading Solution (BAPTA-AM + Pluronic F-127) load Incubate Cells (37°C, 15-60 min) prep->load wash Wash Cells (3x) (Remove extracellular AM ester) load->wash deester De-esterification (Allow 30 min for hydrolysis) wash->deester exp Begin Experiment (e.g., Calcium Imaging, Electrophysiology) deester->exp

Caption: General experimental workflow for loading cells with this compound AM.

G cluster_pathway Intervention in a Generic Ca²⁺ Signaling Pathway Stimulus External Stimulus (e.g., Neurotransmitter) Receptor GPCR / Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER activates IP₃R Ca_Release Ca²⁺ Release ER->Ca_Release BAPTA This compound (Ca²⁺ Buffer) Ca_Release->BAPTA Chelated Response Downstream Cellular Responses Ca_Release->Response Activates BAPTA->Response Inhibits

Caption: Role of this compound in buffering cytosolic Ca²⁺ and modulating signaling.[11]

Conclusion

This compound is a powerful and versatile tool for investigating Ca²⁺ signaling in a wide range of biological systems.[1] Its intermediate affinity for Ca²⁺, combined with rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients.[1][7] For successful application, researchers should be mindful of potential off-target effects and the importance of appropriate controls and empirical optimization of loading conditions for their specific experimental model.[12]

References

5,5'-Dibromo-BAPTA: An In-depth Technical Guide to its Mechanism of Action and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, selective calcium chelator that serves as a critical tool in the study of calcium (Ca²⁺) signaling.[1][2][3] As a derivative of BAPTA, it is extensively utilized to buffer intracellular calcium concentrations with high precision, allowing for the nuanced investigation of Ca²⁺-dependent cellular processes.[1] This technical guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and experimental applications of this compound, complete with detailed protocols and visualizations to facilitate its effective use in a laboratory setting.

Core Mechanism of Action

The primary function of this compound is to act as a Ca²⁺ buffer by selectively binding to free calcium ions.[2] The BAPTA backbone forms a cage-like structure around the Ca²⁺ ion, a process driven by the coordination of the calcium ion with two ether oxygens, two amine nitrogens, and four carboxylate oxygens.[2] The electron-withdrawing bromine atoms at the 5 and 5' positions on the benzene (B151609) rings modify the electron density of the molecule, resulting in an intermediate affinity for Ca²⁺ compared to its parent compound, BAPTA.[2] This intermediate affinity is crucial for its utility in buffering, rather than completely eliminating, Ca²⁺ transients, thereby enabling the study of their physiological significance.[2]

One of the key advantages of this compound, and BAPTA derivatives in general, is its rapid binding kinetics.[4][5] It exhibits a fast on-rate for Ca²⁺, allowing it to effectively buffer rapid and localized calcium transients, a feature that distinguishes it from slower chelators like EGTA.[5] Furthermore, its affinity for Ca²⁺ is relatively insensitive to pH changes within the physiological range.[4][5]

This compound is available in two primary forms: a water-soluble salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester.[1][6] The salt form is used for preparing extracellular Ca²⁺ buffers and can be introduced into cells via microinjection.[6] The AM ester form is lipophilic and can be loaded into cells by incubation.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[6]

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₂H₂₂Br₂N₂O₁₀ (Free Acid)[7]
C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)[7]
Molecular Weight 634.23 g/mol (Free Acid)[7]
786.59 g/mol (Tetrapotassium Salt)[7]
Appearance White to off-white solid[7][8]
Solubility Soluble in water (tetrapotassium salt)[7][8]
Storage Temperature 4°C (solid salt form)[7][8]
Calcium Binding Properties
ParameterValueConditionsReference
Dissociation Constant (K_d) for Ca²⁺ ~1.6 µMIn the absence of Mg²⁺, 10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[1][9]
~3.6 µMIn the absence of Mg²⁺[1][6][8]
Association Rate (k_on) ~10⁸ - 10⁹ M⁻¹s⁻¹ (estimated for BAPTA derivatives)[5]
Dissociation Rate (k_off) Not specifically determined for this compound
Selectivity (Ca²⁺ vs. Mg²⁺) High[4]

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_int Free Ca²⁺ Ca_ext->Ca_int Influx DB_BAPTA This compound Ca_int->DB_BAPTA Signaling Downstream Ca²⁺ Signaling Pathways Ca_int->Signaling Activation DB_BAPTA_Ca Ca²⁺-Bound This compound DB_BAPTA->DB_BAPTA_Ca Binding (kon) DB_BAPTA_Ca->DB_BAPTA Release (koff)

Mechanism of this compound as a Ca²⁺ Buffer.

cluster_workflow Experimental Workflow Start Start Load Load Cells with This compound-AM Start->Load Wash Wash to Remove Extracellular Chelator Load->Wash Deesterify Allow for De-esterification Wash->Deesterify Stimulate Apply Stimulus Deesterify->Stimulate Measure Measure Cellular Response (e.g., fluorescence, current) Stimulate->Measure Analyze Analyze Data Measure->Analyze

Experimental Workflow for Using this compound.

Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ PIP2 PIP₂ IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca²⁺ Store Ca_release Ca²⁺ Release ER->Ca_release IP3R->Ca_release activates STIM1 STIM1 Ca_release->STIM1 depletes ER Ca²⁺, activates DB_BAPTA This compound Ca_release->DB_BAPTA buffered by Orai1 Orai1 Channel STIM1->Orai1 translocates and activates SOCE Store-Operated Ca²⁺ Entry (SOCE) Orai1->SOCE SOCE->DB_BAPTA buffered by

Store-Operated Calcium Entry (SOCE) Pathway.

Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR over-activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx DB_BAPTA This compound Ca_influx->DB_BAPTA buffered by Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Enzymes Activation of Proteases & Nucleases Ca_overload->Enzymes ROS Increased ROS Production Mitochondria->ROS CellDeath Neuronal Cell Death Enzymes->CellDeath ROS->CellDeath

Glutamate-Induced Excitotoxicity Pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A. This compound Tetrapotassium Salt (for extracellular buffers and microinjection)

  • Materials:

    • This compound, tetrapotassium salt

    • High-purity, Ca²⁺-free water (e.g., double-distilled, deionized water)

  • Procedure:

    • Weigh the desired amount of this compound tetrapotassium salt.

    • Dissolve it in Ca²⁺-free water to the desired stock concentration (e.g., 10 mM).[6]

    • Store the stock solution in aliquots at -20°C.[6]

B. This compound, AM ester (for cell loading)

  • Materials:

  • Procedure:

    • Allow the vial of this compound, AM ester and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Dissolve the this compound, AM ester in anhydrous DMSO to prepare a stock solution of 1-10 mM.[4][6]

    • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.[4][6]

Protocol 2: Loading Cultured Cells with this compound, AM Ester
  • Materials:

    • Cultured cells on coverslips or in a multi-well plate

    • This compound, AM ester stock solution (from Protocol 1B)

    • Pluronic® F-127 (20% solution in dry DMSO)

    • Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Procedure:

    • Prepare Loading Solution:

      • Dilute the this compound, AM ester stock solution into the physiological buffer to the final desired working concentration (typically 1-10 µM).[4]

      • To aid in the dispersion of the hydrophobic AM ester, pre-mix the stock solution with an equal volume of Pluronic® F-127 solution before diluting into the final buffer.[4][6] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[6]

    • Cell Loading:

      • Remove the culture medium from the cells.

      • Wash the cells once with the physiological buffer.[6]

      • Add the loading solution to the cells.

      • Incubate the cells for 30-60 minutes at 37°C or for a longer duration at room temperature.[4][6] The optimal time and concentration should be determined empirically for the specific cell type.

    • Washing:

      • After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular chelator.

    • De-esterification:

      • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. This traps the active form of the chelator inside the cells.

    • The cells are now ready for experimentation.

Protocol 3: Preparation of Calcium Buffers

This protocol describes how to prepare a set of solutions with known free Ca²⁺ concentrations using the salt form of this compound, which is essential for calibrating fluorescent Ca²⁺ indicators.

  • Materials:

    • This compound tetrapotassium salt stock solution (from Protocol 1A)

    • Ca²⁺-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

    • Standardized CaCl₂ solution

  • Procedure:

    • Prepare a "Zero Calcium" Solution: In a volumetric flask, add the desired final concentration of this compound (e.g., 1 mM) to the Ca²⁺-free buffer.[6] This solution represents the baseline with minimal free Ca²⁺.

    • Prepare a "Saturating Calcium" Solution: In a separate volumetric flask, add the same final concentration of this compound (e.g., 1 mM) and a concentration of CaCl₂ that is in excess of the BAPTA concentration (e.g., 2 mM) to the Ca²⁺-free buffer.[6]

    • Prepare Intermediate Calcium Solutions: To prepare solutions with specific free Ca²⁺ concentrations, mix the "Zero Calcium" and "Saturating Calcium" solutions in precise ratios. The calculation of the required amount of CaCl₂ to achieve a specific free Ca²⁺ concentration is based on the dissociation constant (K_d) of the chelator. Specialized software, such as MAXC, can be used for more complex calculations.[6]

Applications in Research

This compound is a versatile tool for investigating a wide range of Ca²⁺-dependent processes:

  • Synaptic Transmission and Plasticity: By buffering intracellular Ca²⁺ in pre- or postsynaptic terminals, researchers can dissect the Ca²⁺-dependence of neurotransmitter release, long-term potentiation (LTP), and long-term depression (LTD).[1][2]

  • Store-Operated Calcium Entry (SOCE): this compound can be used to buffer the initial Ca²⁺ release from the endoplasmic reticulum, allowing for the isolation and study of the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.[2]

  • Excitation-Contraction Coupling: In muscle cells, it can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[2]

  • Glutamate-Induced Excitotoxicity: By buffering the pathological rise in intracellular Ca²⁺ associated with excitotoxicity, this compound can be used to investigate the mechanisms of neuronal cell death and to evaluate potential neuroprotective strategies.[1][7]

  • Calcium-Dependent Ion Channels: The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns, such as afterhyperpolarizations (AHPs).[1]

Conclusion

This compound is an invaluable tool for researchers studying the multifaceted roles of calcium in cellular physiology and pathophysiology. Its intermediate affinity for Ca²⁺, rapid binding kinetics, and relative insensitivity to pH make it a superior choice for buffering intracellular Ca²⁺ transients in a controlled manner.[2][4] The availability of both a salt form and a cell-permeant AM ester further enhances its experimental versatility. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to elucidate the complex and critical roles of calcium signaling in their specific systems of interest.

References

5,5'-Dibromo-BAPTA: An In-depth Technical Guide to Intracellular Calcium Buffering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,5'-Dibromo-BAPTA, a widely used calcium chelator, for precise control of intracellular calcium ([Ca²⁺]ᵢ) in experimental settings. Mastery of this tool is paramount for obtaining reproducible and accurate results in studies of calcium signaling.

Core Principles of this compound Calcium Buffering

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene (B151609) rings of the BAPTA molecule modifies its affinity for calcium ions, making it an invaluable tool for buffering intracellular calcium to specific concentrations.[1] Its primary function is to act as a Ca²⁺ buffer by selectively binding free Ca²⁺ ions.[2] This chelation process involves the coordination of the Ca²⁺ ion by eight donor atoms within the BAPTA molecule, forming a stable, cage-like structure around the calcium ion.[2]

A key advantage of this compound and other BAPTA derivatives is their high selectivity for Ca²⁺ over magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[2][3] They also exhibit faster binding kinetics and are less sensitive to pH changes within the physiological range compared to older chelators like EGTA.[2][3][4]

Quantitative Data Summary

The following tables summarize the key physicochemical and calcium binding properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[1][3][4][5][6]
Molecular Weight (Free Acid) 634.23 g/mol [1][3][4][5][6]
Molecular Formula (Tetrapotassium Salt) C₂₂H₁₈Br₂K₄N₂O₁₀[1][4][5][7][8][9]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [1][3][4][5][7][8][9]
Appearance White to off-white solid[1][5][7][8][9]
Solubility (Tetrapotassium Salt) Soluble in water[1][3][5][7][8][9]
Storage Temperature (Solid Salt) 4°C[1][5][8][9][10]
Storage Temperature (AM Ester, Solid) -20°C[10]

Table 2: Calcium Binding Properties of this compound

PropertyValueConditionsReferences
Dissociation Constant (Kd) for Ca²⁺ 1.6 - 3.6 µMIn the absence of Mg²⁺[3][4][5][6][7][8][9][11][12][13][14]
Binding Kinetics (On-rate) Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)Estimated for BAPTA derivatives[11][13]
Selectivity High (Ca²⁺ vs. Mg²⁺)[3][11]
pH Sensitivity Low in physiological range[3][11]

Experimental Protocols

Protocol 1: Loading Cells with this compound AM

The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is widely used for loading the chelator into live cells.[1][7] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.[15][16]

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[1][4][10][11][15]

  • Pluronic F-127 (20% solution in dry DMSO)[7][11]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)[3][11][15]

  • Probenecid (B1678239) (optional, to prevent chelator extrusion)[16]

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[11][15] Store in small, single-use aliquots at -20°C, protected from light and moisture to avoid degradation.[10][11][15]

  • Loading Solution Preparation:

    • Warm the required reagents to room temperature.[15]

    • For a typical final concentration of 1-10 µM, dilute the stock solution into the physiological buffer.[11]

    • To aid in dispersion, pre-mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before adding it to the buffer.[4][11] The final concentration of Pluronic F-127 should be around 0.02-0.04%.[4]

    • If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[3][15]

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.[3][11]

    • Incubate the cells for 30-60 minutes at 37°C.[3][4][11] The optimal time and concentration should be determined empirically for each cell type.[3][11]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular chelator.[3][4][6]

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[4][7][11][16] The cells are now ready for experimentation.

Protocol 2: Introduction via Patch Pipette

The membrane-impermeant salt form of this compound can be introduced directly into cells through a patch pipette during electrophysiological recordings.[3]

Materials:

  • This compound, tetrapotassium salt

  • Internal patch pipette solution

Procedure:

  • Prepare Internal Solution: Dissolve the this compound tetrapotassium salt directly into the internal pipette solution to the desired final concentration (e.g., 1-10 mM).[7]

  • Adjust and Filter: Ensure the pH and osmolarity of the internal solution are readjusted after adding the chelator. Filter the final solution through a 0.2 µm syringe filter.[7]

  • Fill Pipette: Back-fill the patch pipette with the this compound-containing internal solution.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Calcium Buffering Studies

The following diagram illustrates a typical workflow for investigating the effect of a substance on intracellular calcium levels, utilizing this compound as a calcium buffer.

G cluster_0 Cell Preparation cluster_1 Loading Procedure cluster_2 Experimental Phase cluster_3 Data Analysis prep_cells Prepare Cells of Interest load_bapta Load Cells with This compound AM prep_cells->load_bapta load_indicator Co-load with a Fluorescent Ca²⁺ Indicator (e.g., Fura-2 AM) load_bapta->load_indicator wash Wash to Remove Extracellular Reagents load_indicator->wash deesterify Allow for De-esterification wash->deesterify baseline Measure Baseline Fluorescence deesterify->baseline stimulate Apply Stimulus (e.g., Agonist) baseline->stimulate record Record Fluorescence Changes stimulate->record analyze Analyze Ca²⁺ Transients record->analyze compare Compare with Control (No BAPTA) analyze->compare

Caption: A generalized workflow for studying intracellular calcium signaling using this compound.

Modulation of Glutamate-Induced Excitotoxicity

Overstimulation of glutamate (B1630785) receptors, particularly NMDA receptors, can lead to excessive calcium influx and subsequent neurotoxic cascades. This compound can be used to buffer this pathological rise in intracellular calcium, helping to dissect the calcium-dependent steps in this pathway.[1]

G Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx BAPTA This compound (Ca²⁺ Buffering) Ca_Influx->BAPTA Inhibits Downstream Downstream Neurotoxic Cascades (e.g., Calpain activation, ROS production) Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death

Caption: The role of this compound in mitigating glutamate-induced excitotoxicity.

Interception of IP₃-Mediated Calcium Release

Many G-protein coupled receptors (GPCRs) activate phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺. This compound can be employed to buffer this cytosolic Ca²⁺ increase, allowing for the investigation of downstream, calcium-dependent events.[12]

G cluster_cell Cytosol cluster_er ER Lumen Ligand Ligand GPCR GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Substrate IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release BAPTA This compound Ca_Release->BAPTA Buffers Downstream Downstream Ca²⁺ -Dependent Events Ca_Release->Downstream

Caption: Buffering of IP₃-mediated Ca²⁺ release from the ER by this compound.

Potential Off-Target Effects and Considerations

While this compound is a powerful tool, it is essential to be aware of potential artifacts. BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties, such as potential impacts on the cytoskeleton.[3][10][17] Additionally, the hydrolysis of the AM ester releases formaldehyde, which can be cytotoxic at high concentrations.[10] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in all experiments.

References

5,5'-Dibromo-BAPTA: A Technical Guide to its Dissociation Constant and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a calcium (Ca²⁺) chelator widely utilized in biological research to buffer intracellular calcium concentrations. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it possesses a moderate affinity for Ca²⁺, making it an invaluable tool for investigating the nuanced roles of calcium signaling in a myriad of cellular processes.[1][2][3] Its high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), and its rapid binding and release kinetics, render it particularly suitable for studying dynamic calcium-dependent events like neurotransmission, muscle contraction, and intracellular signaling cascades.[1][4] This technical guide provides an in-depth overview of the dissociation constant of this compound, detailed experimental protocols for its determination, and its application in dissecting key cellular signaling pathways.

Dissociation Constants of this compound

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for an ion. A lower Kd value signifies a higher affinity. The Kd of this compound for Ca²⁺ is influenced by experimental conditions such as pH, temperature, and ionic strength.[3] It is crucial to consider these factors when designing experiments. For precise quantitative studies, it is recommended to determine the Kd under the specific experimental conditions being used.[3]

IonDissociation Constant (Kd)Experimental Conditions
Ca²⁺ ~1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[3]
~3.6 µMIn the absence of Mg²⁺[1][5][6]
Mg²⁺ High Selectivity for Ca²⁺ over Mg²⁺BAPTA derivatives are known for their high selectivity for Ca²⁺ over Mg²⁺ (>10⁵ fold).[1][4]
Mn²⁺ Data Not Available
Zn²⁺ Data Not AvailableBAPTA itself has a high affinity for Zn²⁺ (Kd ≈ 7.9 nM).[7] Caution is advised when interpreting results in systems with significant Zn²⁺ concentrations.
Fe²⁺ Data Not Available

Experimental Protocols for Dissociation Constant Determination

The dissociation constant of this compound can be determined using several methods, with spectrophotometric and fluorometric titrations being the most common.

Spectrophotometric Titration

This method relies on the change in the ultraviolet (UV) absorbance spectrum of this compound upon binding to Ca²⁺.[1]

Materials:

  • This compound solution (e.g., 25-30 µM in a calcium-free buffer)[8]

  • Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

  • Standardized CaCl₂ solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the calcium-free buffer.

  • Record the initial absorbance spectrum of the chelator solution. The absorbance is typically measured at a specific wavelength where the change upon Ca²⁺ binding is maximal (e.g., 263 nm for this compound).[8]

  • Incrementally add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

  • After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

  • Continue the titration until the absorbance spectrum no longer changes, indicating saturation of the chelator with Ca²⁺.

  • The collected data of absorbance versus Ca²⁺ concentration is then fitted to a binding isotherm equation to calculate the Kd.

Fluorometric Titration

This method involves a competitive binding assay using a fluorescent Ca²⁺ indicator with a known Kd.

Materials:

  • This compound solution of known concentration

  • Fluorescent Ca²⁺ indicator with a known Kd (e.g., Fura-2)

  • Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

  • Standardized CaCl₂ solution

  • Spectrofluorometer

Procedure:

  • Prepare a solution containing the fluorescent Ca²⁺ indicator and this compound in the calcium-free buffer.

  • Measure the initial fluorescence of the solution.

  • Perform a titration by adding small, precise aliquots of the CaCl₂ solution.

  • Measure the fluorescence after each addition, allowing for equilibration.

  • The binding of Ca²⁺ to both the indicator and this compound will cause changes in the fluorescence signal.

  • The data is then fitted to a competitive binding equation, taking into account the known Kd of the fluorescent indicator, to determine the Kd of this compound.

Applications in Cellular Signaling

This compound is a versatile tool for dissecting the role of Ca²⁺ in various signaling pathways by buffering intracellular Ca²⁺ transients.

Inositol 1,4,5-Trisphosphate (IP₃) Signaling Pathway

The IP₃ pathway is a crucial signaling cascade that mediates the release of Ca²⁺ from intracellular stores.[3] Activation of G-protein coupled receptors or receptor tyrosine kinases leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. By loading cells with this compound, researchers can buffer this rise in intracellular Ca²⁺, allowing for the investigation of the downstream consequences of this signal.[3]

IP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR_RTK GPCR / RTK Ligand->GPCR_RTK PLC Phospholipase C GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_Store_Release Ca²⁺ Release Dibromo_BAPTA This compound Ca_Store_Release->Dibromo_BAPTA buffered by Downstream_Effectors Downstream Effectors Ca_Store_Release->Downstream_Effectors activates IP3R->Ca_Store_Release SOCE_Pathway cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Orai Orai Channel Ca_Influx Ca²⁺ Influx Orai->Ca_Influx STIM STIM STIM->Orai activates Ca_Store Ca²⁺ Store Ca_Store->STIM depletion activates Dibromo_BAPTA This compound Ca_Store->Dibromo_BAPTA release buffered by Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential VGCC Voltage-Gated Ca²⁺ Channel Action_Potential->VGCC opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers Dibromo_BAPTA This compound Ca_Influx->Dibromo_BAPTA buffered by Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor Receptor Neurotransmitter_Release->Receptor binds to Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential EC_Coupling Depolarization Membrane Depolarization SR_Ca_Release SR Ca²⁺ Release Depolarization->SR_Ca_Release triggers Troponin_Binding Ca²⁺ binds to Troponin SR_Ca_Release->Troponin_Binding Dibromo_BAPTA This compound SR_Ca_Release->Dibromo_BAPTA buffered by Contraction Muscle Contraction Troponin_Binding->Contraction initiates

References

5,5'-Dibromo-BAPTA: An In-depth Technical Guide for Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a pivotal tool in the field of calcium signaling research. As a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is an essential molecule for scientists seeking to control and buffer intracellular calcium concentrations ([Ca²⁺]ᵢ). The addition of two bromine atoms to the BAPTA structure gives this compound an intermediate affinity for calcium ions, making it particularly valuable for investigating cellular processes where modest, yet rapid, changes in [Ca²⁺]ᵢ are critical.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications in dissecting complex calcium-dependent signaling pathways.

Like other chelators in the BAPTA family, this compound offers significant advantages over older calcium chelators like EGTA. These benefits include a higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH changes within the physiological range.[1] It is available in a membrane-impermeant salt form (e.g., tetrapotassium salt) for direct introduction into cells or for preparing calcium buffers, and a membrane-permeant acetoxymethyl (AM) ester form that allows for loading into live cells.[2]

Core Chemical and Physical Properties

The efficacy of this compound as a calcium chelator is defined by its physicochemical properties. Understanding these characteristics is crucial for the design and interpretation of experiments. The properties of the free acid form and the commonly used tetrapotassium salt are summarized below.

PropertyValue (Free Acid)Value (Tetrapotassium Salt)
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 634.23 g/mol [3]786.59 g/mol [4]
CAS Number 111248-72-7[3]73630-11-2[5][6]
Appearance White to off-white solid[4]White to off-white solid[4]
Solubility -Soluble in water[4]
Storage Temperature -4°C[4]
Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) ~1.6 - 3.6 µM[4][7]~1.6 - 3.6 µM[4][7]

Spectral Properties

While this compound is primarily utilized as a non-fluorescent calcium buffer, its absorbance properties are relevant for determining its concentration. The parent compound, BAPTA, is weakly fluorescent. Upon binding to Ca²⁺, this compound undergoes a conformational change that alters its UV-visible absorbance spectrum.[1]

ParameterValueWavelengthConditions
Molar Absorptivity (ε) of Ca²⁺-bound form 1.6 x 10⁴ L mol⁻¹ cm⁻¹239.5 nmFor determining chelator concentration[8]
Wavelength for Ca²⁺ Titration 263 nm263 nmWavelength at which absorbance changes upon Ca²⁺ binding are monitored[8]
Quantum Yield (QY) of BAPTA 0.03N/A-[8]
Emission Maximum of BAPTA 363 nmN/A-[8]

Experimental Protocols

Protocol 1: Loading Cells with this compound AM

The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is widely used to load the chelator into living cells.[9]

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, 100 mM stock in 1 M NaOH)

Procedure:

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO. Store in small aliquots, protected from light and moisture, at -20°C.[7]

  • Loading Buffer Preparation:

    • For a final loading concentration of 10 µM, first mix the this compound, AM stock solution with an equal volume of 10% Pluronic® F-127 stock solution.[7]

    • Vortex this mixture and then dilute it into the final volume of pre-warmed (37°C) HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.[7]

    • (Optional) To reduce leakage of the de-esterified chelator from the cells, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.[7]

  • Cell Loading:

    • Remove the cell culture medium and replace it with the prepared loading buffer.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.[7]

  • Washing and De-esterification:

    • After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.[7]

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.[10]

G cluster_prep Preparation cluster_loading Cell Loading cluster_final Final Steps Stock Solution Stock Solution Loading Buffer Loading Buffer Stock Solution->Loading Buffer Dilute in HBSS + Pluronic F-127 Cells in Culture Cells in Culture Loaded Cells Loaded Cells Cells in Culture->Loaded Cells Incubate 30-60 min at 37°C Washed Cells Washed Cells Loaded Cells->Washed Cells Wash 2-3x with HBSS Ready for Experiment Ready for Experiment Washed Cells->Ready for Experiment De-esterify 30 min

Workflow for loading cells with this compound AM.

Protocol 2: Combined Use with the Fluorescent Calcium Indicator Fura-2

This compound can be co-loaded with fluorescent calcium indicators like Fura-2 to buffer intracellular calcium while simultaneously measuring its concentration.

Materials:

  • Cells loaded with this compound, AM (from Protocol 1)

  • Fura-2, AM

  • Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)[3]

Procedure:

  • Co-loading: Prepare a loading buffer containing both this compound, AM (e.g., 10-100 µM) and Fura-2, AM (e.g., 1-5 µM).[11] Follow the cell loading, washing, and de-esterification steps as described in Protocol 1.

  • Imaging:

    • Mount the coverslip with the co-loaded cells onto the fluorescence microscope.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, and collecting the emission at approximately 510 nm.[3]

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular free calcium concentration.[3]

  • Calibration: For quantitative measurements, perform an in situ calibration at the end of the experiment using a calcium ionophore (e.g., ionomycin) and solutions with known high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[11]

Applications in Calcium Signaling Research

This compound is a versatile tool for investigating a wide range of calcium-dependent cellular processes.

Store-Operated Calcium Entry (SOCE)

SOCE is a critical mechanism for replenishing intracellular calcium stores. By buffering the initial calcium release from the endoplasmic reticulum (ER), this compound helps to isolate and study the subsequent activation of store-operated calcium channels in the plasma membrane.[12]

G Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Ca2+ Release ER Ca2+ Release IP3->ER Ca2+ Release Triggers STIM1 Activation STIM1 Activation ER Ca2+ Release->STIM1 Activation This compound This compound ER Ca2+ Release->this compound Buffers Orai1 Activation Orai1 Activation STIM1 Activation->Orai1 Activation Ca2+ Influx (SOCE) Ca2+ Influx (SOCE) Orai1 Activation->Ca2+ Influx (SOCE) Downstream Signaling Downstream Signaling Ca2+ Influx (SOCE)->Downstream Signaling This compound->Downstream Signaling Inhibits

Modulation of Store-Operated Calcium Entry by this compound.

Synaptic Transmission and Plasticity

The release of neurotransmitters is a calcium-dependent process. Loading this compound into presynaptic terminals allows researchers to study how different levels of calcium buffering affect neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).[4][12]

G Action Potential Action Potential VGCC Opening VGCC Opening Action Potential->VGCC Opening Presynaptic Ca2+ Influx Presynaptic Ca2+ Influx VGCC Opening->Presynaptic Ca2+ Influx This compound This compound Presynaptic Ca2+ Influx->this compound Buffered by Vesicle Fusion Vesicle Fusion Presynaptic Ca2+ Influx->Vesicle Fusion This compound->Vesicle Fusion Inhibits Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Response Postsynaptic Response Neurotransmitter Release->Postsynaptic Response

Role of this compound in studying synaptic transmission.

Excitation-Contraction Coupling

In muscle cells, the coupling of electrical excitation to mechanical contraction is mediated by a rapid and substantial increase in intracellular Ca²⁺. This compound can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[12]

Glutamate-Induced Excitotoxicity

Overstimulation of glutamate (B1630785) receptors can lead to excessive calcium influx and subsequent neuronal death. By buffering intracellular calcium, this compound is a valuable tool for dissecting the calcium-dependent steps in this neurotoxic cascade.[9]

Conclusion

This compound is a powerful and versatile tool for the investigation of calcium signaling in a wide array of biological systems. Its intermediate affinity for Ca²⁺, combined with its rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients. The experimental protocols and applications detailed in this guide are intended to facilitate its effective use in research, ultimately contributing to a deeper understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

5,5'-Dibromo-BAPTA: An In-depth Technical Guide for the Study of Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,5'-Dibromo-BAPTA, a pivotal tool for the precise control of intracellular calcium concentrations. Herein, we delve into its core properties, experimental applications, and the critical considerations for its use in elucidating the complex roles of calcium in cellular signaling.

Introduction

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is an invaluable tool in biological research for buffering intracellular calcium ions ([Ca²⁺]ᵢ) to specific concentrations.[1] Its moderate affinity for Ca²⁺ makes it particularly well-suited for investigating cellular processes where subtle and rapid changes in calcium levels are critical.[2] Like other BAPTA derivatives, it boasts high selectivity for calcium over magnesium, relative insensitivity to pH changes around physiological values, and rapid binding and release kinetics, offering distinct advantages over slower buffers like EGTA.[3][4]

This chelator is available in two primary forms: a membrane-impermeant salt (e.g., tetrapotassium salt) for direct introduction into cells via microinjection or patch pipette, and a membrane-permeant acetoxymethyl (AM) ester form that can be loaded into cells by incubation.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[3]

Data Presentation: Physicochemical and Binding Properties

The utility of this compound as a calcium buffer is defined by its physicochemical properties and its binding affinity for calcium, which is quantified by the dissociation constant (Kd).

PropertyValue
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)
Molecular Weight 634.23 g/mol (Free Acid) 786.59 g/mol (Tetrapotassium Salt)[4]
Appearance White to off-white solid[4]
Solubility The tetrapotassium salt is soluble in water. The AM ester is soluble in DMSO.[3]
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[3]

Factors Influencing the Dissociation Constant (Kd)

The apparent affinity of this compound for Ca²⁺ is not fixed and can be influenced by experimental conditions. Researchers should consider the following factors:

ConditionEffect on Apparent Ca²⁺ Affinity (K'Ca)
Temperature Increasing temperature from 1°C to 36°C leads to an increase in the apparent Ca²⁺ affinity.[3]
Ionic Strength Increasing ionic strength from 0.104 M to 0.304 M results in a reduction of the apparent Ca²⁺ affinity.[3]
pH BAPTA derivatives are relatively insensitive to pH changes within the physiological range.[3]

Signaling Pathways and Mechanisms of Action

This compound acts as an exogenous calcium buffer, intercepting free Ca²⁺ ions to modulate the amplitude and kinetics of intracellular calcium transients. This allows researchers to dissect the calcium dependency of various signaling cascades.

cluster_0 Cellular Stimulation cluster_1 Calcium Influx/Release cluster_2 Intracellular Calcium Dynamics cluster_3 Downstream Signaling Stimulus Agonist/Depolarization Ca_Influx Ca²⁺ Influx/Release Stimulus->Ca_Influx Ca_Source Extracellular Space or Intracellular Stores (ER/SR) Ca_Source->Ca_Influx Opens Channels Free_Ca ↑ [Ca²⁺]i Ca_Influx->Free_Ca BAPTA This compound Free_Ca->BAPTA Binding Ca_Sensor Ca²⁺ Sensor Proteins (e.g., Calmodulin, Troponin) Free_Ca->Ca_Sensor Direct Activation Buffered_Ca Buffered [Ca²⁺]i BAPTA->Buffered_Ca Buffered_Ca->Ca_Sensor Modulated Activation Signaling_Cascade Downstream Signaling Cascade Ca_Sensor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Contraction) Signaling_Cascade->Cellular_Response

Caption: Modulation of a generic calcium signaling pathway by this compound.

Experimental Protocols

Protocol 1: Loading Cells with this compound, AM Ester

This protocol describes the loading of the membrane-permeant AM ester form of this compound into cultured cells.

Materials:

  • This compound, AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO. Store in small aliquots, desiccated at -20°C.[3]

  • Loading Buffer Preparation:

    • For a final loading concentration of 10 µM, dilute the stock solution into HBSS.

    • To aid in the dispersion of the AM ester, first mix the this compound, AM stock with an equal volume of 20% Pluronic® F-127.[5]

    • Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.[3]

    • (Optional) To inhibit the active transport of the de-esterified chelator out of the cell, Probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading buffer.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.[3]

  • Washing: After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.[3]

  • De-esterification: Incubate the cells in fresh buffer for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[5] The cells are now loaded with the active calcium buffer.

Start Start Prep_Stock Prepare 2-5 mM This compound, AM in DMSO Start->Prep_Stock Prep_Loading Prepare Loading Buffer (with Pluronic F-127) Prep_Stock->Prep_Loading Incubate Incubate Cells (37°C, 30-60 min) Prep_Loading->Incubate Wash Wash Cells 2-3x with HBSS Incubate->Wash Deesterify De-esterify (≥30 min) Wash->Deesterify Ready Cells Ready for Experiment Deesterify->Ready

Caption: Experimental workflow for loading cells with this compound, AM.
Protocol 2: Introduction of this compound Salt via Patch Pipette

This method is commonly used in electrophysiological studies to introduce a known concentration of the chelator directly into a single cell.

Materials:

  • This compound, tetrapotassium salt

  • Intracellular (pipette) solution appropriate for the cell type and recording configuration

  • Patch-clamp setup

Procedure:

  • Prepare Intracellular Solution: Dissolve the this compound, tetrapotassium salt directly into the intracellular solution to the desired final concentration (typically 0.1-10 mM).[3]

  • Adjust and Filter: Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment. Filter the solution to remove any particulates.

  • Electrophysiological Recording: Use the this compound-containing intracellular solution to fill the patch pipette. Upon establishing a whole-cell recording configuration, the contents of the pipette will dialyze into the cell.

Protocol 3: In Vitro Determination of the Calcium Dissociation Constant (Kd)

This protocol outlines a method for the experimental determination of the Kd of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Calcium-free buffer (e.g., Chelex-treated)

  • Standardized CaCl₂ solution

  • EDTA solution

  • Quartz cuvette

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Chelator Solution: Prepare a ~28 µM solution of this compound in the calcium-free buffer.

  • Determine Chelator Concentration: Measure the absorbance of the solution at 239.5 nm to accurately determine the concentration using its extinction coefficient.

  • Calcium Titration:

    • Switch the spectrophotometer wavelength to 263 nm.

    • Measure the initial absorbance of the chelator solution.

    • Add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before measuring the absorbance.

    • Continue the titration until the absorbance no longer changes, indicating saturation of the chelator.

  • Data Analysis: The collected absorbance data can be fitted to a binding isotherm to calculate the Kd.

Critical Considerations: Off-Target Effects and Experimental Controls

While a powerful tool, it is crucial to be aware of the potential for off-target effects of BAPTA and its derivatives that are independent of their calcium-chelating properties. These may include:

  • Inhibition of Phospholipase C (PLC): BAPTA has been shown to inhibit PLC activity.[6]

  • Direct Effects on Ion Channels: BAPTA can directly affect the activity of certain ion channels, such as ANO6.

  • Effects on the Cytoskeleton: At high concentrations, BAPTA has been reported to have effects on the cytoskeleton.[3]

To ensure that the observed experimental effects are indeed due to calcium chelation, rigorous controls are essential.

Start Experiment with This compound shows an effect Question Is the effect due to Ca²⁺ chelation? Start->Question Control1 Perform 'Calcium Add-back' Experiment Question->Control1 Result1 Does adding excess Ca²⁺ reverse the effect? Control1->Result1 Conclusion1 Effect is likely Ca²⁺-dependent Result1->Conclusion1 Yes Conclusion2 Effect may be an off-target effect of BAPTA Result1->Conclusion2 No Control2 Use a structurally related BAPTA analog that does not chelate Ca²⁺ Conclusion2->Control2 Result2 Does the inactive analog reproduce the effect? Control2->Result2 Conclusion3 Confirms off-target effect Result2->Conclusion3 Yes Conclusion4 Supports Ca²⁺-dependent mechanism Result2->Conclusion4 No

Caption: Logical workflow for interpreting results and controlling for off-target effects.

"Calcium Add-back" Rescue Experiment: This is a critical control to demonstrate that the observed effect of this compound is specifically due to calcium chelation. After observing an effect with the chelator, the experiment is repeated, but with the addition of excess calcium to the extracellular medium. If the effect is reversed, it strongly suggests that the initial observation was due to the buffering of intracellular calcium.

Applications in Research

This compound is a versatile tool with broad applications in various fields of biological research.

  • Neuroscience: It is extensively used to study the role of calcium in synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[1] It is also employed to investigate the mechanisms of neuronal excitotoxicity, where excessive calcium influx is a key event.[1]

  • Muscle Physiology: In studies of excitation-contraction coupling, this compound can be used to clamp intracellular calcium at specific levels to investigate the precise calcium concentrations required to trigger different stages of muscle contraction.[2]

  • Drug Development: In the pharmaceutical industry, it can be used to screen for compounds that modulate calcium signaling pathways and to elucidate the mechanism of action of drugs that impact calcium homeostasis.

By providing precise control over intracellular calcium concentrations, this compound remains an indispensable tool for researchers seeking to unravel the intricate and multifaceted roles of calcium in health and disease.

References

An In-depth Technical Guide to BAPTA Chelators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA, is a high-affinity, selective calcium chelator that serves as a pivotal tool in the study of calcium signaling.[1] Its unique properties make it an indispensable reagent for researchers investigating the multifaceted roles of calcium in cellular processes. This guide provides a comprehensive overview of BAPTA, its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its effective use in a laboratory setting.

BAPTA and its derivatives are widely used to buffer intracellular calcium concentrations, allowing for the precise investigation of calcium-dependent signaling pathways.[2][3] By clamping intracellular Ca²⁺ at resting levels, researchers can elucidate the roles of calcium in processes such as neurotransmission, muscle contraction, apoptosis, and gene expression.[4] This is often achieved using the cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, which readily crosses the plasma membrane.[4][5]

Core Mechanism of Calcium Chelation

The efficacy of BAPTA as a calcium chelator stems from its distinct chemical structure, which forms a stable coordination complex with Ca²⁺ ions. The BAPTA molecule possesses a cage-like structure comprised of four carboxylate groups and two nitrogen atoms.[1] These six binding sites, in conjunction with two ether oxygens, cooperatively bind a single Ca²⁺ ion in a 1:1 stoichiometric ratio, effectively sequestering it from the solution.[1][6]

A key advantage of BAPTA is its remarkable selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺).[1][2] This selectivity is approximately 100,000-fold, which allows for the study of calcium-specific pathways without significantly disrupting Mg²⁺ homeostasis.[1] Furthermore, BAPTA's affinity for calcium is significantly less sensitive to pH changes around physiological levels compared to other common chelators like EGTA.[7][8][9]

Quantitative Data and Comparative Analysis

The selection of a calcium chelator is critically dependent on its kinetic properties and binding affinity. The following tables summarize key quantitative parameters for BAPTA and its derivatives, and provide a comparison with the widely used chelator, EGTA.

Table 1: Physicochemical and Binding Properties of BAPTA and its Analogs

CompoundMolecular Formula (Acid form)Molecular Weight ( g/mol ) (Acid form)Calcium Dissociation Constant (Kd)
BAPTAC₂₂H₂₄N₂O₁₀476.4~110 - 220 nM[7]
5,5'-Dibromo-BAPTAC₂₂H₂₂Br₂N₂O₁₀634.23~1.6 - 3.6 µM (in the absence of Mg²⁺)[10]
5-nitro BAPTA--~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12]
5,5'-dinitro BAPTA--~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12]
5-methyl-5'-nitro BAPTA--~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12]
5-methyl-5'-formyl BAPTA--~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12]

Note: The intracellular apparent Kd for BAPTA can be higher than in standard salt solutions, with one study reporting a value of around 800 nM in red blood cells.[13]

Table 2: Kinetic Parameters of BAPTA vs. EGTA

ParameterBAPTAEGTASignificance
On-Rate (k_on) ~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹[7]~1.05 - 3 x 10⁶ M⁻¹s⁻¹[7][14]BAPTA's on-rate is approximately 100-400 times faster, enabling more effective buffering of rapid, localized calcium transients.[7][9]
Off-Rate (k_off) ~257 s⁻¹[15]Slower than BAPTA[7]BAPTA's faster off-rate contributes to its rapid buffering kinetics.[7]
Dissociation Constant (Kd) ~110 - 220 nM[7]~60.5 - 70 nM[7]Both have high affinity, with EGTA showing slightly tighter binding at equilibrium.[7]
pH Sensitivity Less sensitive around neutral pH[7]More sensitive to pH changes[7]BAPTA's affinity is more stable across physiological pH fluctuations.[7][16]
Selectivity for Ca²⁺ over Mg²⁺ ~10⁵-fold greater affinity for Ca²⁺[2][7]High, but lower than BAPTA[7]BAPTA is preferred when high magnesium concentrations could interfere.[7]

Experimental Protocols

Protocol 1: Loading Adherent Cells with BAPTA-AM

This protocol outlines the standard procedure for loading adherent cells with the membrane-permeant form of BAPTA, BAPTA-AM.

Materials:

  • BAPTA-AM

  • High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO)[4]

  • Pluronic® F-127 (optional, aids in solubilization)[17]

  • Probenecid (optional, inhibits anion transporters)[17]

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer[18]

  • Cultured adherent cells

Procedure:

  • Prepare Cells: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and grow overnight to the desired confluency.[4]

  • Prepare BAPTA-AM Stock Solution: Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO.[4][19] Store at -20°C, protected from light and moisture.[4]

  • Prepare Working Solution: Immediately before use, dilute the BAPTA-AM stock solution in warm HHBS to the final desired working concentration (typically 1-50 µM).[20][21] If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[20][22]

  • Load Cells: Remove the growth medium and replace it with the BAPTA-AM working solution.[4]

  • Incubate: Incubate the cells at 37°C for 30-60 minutes.[4][18] Optimal time should be determined empirically for each cell type.[18]

  • Wash Cells: Remove the loading solution and wash the cells 1-2 times with warm HHBS to remove extracellular BAPTA-AM.[4][18]

  • De-esterification: Incubate the cells for an additional 20-30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.[18][19]

  • Perform Assay: The cells are now ready for the experiment to measure the effects of calcium chelation.[4]

Protocol 2: Measuring Intracellular Calcium using a Fluorescent Indicator in Combination with BAPTA-AM

This protocol describes how to use BAPTA-AM to confirm the calcium-dependent nature of a response measured by a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

Materials:

  • Cells loaded with a fluorescent calcium indicator

  • BAPTA-AM

  • Physiological buffer (e.g., HHBS)

  • Agonist or stimulus to induce a calcium response

  • Fluorescence microscope or plate reader

Procedure:

  • Load with Calcium Indicator: Load cells with the chosen fluorescent calcium indicator according to the manufacturer's protocol.

  • Pre-treatment with BAPTA-AM: After loading with the calcium indicator and allowing for de-esterification, pre-incubate a subset of the cells with BAPTA-AM following the loading protocol described in Protocol 1.[18]

  • Establish Baseline: Place the cells on the fluorescence imaging setup and record a baseline fluorescence measurement.

  • Stimulation and Measurement: Add the agonist or stimulus to both the control (indicator only) and BAPTA-AM treated cells while continuously monitoring the fluorescence.[18]

  • Data Analysis: Quantify the change in fluorescence intensity or ratio in both control and BAPTA-AM treated cells.[18] A significantly reduced or abolished fluorescence response in the BAPTA-AM treated cells confirms the calcium-dependency of the signal.

Visualizations of Key Concepts and Workflows

To further clarify the mechanisms and experimental procedures involving BAPTA, the following diagrams have been generated using the DOT language.

BAPTA_AM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAPTA_AM BAPTA-AM (Lipophilic) BAPTA_AM_inside BAPTA-AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion mem BAPTA BAPTA (Active, Membrane-Impermeant) BAPTA_AM_inside->BAPTA Hydrolysis Esterases Intracellular Esterases Esterases->BAPTA_AM_inside BAPTA_Ca2 BAPTA-Ca²⁺ Complex BAPTA->BAPTA_Ca2 Chelation Ca2_free Free Ca²⁺ Ca2_free->BAPTA_Ca2

Caption: Mechanism of BAPTA-AM cell loading and intracellular calcium chelation.

Calcium_Signaling_Pathway Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) with IP₃ Receptor IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release BAPTA BAPTA Ca_Release->BAPTA Chelated by BAPTA Ca_Signal Ca²⁺-Dependent Signaling Cascade Ca_Release->Ca_Signal Response Cellular Response Ca_Signal->Response Experimental_Workflow start Start prep_cells Prepare Cells in Culture start->prep_cells prep_bapta Prepare BAPTA-AM Working Solution prep_cells->prep_bapta load_cells Load Cells with BAPTA-AM prep_bapta->load_cells wash Wash to Remove Excess BAPTA-AM load_cells->wash deester Incubate for De-esterification wash->deester experiment Perform Experiment (e.g., Stimulate Cells) deester->experiment image Image Cells with Fluorescence Microscope experiment->image analyze Analyze Data image->analyze end End analyze->end

References

A Technical Deep Dive: Unraveling the Calcium Binding Kinetics of 5,5'-Dibromo-BAPTA and EGTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. To dissect the role of Ca²⁺ in these processes, researchers rely on a toolkit of chelators—molecules that reversibly bind to ions. Among the most prominent are 5,5'-Dibromo-BAPTA, a member of the BAPTA family, and the classical chelator EGTA. Their utility, however, is not interchangeable. A profound understanding of their distinct calcium binding kinetics is crucial for the design of rigorous experiments and the accurate interpretation of their results. This technical guide provides an in-depth comparison of the Ca²⁺ binding kinetics of this compound and EGTA, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Kinetic Parameters: A Quantitative Comparison

The interaction between a chelator and a calcium ion is defined by three key kinetic parameters: the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). The K_d, which is the ratio of k_off to k_on, reflects the affinity of the chelator for Ca²⁺ at equilibrium. However, for studying the rapid dynamics of intracellular Ca²⁺ signaling, the on and off rates are arguably more critical.

ParameterThis compoundEGTASignificance
Dissociation Constant (K_d) 1.6 - 3.6 µM[1][2][3][4]~60.5 - 70 nM[5][6]EGTA exhibits a significantly higher affinity for Ca²⁺ at equilibrium, meaning it binds calcium more tightly under steady-state conditions. This compound's intermediate affinity makes it suitable for buffering moderate Ca²⁺ changes without completely abolishing them.[1][7]
Association Rate (k_on) Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[1][8]Slower (~1.05 - 3 x 10⁶ M⁻¹s⁻¹)[5][9]This compound binds Ca²⁺ approximately 100-400 times faster than EGTA.[5] This rapid "on-rate" allows it to effectively buffer rapid and localized Ca²⁺ transients.[5]
Dissociation Rate (k_off) FastSlower than BAPTA derivatives[5]The faster "off-rate" of BAPTA derivatives contributes to their rapid buffering kinetics, allowing for a quicker return to baseline Ca²⁺ levels after a transient.[5]
pH Sensitivity Low[7][10]High[5]The Ca²⁺ binding affinity of this compound is relatively stable across physiological pH fluctuations, a significant advantage over EGTA.[5][7]
Selectivity (Ca²⁺ vs. Mg²⁺) High (>10⁵)[1]High[11]Both chelators are highly selective for Ca²⁺ over Mg²⁺, which is crucial for their use in biological systems where Mg²⁺ is present at much higher concentrations.[7][11]

Deciphering the Kinetics: Experimental Methodologies

The determination of the rapid binding kinetics of calcium chelators necessitates specialized experimental techniques capable of resolving reactions on the millisecond timescale. Two prominent methods employed for this purpose are stopped-flow spectrophotometry and the temperature-jump relaxation method.

Stopped-Flow Spectrophotometry

This technique is designed to measure the kinetics of fast reactions in solution.

Methodology:

  • Reagent Preparation: Two separate syringes are filled with the reactant solutions. One syringe contains the calcium chelator (e.g., this compound or EGTA) in a buffered solution, while the other contains a solution of calcium chloride (CaCl₂) in the same buffer.[5]

  • Rapid Mixing: The contents of the two syringes are simultaneously and rapidly driven into a mixing chamber, initiating the binding reaction.

  • Observation: The newly mixed solution immediately flows into an observation cell.

  • Signal Detection: The change in a spectroscopic signal, such as UV-visible absorbance or fluorescence, is monitored as a function of time.[5] The binding of Ca²⁺ to chelators like this compound can cause a change in their absorbance spectra.[7][12]

  • Data Analysis: The resulting kinetic trace is then fitted to a mathematical model to extract the rate constants (k_on and k_off).

Temperature-Jump Relaxation Method

This method is particularly well-suited for studying very fast reversible reactions that are at equilibrium.

Methodology:

  • Sample Preparation: A solution is prepared containing the calcium chelator, a known concentration of CaCl₂, a pH buffer (e.g., HEPES or MOPS) to maintain physiological pH and ionic strength, and in some cases, a competitive indicator dye if the chelator itself does not have a strong absorbance or fluorescence change upon Ca²⁺ binding.[5][9]

  • Equilibrium Perturbation: The equilibrium of the Ca²⁺-chelator binding reaction is rapidly perturbed by a sudden increase in temperature (a "T-jump"), typically achieved by a high-voltage discharge through the solution.[9]

  • Relaxation Monitoring: The system then "relaxes" to a new equilibrium state at the higher temperature. The rate of this relaxation is monitored by following the change in absorbance or fluorescence of the chelator or indicator dye.[5][9]

  • Data Analysis: The relaxation curve is analyzed and fit to an exponential function. The relaxation rate constant is then used to calculate the forward and reverse rate constants (k_on and k_off) of the binding reaction.

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

Chelator-Calcium Binding Equilibrium cluster_product Chelator Chelator Chelator_Ca2 Chelator-Ca²⁺ Complex Chelator->Chelator_Ca2 kon Ca2_free Ca²⁺ (free) Chelator_Ca2->Chelator koff Stopped-Flow Experimental Workflow cluster_syringes Reactant Preparation S1 Syringe 1: Chelator Solution Mixer Rapid Mixing Chamber S1->Mixer S2 Syringe 2: CaCl₂ Solution S2->Mixer ObsCell Observation Cell Mixer->ObsCell Detector Spectrophotometer/ Fluorometer ObsCell->Detector Analysis Kinetic Data Analysis Detector->Analysis Temperature-Jump Experimental Workflow Sample Sample at Equilibrium TJump Temperature Jump (Equilibrium Perturbation) Sample->TJump Relaxation Relaxation to New Equilibrium TJump->Relaxation Monitoring Spectroscopic Monitoring Relaxation->Monitoring DataAnalysis Relaxation Curve Analysis Monitoring->DataAnalysis

References

5,5'-Dibromo-BAPTA Tetrapotassium Salt: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and applications of 5,5'-Dibromo-BAPTA tetrapotassium salt, a critical tool in calcium signaling research. This document consolidates available data, outlines detailed experimental protocols, and presents key information in a structured format to support research and development activities.

Core Properties and Solubility

This compound (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the calcium-selective chelator BAPTA.[1] The introduction of two bromine atoms to the benzene (B151609) rings modifies its calcium binding affinity, making it particularly useful for buffering intracellular calcium concentrations.[1][2] It is commonly supplied as a tetrapotassium salt to enhance its water solubility.[1]

Physicochemical Properties
PropertyData
Chemical Name 1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid, tetrapotassium salt
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀[3]
Molecular Weight 786.59 g/mol [3][4]
CAS Number 73630-11-2[3][5]
Appearance White to off-white solid[5][6]
Calcium Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[4]
Storage (Solid) 4°C[5][6]
Solubility Data
SolventThis compound Tetrapotassium SaltThis compound, AM Ester
Water Soluble[4][5]Insoluble
DMSO Data not availableSoluble[4]
DMF Data not availableData not available
Ethanol Data not availableData not available

Due to the lack of specific quantitative data, it is highly recommended to experimentally determine the solubility of this compound tetrapotassium salt in the specific buffer and conditions of your experiment.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound tetrapotassium salt in a specific aqueous buffer, a widely accepted method for this purpose.[1]

Materials:

  • This compound tetrapotassium salt

  • Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound tetrapotassium salt to a known volume of the desired aqueous buffer in a sealed container. The presence of undissolved solid should be clearly visible.[1]

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved solid.[1]

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.[1]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.[1]

  • Data Reporting: The solubility is reported as the mean of multiple determinations in units such as mg/mL or mmol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result prep_solution Prepare Supersaturated Solution equilibration Agitate for 24-48h at constant temperature prep_solution->equilibration Incubate centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration hplc HPLC Analysis filtration->hplc result Determine Solubility hplc->result

Workflow for solubility determination using the shake-flask method.

Preparation of Stock Solutions

For Tetrapotassium Salt (Membrane Impermeant): This form is used for preparing extracellular calcium buffers or for direct introduction into cells via microinjection or a patch pipette.[3]

  • Materials: this compound tetrapotassium salt, high-purity Ca²⁺-free water (e.g., double-distilled, deionized water).[3]

  • Procedure:

    • Weigh the desired amount of the salt.

    • Dissolve it in Ca²⁺-free water to the desired stock concentration (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.[3]

For AM Ester Form (Membrane Permeant): The acetoxymethyl (AM) ester form is lipophilic and can be loaded into cells by incubation.[4]

  • Materials: this compound, AM ester, anhydrous DMSO.[3]

  • Procedure:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.[4]

    • Store desiccated at -20°C.[4]

Role in Signaling Pathways and Experimental Applications

This compound's primary function is to act as a calcium buffer, rapidly binding free Ca²⁺ ions.[8] This allows researchers to investigate the Ca²⁺ dependency of various cellular processes, including signal transduction, neurotransmission, and muscle contraction.[4] Its intermediate affinity for Ca²⁺ makes it ideal for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[8]

Modulation of Calcium Signaling

By chelating intracellular calcium, this compound can prevent the activation of downstream effectors that are dependent on calcium transients. This is instrumental in dissecting the role of Ca²⁺ in various signaling pathways.[8]

G cluster_upstream Upstream Events cluster_ca Intracellular Calcium cluster_downstream Downstream Signaling stimulus External Stimulus (e.g., Neurotransmitter) receptor Receptor Activation stimulus->receptor ip3 IP3 Production receptor->ip3 influx Plasma Membrane Ca²⁺ Influx receptor->influx er ER Ca²⁺ Release ip3->er ca_ion [Ca²⁺]i ↑ er->ca_ion influx->ca_ion cam Calmodulin Activation ca_ion->cam bapta This compound ca_ion->bapta Chelation kinases Ca²⁺-dependent Kinases/Phosphatases cam->kinases response Cellular Response (e.g., Gene Expression, Contraction) kinases->response

Role of this compound in modulating Ca²⁺-dependent signaling.

Experimental Workflow: Intracellular Calcium Buffering

This workflow describes the general procedure for loading cells with the AM ester form of this compound to buffer intracellular calcium.

G cluster_prep Preparation cluster_loading Cell Loading cluster_exp Experimentation prep_stock Prepare 2-5 mM Stock in anhydrous DMSO prep_loading Prepare Loading Buffer (e.g., 10 µM in HBSS with Pluronic® F-127) prep_stock->prep_loading incubation Incubate Cells 30-60 min at 37°C prep_loading->incubation washing Wash Cells to Remove Extracellular Chelator incubation->washing deester De-esterification (30 min) washing->deester experiment Perform Experiment (e.g., Calcium Imaging, Electrophysiology) deester->experiment

References

5,5'-Dibromo-BAPTA: A Technical Guide to its Selective Calcium Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a pivotal tool in calcium signaling research. We will delve into its selective binding properties for calcium (Ca²⁺) over magnesium (Mg²⁺), present quantitative data, detail experimental protocols for characterization, and visualize its role in relevant signaling pathways.

Core Concept: Selective Calcium Chelation

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene (B151609) rings of the BAPTA molecule modifies its electron density, resulting in an intermediate affinity for Ca²⁺.[1][2] This characteristic makes it an invaluable tool for buffering intracellular Ca²⁺ to specific concentrations, allowing for the precise study of calcium's role in a myriad of cellular processes. A key advantage of BAPTA and its derivatives is their high selectivity for Ca²⁺ over Mg²⁺, which is crucial in cellular environments where Mg²⁺ is present at significantly higher concentrations.[3][4][5][6]

Data Presentation: Quantitative Ion Affinity

The efficacy of this compound as a selective Ca²⁺ chelator is quantified by its dissociation constant (Kd), which indicates the concentration of an ion at which half of the chelator molecules are bound. A lower Kd signifies a higher affinity.

IonDissociation Constant (Kd)Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺)References
Ca²⁺1.6 µM - 3.6 µM> 1000 (estimated)[3][7][8][9][10][11][12][13]
Mg²⁺> 1 mM (very low affinity)N/A[14]

Note: The Kd for Ca²⁺ can be influenced by experimental conditions such as pH, temperature, and ionic strength. The affinity for Mg²⁺ is markedly lower, with studies showing only minimal binding even with a significant excess of Mg²⁺, indicating a dissociation constant in the millimolar range.[14]

Experimental Protocols

The determination of the dissociation constants and selectivity of this compound can be achieved through several well-established methods.

UV-Vis Spectrophotometry (Competitive Titration Method)

This method relies on monitoring changes in the absorbance spectrum of a Ca²⁺ indicator dye as it competes with this compound for Ca²⁺ binding.

Materials:

  • This compound solution of known concentration

  • Calcium indicator dye with a known Kd for Ca²⁺ (e.g., Fura-2)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Standardized CaCl₂ solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the calcium indicator in the calcium-free buffer within a cuvette.

  • Record the baseline absorbance spectrum of the indicator in the absence of Ca²⁺.

  • Add a known concentration of this compound to the cuvette.

  • Incrementally add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

  • After each addition, allow the solution to reach equilibrium and record the full absorbance spectrum.

  • The binding of Ca²⁺ to both the indicator and this compound will induce changes in the absorbance spectrum.

  • The collected data is then fitted to a binding isotherm to calculate the apparent Kd of this compound.[1][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an ion to a chelator, providing a complete thermodynamic profile of the interaction.

Materials:

  • This compound solution of known concentration

  • Standardized CaCl₂ and MgCl₂ solutions

  • Matched buffer for all solutions (critical for accurate measurements)

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly clean the sample cell and syringe of the ITC instrument.

  • Prepare the this compound solution and the ion (CaCl₂ or MgCl₂) solution in a precisely matched buffer. Dialysis of the chelator against the buffer is recommended.

  • Load the this compound solution into the sample cell.

  • Load the concentrated ion solution into the injection syringe. The concentration in the syringe should be 10-20 times that of the chelator in the cell.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the ion solution into the sample cell.

  • The heat change associated with each injection is measured.

  • The data are integrated and plotted as heat change per injection versus the molar ratio of ion to chelator.

  • This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][17][18]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the use of this compound.

G Glutamate-Induced Excitotoxicity Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens Dibromo_BAPTA This compound Ca_Influx->Dibromo_BAPTA is chelated by Downstream_Cascades Neurotoxic Downstream Cascades (e.g., nNOS activation, mitochondrial dysfunction) Ca_Influx->Downstream_Cascades activates Ca_Buffering Ca²⁺ Buffering Dibromo_BAPTA->Ca_Buffering leads to Ca_Buffering->Downstream_Cascades inhibits Neuronal_Injury Neuronal Injury / Cell Death Downstream_Cascades->Neuronal_Injury leads to

Caption: Role of this compound in mitigating glutamate-induced excitotoxicity.[2][19]

G Experimental Workflow for Intracellular Ca²⁺ Buffering Start Start: Prepare Cells Prepare_Loading_Solution Prepare Loading Solution (this compound-AM in DMSO + Pluronic F-127) Start->Prepare_Loading_Solution Incubate_Cells Incubate Cells with Loading Solution (30-60 min at 37°C) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells to Remove Extracellular AM Ester Incubate_Cells->Wash_Cells De_esterification Allow for De-esterification (20-30 min) Wash_Cells->De_esterification Experiment Perform Experiment (e.g., stimulate cells, measure response) De_esterification->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis

Caption: A typical workflow for loading cells with the AM ester of this compound.[1][3][9]

G Logical Relationship of Ion Selectivity Dibromo_BAPTA This compound High_Affinity_Ca High Affinity for Ca²⁺ (Kd in µM range) Dibromo_BAPTA->High_Affinity_Ca Low_Affinity_Mg Very Low Affinity for Mg²⁺ (Kd in mM range) Dibromo_BAPTA->Low_Affinity_Mg High_Selectivity High Selectivity for Ca²⁺ over Mg²⁺ High_Affinity_Ca->High_Selectivity Low_Affinity_Mg->High_Selectivity Utility_in_Physiology Utility in Physiological Systems (High [Mg²⁺], Low [Ca²⁺]) High_Selectivity->Utility_in_Physiology

Caption: The relationship between ion affinity and the experimental utility of this compound.

References

The Pivotal Role of BAPTA Derivatives in Calcium Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium ions (Ca²⁺) are ubiquitous intracellular second messengers that govern a vast array of physiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is therefore fundamental to cellular function. To dissect the intricate role of Ca²⁺ in these signaling pathways, researchers rely on a toolkit of molecules that can modulate and report intracellular Ca²⁺ levels. Among the most powerful of these are the aminopolycarboxylic acid-based chelators, with 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives standing out for their unique and advantageous properties.

This technical guide provides a comprehensive overview of BAPTA derivatives for calcium studies, detailing their properties, experimental applications, and the critical considerations for their use.

Core Principles of BAPTA-Mediated Calcium Chelation

BAPTA was designed as a superior alternative to earlier Ca²⁺ chelators like EGTA and EDTA. Its core advantages include a high selectivity for Ca²⁺ over magnesium (Mg²⁺), a feature crucial in cellular environments where Mg²⁺ is present at much higher concentrations.[1][2] Furthermore, BAPTA's affinity for Ca²⁺ is significantly less sensitive to pH changes within the physiological range compared to EGTA.[3] A key distinction lies in its kinetics; BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA, making it an exceptional buffer for studying rapid Ca²⁺ signaling events.[3]

The foundational BAPTA molecule is cell-impermeant. To facilitate its entry into live cells, it is often used in its acetoxymethyl (AM) ester form. The lipophilic AM groups allow the BAPTA-AM molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant BAPTA molecule within the cytosol where it can buffer Ca²⁺.

A Comparative Overview of BAPTA Derivatives

The BAPTA scaffold has been chemically modified to generate a family of derivatives with a wide range of Ca²⁺ binding affinities, as well as fluorescent properties. This allows researchers to select the most appropriate tool for their specific experimental needs. The dissociation constant (Kd) is a critical parameter, representing the Ca²⁺ concentration at which half of the chelator molecules are bound to calcium.

Quantitative Data of Key BAPTA Derivatives
DerivativeDissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺)Key Features & Applications
BAPTA 160-590 nM[1]High-affinity, non-fluorescent Ca²⁺ buffer. Used to clamp intracellular Ca²⁺ at resting levels.[1]
5,5'-Dimethyl BAPTA (MAPTA) 40 nM[4]The highest affinity BAPTA derivative, ideal for buffering very low Ca²⁺ concentrations.[1]
5,5'-Dibromo BAPTA 1.6 - 3.6 µM[4][5][6][7]Intermediate affinity, used to study Ca²⁺ mobilization and spatial buffering.[1]
5,5'-Difluoro BAPTA 635 nM[4]Lower affinity, suitable for studying higher Ca²⁺ concentrations, often used in ¹⁹F NMR studies.[1][8]
BAPTA-FF (5,5',6,6'-Tetrafluoro BAPTA) 65 µM[1]Low affinity, for investigating high Ca²⁺ concentration ranges.[1]
5,5'-Dinitro BAPTA 7.5 mM[1]Very low affinity for Ca²⁺.[1][9]
Oregon Green 488 BAPTA-1 ~170 nM[10]Fluorescent indicator with high quantum yield, suitable for detecting small changes in Ca²⁺ near resting levels.[10][11]
Calcium Green-1 ~190 nM[10]Bright fluorescent indicator with a large fluorescence increase upon Ca²⁺ binding.[10]

Experimental Protocols

Loading BAPTA-AM into Adherent Cells

This protocol provides a general guideline for loading adherent cells with BAPTA-AM. Optimal conditions, including concentration and incubation time, should be empirically determined for each cell type.

Materials:

  • BAPTA-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127 (20% stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the BAPTA-AM stock solution.

    • To aid in the solubilization of BAPTA-AM in aqueous buffer, it is recommended to use Pluronic™ F-127. In a microcentrifuge tube, mix equal volumes of the BAPTA-AM stock solution and the 20% Pluronic™ F-127 stock solution.

    • Vortex the mixture briefly.

    • Dilute this mixture into pre-warmed physiological buffer (e.g., HBSS) to the final desired loading concentration (typically 1-10 µM). The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

    • If using probenecid to inhibit the extrusion of the de-esterified indicator by organic anion transporters, add it to the working solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with pre-warmed physiological buffer.

    • Add the BAPTA-AM working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time can vary and may need to be optimized.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells two to three times with pre-warmed buffer to remove any extracellular BAPTA-AM.

    • Add fresh buffer (containing probenecid if used during loading) and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.

  • Experiment: The cells are now loaded with BAPTA and are ready for the experiment.

Measuring Intracellular Calcium with Fluorescent BAPTA Derivatives

This protocol outlines the general procedure for measuring intracellular Ca²⁺ using a fluorescent BAPTA derivative (e.g., Oregon Green 488 BAPTA-1) and a fluorescence microscope or plate reader.

Procedure:

  • Cell Loading: Load cells with the fluorescent BAPTA-AM derivative following the protocol described above.

  • Data Acquisition:

    • For fluorescence microscopy, acquire images at the appropriate excitation and emission wavelengths for the chosen indicator. Time-lapse imaging can be used to monitor changes in fluorescence intensity over time in response to stimuli.

    • For fluorescence plate readers, measure the fluorescence intensity of each well before and after the addition of stimuli.

  • Data Analysis:

    • For non-ratiometric indicators, changes in intracellular Ca²⁺ are typically expressed as the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.

    • For ratiometric indicators, the ratio of fluorescence intensities at two different excitation or emission wavelengths is calculated to determine the intracellular Ca²⁺ concentration. This method has the advantage of being less sensitive to variations in dye concentration, cell thickness, and photobleaching.[12]

  • Calibration (Optional): To convert fluorescence signals into absolute Ca²⁺ concentrations, a calibration can be performed at the end of the experiment. This typically involves permeabilizing the cells with an ionophore (e.g., ionomycin) and sequentially adding solutions with known Ca²⁺ concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, along with the dissociation constant (Kd) of the indicator.

Visualizing Workflows and Pathways

Logical Flow of BAPTA-AM Action

BAPTA_Action BAPTA_AM_ext BAPTA-AM (extracellular) Membrane Cell Membrane BAPTA_AM_ext->Membrane Passive Diffusion BAPTA_AM_int BAPTA-AM (intracellular) Membrane->BAPTA_AM_int Esterases Intracellular Esterases BAPTA_AM_int->Esterases Hydrolysis BAPTA_active Active BAPTA (trapped) Esterases->BAPTA_active BAPTA_Ca_complex BAPTA-Ca²⁺ Complex BAPTA_active->BAPTA_Ca_complex Ca2_ion Ca²⁺ Ca2_ion->BAPTA_Ca_complex Signaling Downstream Ca²⁺ Signaling BAPTA_Ca_complex->Signaling Inhibition

Caption: Mechanism of BAPTA-AM cell loading and intracellular calcium chelation.

Experimental Workflow for BAPTA-AM Application

BAPTA_Workflow Start Start Prepare_Cells 1. Prepare Cells in Culture Start->Prepare_Cells Prepare_Solution 2. Prepare BAPTA-AM Working Solution Prepare_Cells->Prepare_Solution Load_Cells 3. Load Cells with BAPTA-AM Prepare_Solution->Load_Cells Wash 4. Wash to Remove Extracellular BAPTA-AM Load_Cells->Wash De_esterification 5. Incubate for De-esterification Wash->De_esterification Perform_Experiment 6. Apply Stimulus/Perform Experiment De_esterification->Perform_Experiment Acquire_Data 7. Acquire Data (e.g., Microscopy, Plate Reader) Perform_Experiment->Acquire_Data Analyze_Data 8. Analyze Data Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for utilizing BAPTA-AM in cellular assays.

Generic Calcium Signaling Pathway and BAPTA's Role

Calcium_Signaling Stimulus External Stimulus Receptor G-Protein Coupled Receptor Plasma Membrane Stimulus->Receptor:f0 PLC Phospholipase C (PLC) Receptor:f0->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP₃ Receptor IP3->ER:f1 binds to Ca_Release Ca²⁺ Release ER:f0->Ca_Release BAPTA BAPTA Ca_Release->BAPTA Chelated by Ca_Signal Ca²⁺-Dependent Signaling Cascade Ca_Release->Ca_Signal leads to BAPTA->Ca_Signal Inhibits Response Cellular Response Ca_Signal->Response

Caption: The role of BAPTA in intercepting a generic Gq-coupled calcium signaling pathway.

Critical Considerations and Potential Off-Target Effects

While BAPTA and its derivatives are invaluable tools, it is crucial to be aware of their potential limitations and off-target effects. The introduction of a high concentration of a Ca²⁺ buffer can itself alter cellular physiology by dampening normal Ca²⁺ transients.

Recent studies have also highlighted Ca²⁺-independent effects of BAPTA. These can include the inhibition of certain enzymes and ion channels.[13][14][15] For instance, BAPTA has been shown to inhibit phospholipase C activity independently of its role as a Ca²⁺ chelator.[2] Therefore, it is imperative to include appropriate controls in experimental designs, such as using a low-affinity BAPTA analog as a negative control, to ensure that the observed effects are indeed due to the chelation of intracellular Ca²⁺.

Conclusion

BAPTA and its derivatives represent a versatile and powerful class of chemical tools for the investigation of intracellular Ca²⁺ signaling. Their diverse range of affinities and the availability of fluorescent variants provide researchers with the means to both modulate and monitor Ca²⁺ dynamics with high precision. A thorough understanding of their properties, coupled with meticulous experimental design and the inclusion of appropriate controls, will continue to enable groundbreaking discoveries in the myriad of cellular processes orchestrated by this fundamental second messenger.

References

The Impact of Bromination on BAPTA's Calcium Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of bromine substitution in modulating the calcium (Ca²⁺) affinity of the widely used chelator, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). Understanding this relationship is paramount for the precise control of intracellular Ca²⁺ concentrations in experimental settings, enabling a more nuanced investigation of Ca²⁺-dependent signaling pathways. This document provides a comprehensive overview of the chemical principles, quantitative data, and detailed experimental methodologies relevant to the use of brominated BAPTA derivatives.

Core Principles: How Bromine Influences Calcium Chelation

BAPTA is a high-affinity Ca²⁺ chelator that binds calcium ions in a 1:1 stoichiometry. The core of its chelating activity lies in its structure, which forms a cage around the Ca²⁺ ion. This coordination involves the two amine nitrogens and the four carboxylate groups.

The introduction of bromine atoms onto the aromatic rings of the BAPTA molecule significantly alters its electronic properties. Bromine is an electron-withdrawing group, which reduces the electron density of the benzene (B151609) rings. This, in turn, decreases the basicity of the nearby aniline (B41778) nitrogen atoms. As these nitrogens are crucial for coordinating the Ca²⁺ ion, their reduced electron-donating capacity leads to a weaker interaction with the positively charged calcium ion, resulting in a lower binding affinity (a higher dissociation constant, Kd). This principle allows for the rational design of BAPTA derivatives with a range of Ca²⁺ affinities, providing researchers with a toolkit to buffer intracellular Ca²⁺ at various concentrations.

Quantitative Data: Calcium Affinity of BAPTA and its Brominated Derivatives

The dissociation constant (Kd) is a quantitative measure of the affinity between a ligand (BAPTA) and a protein or ion (Ca²⁺), where a lower Kd signifies a higher affinity. The table below summarizes the reported Kd values for BAPTA and its brominated derivative, 5,5'-dibromo-BAPTA. It is important to note that Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength.[1]

CompoundDegree of BrominationDissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺)Experimental Conditions
BAPTANone~160 - 590 nM10 mM MOPS, 100 mM KCl, pH 7.2-7.3, 22°C
This compoundDi-brominated~1.6 - 3.6 µM10 mM MOPS, 100 mM KCl, pH 7.3, 22°C

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the de novo synthesis of various brominated BAPTA derivatives is not extensively documented in readily available literature, the general approach involves the bromination of a suitable BAPTA precursor. The synthesis of this compound would typically start with a precursor to the BAPTA molecule which is then brominated.

A plausible synthetic route, based on general organic chemistry principles, would involve:

  • Protection of reactive groups: The carboxylic acid and amine functionalities on the BAPTA precursor would likely be protected to prevent unwanted side reactions during bromination.

  • Bromination: The protected precursor would then be reacted with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent. The reaction conditions (temperature, catalyst, reaction time) would be optimized to achieve the desired degree of bromination.

  • Deprotection: Following bromination, the protecting groups would be removed to yield the final this compound product.

  • Purification: The crude product would be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Determination of Calcium Affinity by UV-Vis Spectrophotometric Titration

This method relies on the change in the ultraviolet (UV) absorbance spectrum of BAPTA and its derivatives upon binding to Ca²⁺.

Materials:

  • Brominated BAPTA derivative of interest

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • High-purity water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the brominated BAPTA derivative in the calcium-free buffer. The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically in the low micromolar range).

  • Record the spectrum of the free chelator: Measure the absorbance spectrum of the BAPTA solution from approximately 220 nm to 350 nm to determine the absorbance maximum of the Ca²⁺-free form.

  • Titration with Calcium:

    • Add small, precise aliquots of the standard CaCl₂ solution to the cuvette containing the BAPTA solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the full UV-Vis spectrum.

  • Data Analysis:

    • As Ca²⁺ is added, the absorbance at the peak corresponding to the free chelator will decrease, while a new peak corresponding to the Ca²⁺-bound form will appear at a different wavelength. An isosbestic point (a wavelength where the absorbance does not change) should be observed, indicating a two-state system (free and bound).

    • Plot the change in absorbance at a specific wavelength against the total Ca²⁺ concentration.

    • Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

Determination of Calcium Affinity by Nuclear Magnetic Resonance (NMR) Spectroscopy Titration

NMR spectroscopy can also be used to determine the Ca²⁺ binding affinity by monitoring changes in the chemical shifts of the protons in the BAPTA molecule upon Ca²⁺ binding.

Materials:

  • Brominated BAPTA derivative of interest

  • Calcium chloride (CaCl₂) standard solution

  • Deuterated calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS in D₂O, pD adjusted to 7.2)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare the NMR sample: Dissolve a known concentration of the brominated BAPTA derivative in the deuterated buffer in an NMR tube.

  • Acquire the initial spectrum: Record a ¹H NMR spectrum of the Ca²⁺-free BAPTA derivative.

  • Titration with Calcium:

    • Add small, precise aliquots of the standard CaCl₂ solution directly to the NMR tube.

    • After each addition, mix the sample thoroughly and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Monitor the chemical shifts of specific protons (e.g., aromatic or methylene (B1212753) protons) that are sensitive to Ca²⁺ binding.

    • Plot the change in chemical shift (Δδ) against the molar ratio of [Ca²⁺]/[BAPTA].

    • Fit the titration data to a 1:1 binding model to calculate the dissociation constant (Kd).

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. BAPTA Calcium Chelation Mechanism BAPTA BAPTA BAPTA_Ca2_complex BAPTA-Ca²⁺ Complex BAPTA->BAPTA_Ca2_complex Binds Ca2_ion Ca²⁺ Ion Ca2_ion->BAPTA_Ca2_complex

Figure 1. BAPTA Calcium Chelation Mechanism

G Figure 2. Effect of Bromination on BAPTA's Ca²⁺ Affinity BAPTA BAPTA Bromination Addition of Bromine (Electron-Withdrawing Group) BAPTA->Bromination Brominated_BAPTA Brominated BAPTA Bromination->Brominated_BAPTA Reduced_Affinity Reduced Ca²⁺ Affinity (Higher Kd) Brominated_BAPTA->Reduced_Affinity

Figure 2. Effect of Bromination on BAPTA's Ca²⁺ Affinity

G Figure 3. Experimental Workflow for Determining Ca²⁺ Affinity cluster_synthesis Synthesis cluster_titration Titration cluster_analysis Data Analysis start BAPTA Precursor bromination Bromination start->bromination purification Purification bromination->purification prepare_solution Prepare Brominated BAPTA Solution purification->prepare_solution titrate Titrate with CaCl₂ prepare_solution->titrate measure Measure Spectroscopic Change (UV-Vis or NMR) titrate->measure plot_data Plot Binding Curve measure->plot_data fit_model Fit to Binding Model plot_data->fit_model calculate_kd Calculate Kd fit_model->calculate_kd

Figure 3. Experimental Workflow for Determining Ca²⁺ Affinity

References

5,5'-Dibromo-BAPTA: A Technical Guide to Clamping Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity calcium chelator that serves as a critical tool in life sciences research for the precise control of intracellular calcium ([Ca²⁺]ᵢ) concentrations.[1][2] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer or "clamp" intracellular calcium at specific levels, enabling researchers to investigate the calcium dependency of a multitude of cellular processes.[2][3] Its key characteristics include high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), rapid binding and release kinetics, and relative insensitivity to pH changes around physiological values.[3][4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in modulating cellular signaling pathways.

Physicochemical and Binding Properties

Understanding the fundamental properties of this compound is crucial for its effective application in experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Acid form)[3]
C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium salt)[1][5]
Molecular Weight 634.23 g/mol (Acid form)[3]
786.59 g/mol (Tetrapotassium salt)[1][5]
CAS Number 111248-72-7 (Acid form)
73630-11-2 (Tetrapotassium salt)[1][2]
Appearance White to off-white solid[1][5]
Solubility The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.[3][5]
Storage Temperature 4°C[2]
Table 2: Calcium Binding Properties of this compound
PropertyValueConditionsReferences
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µMIn the absence of Mg²⁺[2][3][5][6][7][8][9][10][11]
Selectivity (Ca²⁺ vs. Mg²⁺) High[3][12]
Binding Kinetics (On-rate) Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[9][12]

Experimental Protocols

The method of introducing this compound into cells depends on whether the membrane-permeant acetoxymethyl (AM) ester or the membrane-impermeant salt form is used.[3]

Protocol 1: Loading Cells with this compound AM

The AM ester form is lipophilic and can passively diffuse across the cell membrane.[3][13] Once inside, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[3][14]

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10-20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (B1678239) (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.[1][3] Store in small aliquots, desiccated at -20°C.[3]

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.[3]

    • If using, prepare a 100 mM stock solution of Probenecid in 1 M NaOH.[3]

  • Prepare Loading Buffer:

    • For a final loading concentration of 1-50 µM (a typical starting point is 10 µM), dilute the this compound, AM stock solution into serum-free medium or HBSS.[14][15]

    • To aid in the dispersion of the AM ester, first mix the stock solution with an equal volume of the Pluronic® F-127 stock solution before diluting into the final buffer.[3][12] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[15]

    • If using probenecid to prevent leakage of the chelator, add it to the loading buffer at a final concentration of 1-2.5 mM.[3][15]

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading buffer.[3]

    • Incubate the cells at 37°C for 30-60 minutes.[3][15] The optimal loading time and concentration should be determined empirically for each cell type.[3]

  • Washing:

    • After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.[3][15]

  • De-esterification:

    • Incubate the cells in fresh medium for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[5][14]

Protocol 2: Intracellular Application of this compound Salt

The salt form of this compound is membrane-impermeant and must be introduced into cells mechanically, such as through microinjection or a patch pipette during electrophysiological recordings.[3]

Materials:

  • This compound, tetrapotassium salt

  • Intracellular solution (e.g., pipette solution for patch-clamp)

Procedure (for Patch-Clamp):

  • Prepare Internal Solution:

    • Dissolve the this compound, tetrapotassium salt directly into the desired intracellular solution to a final concentration of 0.1-10 mM.[3][5]

    • Ensure the pH and osmolarity of the final solution are readjusted to be compatible with the intracellular environment.[5]

    • Filter the solution through a 0.2 µm syringe filter.[5]

  • Patch Pipette Filling and Diffusion:

    • Back-fill a patch pipette with the this compound-containing internal solution.[5]

    • After establishing a whole-cell configuration, allow 5-10 minutes for the chelator to diffuse from the pipette into the cell and equilibrate.[5]

Visualizing Workflows and Signaling Pathways

Experimental Workflow: AM Ester Loading

G prep_stock Prepare Stock Solutions (this compound AM in DMSO, Pluronic F-127, Probenecid) prep_buffer Prepare Loading Buffer (Dilute stocks in serum-free medium) prep_stock->prep_buffer add_buffer Add Loading Buffer to Cells prep_buffer->add_buffer culture_cells Culture Cells culture_cells->add_buffer incubate Incubate (30-60 min, 37°C) add_buffer->incubate wash Wash Cells (2-3x) incubate->wash deesterify De-esterification (≥30 min) wash->deesterify ready Cells Ready for Experiment deesterify->ready

Caption: Workflow for loading cells with this compound, AM.[3]

Signaling Pathway: Modulation of Calcium-Dependent Signaling

G stimulus Cellular Stimulus (e.g., Neurotransmitter, Growth Factor) ca_influx Ca²⁺ Influx (from ER or extracellular space) stimulus->ca_influx increase_ca Increase in Intracellular [Ca²⁺] ca_influx->increase_ca bapta This compound Binding/Release increase_ca->bapta signaling Ca²⁺-Dependent Signaling Cascades increase_ca->signaling buffered_ca Buffered [Ca²⁺] bapta->buffered_ca buffered_ca->signaling Modulates response Cellular Response signaling->response

Caption: Modulation of Ca²⁺ signaling by this compound.[3]

Signaling Pathway: Inhibition of Glutamate-Induced Excitotoxicity

G glutamate Excess Glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx Excessive Ca²⁺ Influx nmda->ca_influx neurotoxic Neurotoxic Cascades (e.g., protease activation, free radical production) ca_influx->neurotoxic bapta This compound bapta->ca_influx Buffers cell_death Neuronal Cell Death neurotoxic->cell_death

Caption: Glutamate-induced excitotoxicity pathway and the inhibitory role of this compound.[1]

Applications in Research

This compound is a versatile tool with broad applications in biological research.

  • Neuroscience: It is instrumental in dissecting the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[5] It is also used to study the mechanisms of neuronal cell death in excitotoxicity and to evaluate potential neuroprotective strategies.[1][5]

  • Signal Transduction: By clamping intracellular calcium, researchers can elucidate the necessity of calcium signaling in various pathways, such as those initiated by G-protein coupled receptors (GPCRs) that lead to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum.[8][16]

  • Muscle Contraction: It is used to study the calcium-dependence of excitation-contraction coupling in muscle cells.[1][3]

Advantages and Disadvantages

Table 3: Advantages and Disadvantages of this compound
AdvantagesDisadvantages & Off-Target Effects
High Selectivity for Ca²⁺ over Mg²⁺: Crucial for studying Ca²⁺ signaling in a cellular environment where Mg²⁺ is present at much higher concentrations.[3][12]Buffering can alter normal signaling: By its very nature, buffering dampens physiological Ca²⁺ transients, which can affect downstream signaling pathways.[3]
Relatively Insensitive to pH: The Ca²⁺ binding affinity is stable over the physiological pH range.[3][12]Potential for calcium-independent effects: High concentrations of BAPTA have been reported to affect the cytoskeleton.[3][17]
Fast Kinetics: Rapid on- and off-rates for Ca²⁺ binding allow for the buffering of fast Ca²⁺ transients, in contrast to slower buffers like EGTA.[3][12]Can induce non-physiological Ca²⁺ oscillations: In some cell types, BAPTA loading has been shown to induce artificial Ca²⁺ spikes.[3]
Well-defined Kd: Allows for the clamping of intracellular Ca²⁺ at a known concentration.[3]Off-target effects on ion channels: BAPTA has been shown to affect the activity of some ion channels independent of its Ca²⁺ chelating properties.[3]
Toxicity from AM Ester Hydrolysis: The hydrolysis of the AM ester releases formaldehyde, which can be toxic to cells.[18]

Conclusion

This compound is a powerful and widely used tool for the investigation of calcium signaling in a vast range of biological systems.[3][4] Its well-characterized properties and the availability of different forms for cell loading make it a versatile experimental reagent.[3] However, researchers should be mindful of its potential to alter physiological signaling and its possible off-target effects.[3] Careful experimental design, including appropriate controls and concentration optimization, is essential for obtaining reliable and reproducible results.

References

5,5'-Dibromo-BAPTA: A Technical Guide to a Key Calcium Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a pivotal tool in the study of calcium signaling. This document delves into its theoretical underpinnings, mechanism of action, and its applications in dissecting complex calcium-dependent cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.

Core Concepts: The Theoretical Basis of this compound

This compound is a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium (Ca²⁺) chelators.[1] These chelators are structurally related to EGTA but offer significant advantages, including higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH in the physiological range.[1][2]

The defining characteristic of this compound is its intermediate affinity for Ca²⁺, making it an invaluable tool for buffering Ca²⁺ concentrations in the micromolar range.[1][3] This property is crucial for investigating cellular processes where modest but rapid fluctuations in intracellular Ca²⁺ are critical.[1] The presence of electron-withdrawing bromine atoms on the benzene (B151609) rings of the BAPTA structure modifies its electron density, resulting in a lower affinity for Ca²⁺ compared to the parent BAPTA molecule.[1] This intermediate affinity allows for the study of Ca²⁺ transients without their complete abolition.[1]

It can be introduced into cells, often as a membrane-permeant acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to trap the active chelator within the cell.[3][4] This enables the precise control and measurement of intracellular Ca²⁺ dynamics, making this compound a cornerstone in neuroscience, muscle physiology, and the investigation of numerous Ca²⁺-dependent signaling cascades.[1][4]

Mechanism of Action

The primary role of this compound is to selectively bind free Ca²⁺ ions, functioning as a Ca²⁺ buffer.[1] The chelation process involves the coordination of the Ca²⁺ ion by eight donor atoms within the BAPTA molecule: two ether oxygens, two amine nitrogens, and four carboxylate oxygens, forming a stable cage-like structure around the calcium ion.[1] Upon binding Ca²⁺, this compound undergoes a conformational change, which forms the basis for some of its spectroscopic applications.[1]

Quantitative Data

The dissociation constant (Kd) for Ca²⁺ is a critical parameter for designing experiments with this compound. The Kd can vary with experimental conditions such as pH, ionic strength, and the presence of other ions like Mg²⁺.

Parameter Value Experimental Conditions References
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µMIn the absence of Mg²⁺[2][3][5][6]
Ca²⁺ Dissociation Constant (Kd) 1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[5][6]
Ca²⁺ Dissociation Constant (Kd, no Mg²⁺) 3.6 µMNot specified[4][7][8]
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀Acid form[2][4][7]
Molecular Weight 634.23 g/mol Acid form[2][4][7]
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀Tetrapotassium Salt[3][7]
Molecular Weight 786.59 g/mol Tetrapotassium Salt[2][5][7]

Applications in Research

This compound is a versatile tool for investigating Ca²⁺ signaling in a wide array of biological systems.[1] Its ability to buffer, rather than completely eliminate, Ca²⁺ transients allows for a nuanced examination of Ca²⁺-dependent processes.[1]

Dissecting Signaling Pathways

Store-Operated Calcium Entry (SOCE): SOCE is a vital mechanism for replenishing intracellular Ca²⁺ stores and for sustained Ca²⁺ signaling. By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), this compound helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.[1]

Inositol 1,4,5-trisphosphate (IP3) Pathway: Activation of many cell surface receptors leads to the production of IP3, which then binds to IP3 receptors on the ER, triggering the release of stored Ca²⁺.[4][5] this compound can be used to buffer this Ca²⁺ release, enabling researchers to dissect the downstream effects of this signaling cascade.[4][5]

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Cytosolic_Ca Cytosolic Ca²⁺ Increase Ca_ER->Cytosolic_Ca Release BAPTA This compound (Buffer) Cytosolic_Ca->BAPTA Chelated by Downstream Downstream Ca²⁺-dependent Effects Cytosolic_Ca->Downstream Activates

Figure 1: Role of this compound in the IP3 signaling pathway.

Neuroscience

Synaptic Transmission and Plasticity: The release of neurotransmitters at synapses is a Ca²⁺-dependent process. This compound can be loaded into presynaptic terminals to study how different levels of Ca²⁺ buffering affect neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[1][3]

Excitotoxicity: By buffering the pathological rise in intracellular calcium associated with excitotoxicity, this compound can be used to investigate the mechanisms of neuronal cell death and to evaluate potential neuroprotective strategies.[3]

cluster_exp Experimental Groups Stimulus Stimulus X Control Control Group (No BAPTA) Stimulus->Control Experimental Experimental Group (BAPTA Loaded) Stimulus->Experimental Cell Cell Ca_Influx Ca²⁺ Influx / Release Response Measure Cellular Response Y Ca_Influx->Response BAPTA_Load Load with This compound-AM BAPTA_Load->Experimental Analysis Analyze Data Response->Analysis Control->Ca_Influx Experimental->Ca_Influx Buffered

Figure 2: Experimental workflow for assessing Ca²⁺ dependency.

Experimental Protocols

Loading Cells with this compound-AM

This protocol describes the loading of cells with the cell-permeant acetoxymethyl (AM) ester form of this compound.[9]

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Pluronic F-127

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.[7] Store in small aliquots at -20°C, protected from light and moisture.[10]

  • Loading Solution Preparation: For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium. To aid in solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting.[9]

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.[9] The optimal loading time may need to be determined empirically.[3]

  • Washing: After incubation, wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular chelator.[4]

  • De-esterification: Incubate the cells in fresh buffer for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[3][4][9]

  • Experimentation: The cells are now loaded with this compound and are ready for experimental procedures.

Introduction via Patch Pipette

The salt form of this compound is membrane-impermeant and must be introduced into cells mechanically, such as through a patch pipette during electrophysiological recordings.[2]

Materials:

  • This compound, tetrapotassium salt

  • Intracellular pipette solution

Procedure:

  • Solution Preparation: Dissolve this compound tetrapotassium salt directly into the intracellular pipette solution at the desired concentration.

  • Obtain Whole-Cell Configuration: Approach a target neuron under visual guidance and form a giga-ohm seal between the pipette tip and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration.[3]

  • Diffusion and Equilibration: Allow sufficient time (typically 5-10 minutes) for the this compound to diffuse from the pipette into the neuron and equilibrate with the intracellular environment.[3]

  • Recording: Proceed with electrophysiological recordings.

Confirmation of Buffering Efficacy

The effectiveness of this compound as a calcium buffer can be confirmed by co-loading cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and monitoring the fluorescence changes in response to a stimulus that would normally elicit a calcium transient.[4] A diminished or absent fluorescent signal in the presence of this compound indicates successful buffering.

Quality Control

The purity of this compound is crucial for reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) is a key technique for assessing purity and detecting impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry can be used to confirm the structural identity and molecular weight of the compound.[4] Potential impurities can include incompletely brominated BAPTA, starting materials, and degradation products.[4]

References

Methodological & Application

Application Notes and Protocols for 5,5'-Dibromo-BAPTA-AM Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5'-Dibromo-BAPTA-AM is a cell-permeant calcium chelator widely used in life sciences to study the role of intracellular calcium (Ca²⁺) signaling. As an acetoxymethyl (AM) ester derivative of the Ca²⁺ chelator BAPTA, it can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytosol.[1][2][3] This allows for the effective buffering of intracellular Ca²⁺, thereby enabling researchers to investigate the downstream consequences of Ca²⁺-dependent signaling pathways.[1] this compound has a moderate affinity for Ca²⁺, making it a valuable tool for studying Ca²⁺ mobilization and buffering in a variety of cellular contexts.[4]

These application notes provide detailed protocols for loading cells with this compound-AM, along with important considerations for experimental design and data interpretation.

Data Presentation

The successful use of this compound-AM is dependent on several key parameters that often require optimization based on the specific cell type and experimental conditions. The following tables summarize the critical physicochemical properties and recommended starting concentrations for cell loading.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula (Free Acid)C₂₂H₂₂Br₂N₂O₁₀[2][5]
Molecular Weight (Free Acid)634.23 g/mol [2][5][6]
Molecular Formula (Tetrapotassium Salt)C₂₂H₁₈Br₂K₄N₂O₁₀[4][5][7]
Molecular Weight (Tetrapotassium Salt)786.59 g/mol [2][4][6][7]
Calcium Dissociation Constant (Kd) (in the absence of Mg²⁺)~1.6 - 3.6 µM[2][4]
Solubility (AM ester)Soluble in DMSO[2]
Solubility (Tetrapotassium Salt)Soluble in water[2][7]

Table 2: Recommended Parameters for Cell Loading with this compound-AM

ParameterRecommended RangeNotes
Stock Solution Concentration1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[1][4]
Working Concentration1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[1]
Incubation Time15-60 minutesLonger incubation times may be required for some cell types but can also increase cell stress.[1][8]
Incubation Temperature37°C or Room TemperatureIncubation at 37°C is common, but room temperature may reduce compartmentalization of the dye into organelles.[3][8][9]
Pluronic® F-127 Concentration0.02% - 0.04% (optional)Aids in the dispersion of the water-insoluble AM ester in aqueous loading buffer.[3][7]
Probenecid (B1678239) Concentration1-2.5 mM (optional)An organic anion transporter inhibitor that helps prevent the active extrusion of the de-esterified chelator from the cell.[2][3]

Experimental Protocols

This section provides a detailed step-by-step protocol for loading adherent cells with this compound-AM.

Materials:
  • This compound-AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional)

  • Probenecid (optional)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free cell culture medium

  • Cultured cells (adherent or in suspension)

Protocol for Loading Adherent Cells:
  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.[1][4] For example, to make a 1 mM stock solution, dissolve 1 mg of this compound-AM (MW ~922.3 g/mol ) in approximately 1.08 mL of anhydrous DMSO.[1]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to avoid hydrolysis.[1][10]

  • Preparation of Loading Solution:

    • Warm the required reagents (e.g., HBSS, Pluronic® F-127 stock solution) to the desired incubation temperature (e.g., 37°C or room temperature).

    • Dilute the this compound-AM stock solution into the balanced salt solution or serum-free medium to the final desired working concentration (typically 1-50 µM).[1]

    • (Optional) To aid in the dispersion of the AM ester, first mix the stock solution with an equal volume of a 10% Pluronic® F-127 stock solution before diluting it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.[2]

    • (Optional) If using probenecid to prevent chelator extrusion, add it to the loading buffer to a final concentration of 1-2.5 mM.[2]

    • Vortex the final loading solution gently to ensure it is well-mixed.

  • Cell Loading:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with the pre-warmed balanced salt solution.[4]

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C or a longer duration at room temperature, protected from light.[1][3] The optimal incubation time and temperature are cell-type dependent and should be determined empirically.[3]

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells two to three times with the pre-warmed balanced salt solution or medium to remove any extracellular this compound-AM.[1][4]

    • Add fresh, pre-warmed complete culture medium to the cells and incubate for an additional 30 minutes. This de-esterification period allows for the complete cleavage of the AM esters by intracellular esterases, ensuring the chelator is in its active, calcium-binding form.[1]

  • Proceed with Experiment:

    • The cells are now loaded with this compound and are ready for the experiment to investigate the role of intracellular calcium.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound-AM and the experimental workflow for cell loading.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM_ext This compound-AM (Lipophilic, Membrane-Permeant) BAPTA_AM_int This compound-AM BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion BAPTA_active This compound (Hydrophilic, Membrane-Impermeant) BAPTA_AM_int->BAPTA_active Cleavage of AM esters Esterases Intracellular Esterases Esterases->BAPTA_AM_int Ca2_bound Ca²⁺-BAPTA Complex BAPTA_active->Ca2_bound Chelation Ca2_free Free Ca²⁺ Ca2_free->Ca2_bound Downstream Downstream Ca²⁺ Signaling Inhibited Ca2_bound->Downstream

Caption: Mechanism of this compound-AM cell loading and calcium chelation.

G Start Start Prep_Stock Prepare 1-10 mM Stock Solution in anhydrous DMSO Start->Prep_Stock Prep_Loading Prepare Loading Solution (1-50 µM in HBSS) + Optional Pluronic F-127/Probenecid Prep_Stock->Prep_Loading Wash1 Wash Cells with pre-warmed HBSS Prep_Loading->Wash1 Load Incubate Cells with Loading Solution (15-60 min at 37°C or RT) Wash1->Load Wash2 Wash Cells 2-3 times with pre-warmed HBSS Load->Wash2 Deester De-esterification (30 min in fresh medium) Wash2->Deester End Cells Ready for Experiment Deester->End

Caption: Experimental workflow for loading cells with this compound-AM.

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5,5'-Dibromo-BAPTA, a vital calcium (Ca²⁺) chelator, in patch-clamp electrophysiology. This document outlines its physicochemical properties, detailed experimental protocols for its intracellular application, and its role in investigating Ca²⁺-dependent signaling pathways.

Introduction to this compound

This compound is a derivative of the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2][3] The addition of two bromine atoms to the BAPTA molecule results in an intermediate affinity for Ca²⁺, making it an invaluable tool for buffering intracellular Ca²⁺ concentrations to specific levels.[4] Its high selectivity for Ca²⁺ over magnesium (Mg²⁺), relative insensitivity to pH changes around physiological values, and rapid binding kinetics make it a superior choice over slower buffers like EGTA for studying fast Ca²⁺ transients.[1][5]

In patch-clamp recordings, this compound is introduced directly into the cell via the patch pipette, allowing for the precise control of the intracellular Ca²⁺ concentration.[1][2] This enables researchers to investigate the Ca²⁺ dependency of various cellular processes, including ion channel activity, neurotransmitter release, and synaptic plasticity.[2]

Physicochemical and Calcium Binding Properties

Understanding the properties of this compound is crucial for designing and interpreting patch-clamp experiments. The key parameters are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Acid form)[1][4]
C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium salt)[2][6][7][8][9]
Molecular Weight 634.23 g/mol (Acid form)[1][4]
786.59 g/mol (Tetrapotassium salt)[1][2][6][7][8][9]
Appearance White to off-white solid[2][4][6][7][8][9]
Solubility The tetrapotassium salt is soluble in water.[1][2][4][6][7][8][9]
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1][2][6][7][8][9][10][11]
Storage Temperature 4°C[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Intracellular Solution for Whole-Cell Patch-Clamp

This protocol describes the preparation of a standard potassium gluconate-based internal solution containing this compound for whole-cell patch-clamp recordings.

Materials:

  • This compound, tetrapotassium salt

  • Potassium Gluconate

  • KCl

  • HEPES

  • MgCl₂

  • Mg-ATP

  • Na₂-GTP

  • 1 M KOH (for pH adjustment)

  • Ultrapure water

  • Osmometer

Procedure:

  • Start with the Base Solution: Begin with approximately 80% of the final desired volume of ultrapure water.

  • Dissolve Salts: Add the main salt (e.g., Potassium Gluconate) and other salts (KCl, MgCl₂, HEPES) and allow them to dissolve completely.

  • Add this compound: Weigh the desired amount of this compound tetrapotassium salt and add it to the solution. A typical concentration range for this compound in the patch pipette is 0.1-10 mM.[1]

  • pH Adjustment: Slowly add 1 M KOH dropwise while continuously monitoring the pH. Adjust the pH to a physiological range, typically 7.2-7.4.[12]

  • Add Temperature-Sensitive Components: Once the pH is stable, add the temperature-sensitive components like Mg-ATP and Na₂-GTP.[12] Be aware that ATP is acidic and may require a final pH adjustment.[12]

  • Final Volume and Osmolarity: Bring the solution to the final volume with ultrapure water. Measure the osmolarity and adjust it to be compatible with the intracellular environment (typically 290-300 mOsm).

  • Filtration: Filter the final internal solution through a 0.2 µm syringe filter to remove any particulates that could clog the patch pipette.[1][2]

G cluster_prep Intracellular Solution Preparation start Start with 80% final volume of ultrapure water dissolve Dissolve main salts (K-Gluconate, KCl, MgCl2, HEPES) start->dissolve add_bapta Add this compound tetrapotassium salt (0.1-10 mM) dissolve->add_bapta ph_adjust Adjust pH to 7.2-7.4 with 1 M KOH add_bapta->ph_adjust add_atp_gtp Add Mg-ATP and Na2-GTP ph_adjust->add_atp_gtp final_volume Bring to final volume with ultrapure water add_atp_gtp->final_volume osmolarity Measure and adjust osmolarity (290-300 mOsm) final_volume->osmolarity filter Filter through 0.2 µm syringe filter osmolarity->filter

Caption: Workflow for preparing the intracellular solution.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound

This protocol outlines the steps for performing a whole-cell patch-clamp recording using an internal solution containing this compound.

Procedure:

  • Pipette Filling: Back-fill a patch pipette with the prepared this compound-containing internal solution.[2]

  • Obtain Whole-Cell Configuration:

    • Approach the target cell under visual guidance (e.g., DIC microscopy).

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Diffusion and Equilibration: Allow sufficient time (typically 5-10 minutes) for the this compound to diffuse from the pipette into the cell and equilibrate with the intracellular environment.[2]

  • Electrophysiological Recording: Proceed with your electrophysiological recording protocol (e.g., current-clamp to record action potentials and afterhyperpolarizations, or voltage-clamp to record ion channel currents).

G cluster_recording Whole-Cell Patch-Clamp Workflow fill_pipette Back-fill patch pipette with this compound solution approach_cell Approach target cell fill_pipette->approach_cell giga_seal Form giga-ohm seal approach_cell->giga_seal whole_cell Rupture membrane to achieve whole-cell configuration giga_seal->whole_cell equilibration Allow 5-10 minutes for diffusion and equilibration whole_cell->equilibration record Proceed with electrophysiological recording equilibration->record

Caption: Workflow for whole-cell patch-clamp recording.

Application: Investigating Calcium-Dependent Signaling

This compound is a powerful tool for dissecting the role of intracellular Ca²⁺ in various signaling pathways. By buffering intracellular Ca²⁺, it can help elucidate the Ca²⁺-dependence of specific cellular events.

A common application is the investigation of Ca²⁺-dependent ion channels, which contribute to phenomena like afterhyperpolarizations (AHPs) following action potentials.[2] By including this compound in the patch pipette, the rise in intracellular Ca²⁺ that normally activates these channels is blunted, leading to a reduction or elimination of the AHP.

G cluster_pathway Modulation of Ca²⁺-Dependent AHP AP Action Potential Ca_influx Ca²⁺ Influx through Voltage-Gated Ca²⁺ Channels AP->Ca_influx Ca_increase Increase in Intracellular [Ca²⁺] Ca_influx->Ca_increase BAPTA This compound Ca_increase->BAPTA inhibition K_channel Activation of Ca²⁺-Dependent K⁺ Channels Ca_increase->K_channel AHP Afterhyperpolarization (AHP) K_channel->AHP

Caption: Ca²⁺-dependent afterhyperpolarization pathway.

Data Presentation: Comparison with Other Calcium Chelators

The choice of a Ca²⁺ chelator depends on the specific experimental question. This compound's properties make it suitable for buffering moderate Ca²⁺ changes.[10] The following table compares this compound with other commonly used Ca²⁺ chelators.

ChelatorCa²⁺ Dissociation Constant (Kd)Selectivity (Ca²⁺ vs. Mg²⁺)pH SensitivityBinding Kinetics (On-rate)Key Characteristics
This compound 1.6 - 3.6 µM [10]High [10]Low [10]Fast (~10⁸ - 10⁹ M⁻¹s⁻¹) [10]Intermediate affinity, suitable for buffering moderate Ca²⁺ changes. [10]
BAPTA160 - 590 nM[10]High (>10⁵)[10]Low[10]Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[10]High affinity, rapid buffering of Ca²⁺ transients.[10]
EGTA~150 nM[12]Moderate[12]HighSlow[12]Slower kinetics, useful for distinguishing between rapid and slow Ca²⁺ effects.[12]
5,5'-Dimethyl-BAPTA~40 nM[12]High[12]LowFast[12]Higher affinity than BAPTA, for more stringent Ca²⁺ clamping at very low levels.[12]

Conclusion

This compound is an indispensable tool in patch-clamp electrophysiology for investigating the role of intracellular Ca²⁺ signaling. Its well-characterized properties and the straightforward protocol for its intracellular application make it a reliable choice for researchers, scientists, and drug development professionals seeking to modulate and understand Ca²⁺-dependent cellular mechanisms. Careful consideration of its properties in comparison to other chelators will ensure its appropriate and effective use in experimental design.

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA in Calcium Imaging Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a crucial tool in the study of cellular calcium signaling. As a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision.[1] The addition of two bromine atoms to the BAPTA molecule results in an intermediate affinity for calcium ions, making it an invaluable tool for controlling and studying calcium mobilization and buffering in a variety of cellular processes, including neurotransmission, excitotoxicity, and muscle contraction.[2][3]

Unlike fluorescent calcium indicators that are used to measure calcium concentrations, this compound is a non-fluorescent chelator designed to "clamp" or buffer intracellular calcium at a stable level.[4] This allows researchers to investigate the specific roles of calcium in various cellular pathways by observing the effects of preventing significant fluctuations in its concentration.[4] It is available in a membrane-impermeant salt form (e.g., tetrapotassium salt) for direct injection or use in cell-free assays, and a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells.[5][6]

Data Presentation

The following tables summarize the key physicochemical and calcium binding properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[2][7]
Molecular Weight (Free Acid) 634.23 g/mol [2][7]
CAS Number (Free Acid) 111248-72-7[2][8]
Molecular Formula (Tetrapotassium Salt) C₂₂H₁₈Br₂K₄N₂O₁₀[2][7]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [2][7]
CAS Number (Tetrapotassium Salt) 73630-11-2[2][9]
Appearance White to off-white solid[2][7]
Solubility (Tetrapotassium Salt) Soluble in water[2][7]
Storage Temperature 4°C[2][7]

Table 2: Calcium Binding Properties of this compound

PropertyValueConditionsReference(s)
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µMIn the absence of Mg²⁺[1][10][11]
Selectivity (Ca²⁺ vs. Mg²⁺) High[10]
pH Sensitivity Relatively insensitive around physiological pH[10]
Binding Kinetics (On-rate) Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[12]

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of this compound into adherent cells for intracellular calcium buffering.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[2]

  • Pluronic® F-127 (10% w/v stock in DMSO)[13]

  • Probenecid (B1678239) (optional, to prevent chelator extrusion)[14]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer[13]

  • Adherent cells cultured on coverslips or in multi-well plates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[13] For example, to make a 2 mM stock solution, dissolve 1 mg of this compound AM (MW ~922.3 g/mol ) in approximately 0.54 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.[5]

  • Preparation of Loading Buffer:

    • For a final loading concentration of 1-50 µM, dilute the this compound AM stock solution into a physiological buffer such as HBSS.[13] The optimal concentration is cell-type dependent and should be determined empirically.[13]

    • To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to use Pluronic® F-127. For example, for a final loading concentration of 10 µM, you can first mix 10 µL of 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.[13]

    • Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[13]

    • If using probenecid to inhibit organic anion transporters that may extrude the dye, add it to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.[13]

    • Vortex the final loading solution gently.[13]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.[5]

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.[13]

    • Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.[13] The optimal incubation time should be determined empirically for each cell type.[12]

    • After incubation, aspirate the loading solution.[13]

  • Washing and De-esterification:

    • Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[13]

    • It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases, which traps the active chelator inside the cells.[12][13]

  • Experimentation:

    • The cells are now loaded with this compound and are ready for calcium imaging experiments.

Protocol 2: Preparation of Calcium Buffers with this compound (Salt Form)

This protocol describes the preparation of solutions with defined free calcium concentrations using the membrane-impermeant salt form of this compound, which is essential for calibrating fluorescent calcium indicators in vitro.

Materials:

  • This compound, tetrapotassium salt

  • High-purity water (e.g., Milli-Q)

  • Calcium chloride (CaCl₂) standard solution

  • Suitable buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.3)[11]

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a 10 mM this compound Stock Solution:

    • Weigh the desired amount of this compound tetrapotassium salt (MW: 786.59 g/mol ).[11]

    • Dissolve the salt in high-purity water or the chosen buffer to a final concentration of 10 mM.[11]

    • Adjust the pH of the solution as required for your experimental conditions.

  • Calculation of Free Calcium Concentration:

    • The concentration of free Ca²⁺ in a solution containing a known concentration of this compound and total calcium can be calculated using the following formula, derived from the dissociation constant (Kd): [Ca²⁺] = Kd * [Ca-BAPTA] / [BAPTA]

    • Specialized software can be used for more complex calculations, especially when other ions are present.[6]

  • Preparation of Calibration Solutions:

    • Prepare a series of solutions with a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of total CaCl₂ to achieve a range of free Ca²⁺ concentrations around the Kd of the chelator.

    • These solutions can then be used to calibrate the fluorescence response of a calcium indicator dye.

Visualizations

G Workflow for Loading Cells with this compound AM cluster_prep Preparation cluster_loading Cell Loading cluster_final Final Steps prep_stock Prepare 1-10 mM Stock Solution in anhydrous DMSO prep_loading Prepare Loading Buffer (1-50 µM in HBSS + Pluronic F-127) prep_stock->prep_loading wash_cells Wash cells with HBSS prep_loading->wash_cells add_buffer Add Loading Buffer to cells wash_cells->add_buffer incubate Incubate for 15-60 min at 37°C add_buffer->incubate wash_again Wash cells 2-3 times with HBSS incubate->wash_again deesterify De-esterification for ~30 min wash_again->deesterify ready Cells ready for experiment deesterify->ready

Caption: Experimental workflow for loading adherent cells with this compound AM.[14]

G Modulation of Ca²⁺ Signaling by this compound cluster_pathway Typical Calcium Signaling Pathway cluster_intervention Intervention stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ca_influx Ca²⁺ Influx from Extracellular Space receptor->ca_influx ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_release Ca²⁺ Release from ER er->ca_release ca_increase Increase in Cytosolic [Ca²⁺] ca_release->ca_increase ca_influx->ca_increase downstream Downstream Cellular Responses (e.g., Gene Expression, Muscle Contraction) ca_increase->downstream bapta This compound (Intracellular Calcium Buffer) ca_increase->bapta Buffering Action bapta->downstream Modulates/Inhibits

Caption: The primary function of this compound is to act as an exogenous calcium buffer, thereby modulating Ca²⁺-dependent signaling pathways.[10]

References

Application Notes and Protocols for Preparing Calcium Buffers with 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a calcium chelator widely utilized in biological research to buffer intracellular and in vitro calcium concentrations ([Ca²⁺]).[1][2][3] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it possesses a high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), exhibits relative insensitivity to pH changes around physiological values, and has rapid binding and release kinetics.[1][4][5] These characteristics make it an invaluable tool for investigating the role of Ca²⁺ in a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[1][3] By maintaining [Ca²⁺] at a stable, predetermined level, researchers can elucidate the calcium dependency of various physiological events.[6]

This document provides detailed protocols for the preparation of calcium buffers using this compound, including the preparation of stock solutions and the formulation of buffers with defined free Ca²⁺ concentrations.

Physicochemical and Binding Properties

The utility of this compound as a calcium buffer is defined by its physicochemical properties, particularly its dissociation constant (Kd) for Ca²⁺. The Kd can be influenced by experimental conditions such as pH, ionic strength, and temperature.[2][7]

PropertyValueReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Acid form) C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium salt)[1][6][8]
Molecular Weight 634.23 g/mol (Acid form) 786.59 g/mol (Tetrapotassium salt)[1][6][8]
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1][2][3][9]
Solubility Tetrapotassium salt: Soluble in water AM ester: Soluble in DMSO[1][2][6]
Storage Temperature 4°C (solid form)[5][6][8][10]

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for the formulation of reliable calcium buffers. This compound is available in two primary forms: the water-soluble tetrapotassium salt and the membrane-permeant acetoxymethyl (AM) ester.

1.1. Tetrapotassium Salt Stock Solution (10 mM)

The tetrapotassium salt is ideal for preparing in vitro calcium buffers and for intracellular applications where direct injection or patch pipette perfusion is possible.[1]

  • Materials:

    • This compound, tetrapotassium salt (MW: 786.59 g/mol )

    • High-purity, Ca²⁺-free water (e.g., double-distilled, deionized water)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the vial of this compound tetrapotassium salt to room temperature before opening.

    • Weigh the desired amount of the salt. For 1 mL of a 10 mM stock solution, weigh 7.87 mg.

    • Dissolve the weighed salt in the appropriate volume of Ca²⁺-free water to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can aid dissolution.[2][8]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[11]

1.2. AM Ester Stock Solution (1-10 mM in DMSO)

The AM ester form is lipophilic and can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[1][3]

  • Materials:

    • This compound, AM ester

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound, AM ester and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a stock solution of 1-10 mM in anhydrous DMSO.[11] For example, to prepare a 2 mM stock solution from 1 mg of the compound (assuming a molecular weight of ~764 g/mol for the AM ester), dissolve it in approximately 654 µL of DMSO.[8]

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.[9][11]

Preparation of Calcium Buffers with Defined Free Ca²⁺ Concentrations

This protocol describes the preparation of a set of calcium calibration buffers using the tetrapotassium salt of this compound. These buffers are essential for calibrating fluorescent Ca²⁺ indicators.[11] The principle involves mixing a "zero calcium" solution with a "saturating calcium" solution in different ratios to achieve a range of intermediate free Ca²⁺ concentrations.

  • Materials:

    • 10 mM this compound tetrapotassium salt stock solution

    • Accurately prepared 100 mM CaCl₂ stock solution

    • Calcium-free buffer (e.g., 10 mM MOPS or HEPES, 100 mM KCl, pH 7.2)

    • pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a "Zero Calcium" Solution (Ca²⁺-free):

      • In a volumetric flask, add the this compound stock solution to the Ca²⁺-free buffer to a final concentration of, for example, 1 mM.

      • Adjust the final volume with the Ca²⁺-free buffer. This solution represents the baseline with minimal free Ca²⁺.[11]

    • Prepare a "Saturating Calcium" Solution (Ca²⁺-saturated):

      • In a separate volumetric flask, add the same final concentration of this compound (e.g., 1 mM).

      • Add a concentration of CaCl₂ that is in excess of the this compound concentration (e.g., 2 mM) to the Ca²⁺-free buffer.[11]

      • Adjust the final volume with the Ca²⁺-free buffer.

    • Prepare Intermediate Calcium Buffers:

      • Mix the "Zero Calcium" and "Saturating Calcium" solutions in various ratios to obtain the desired free Ca²⁺ concentrations. The final free Ca²⁺ concentration can be calculated using specialized software (e.g., MAXC) or the following equation, which takes into account the Kd of the chelator:

        [Ca²⁺]free = Kd * [Ca-BAPTA] / [BAPTA][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a typical signaling pathway involving intracellular calcium and the experimental workflow for preparing calcium buffers.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC Phospholipase C Receptor->PLC 2. Activation IP3 IP3 PLC->IP3 3. Generates ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release 5. Ca_signal Ca²⁺ Signaling Ca_release->Ca_signal 6. Initiates BAPTA This compound (Buffer) Ca_release->BAPTA Buffers

Caption: Intracellular Ca²⁺ signaling and the buffering role of this compound.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_buffer_prep Calcium Buffer Preparation weigh_bapta Weigh this compound Tetrapotassium Salt dissolve_bapta Dissolve in Ca²⁺-free Water (e.g., 10 mM) weigh_bapta->dissolve_bapta zero_ca Prepare 'Zero Calcium' Solution dissolve_bapta->zero_ca sat_ca Prepare 'Saturating Calcium' Solution dissolve_bapta->sat_ca mix_solutions Mix 'Zero' and 'Saturating' Solutions in Ratios zero_ca->mix_solutions sat_ca->mix_solutions calibrate Calculate/Calibrate Free [Ca²⁺] mix_solutions->calibrate

Caption: Workflow for preparing calcium buffers with this compound.

Applications in Research

This compound is a versatile tool for elucidating the complex roles of calcium signaling.[2] Its intermediate affinity for Ca²⁺ allows for the effective buffering of intracellular calcium transients, enabling researchers to probe the necessity of these signals in a wide range of processes, from synaptic transmission to cell death.[2][3] The availability of a membrane-permeant AM ester form further extends its utility to studies in live cells.[2][8]

Potential Considerations

Researchers should be aware of potential off-target effects of BAPTA and its derivatives, which may be independent of their calcium-chelating properties.[12][13] Additionally, the hydrolysis of the AM ester within cells releases formaldehyde, which can be toxic. Therefore, it is crucial to use the lowest effective concentration and minimize incubation times.[12]

References

5,5'-Dibromo-BAPTA: A Versatile Tool for Elucidating Calcium's Role in Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, cell-impermeant calcium chelator that serves as a critical tool in neuroscience research.[1] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision.[1][2] Its intermediate affinity for Ca²⁺, coupled with rapid binding kinetics and relative insensitivity to physiological pH changes, makes it particularly valuable for investigating the nuanced roles of calcium signaling in a variety of neuronal processes, from synaptic transmission and plasticity to excitotoxicity and neuroprotection.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the study of synaptic transmission.

Physicochemical and Calcium Binding Properties

This compound is a member of the BAPTA family of calcium chelators, which are structurally related to EGTA but offer key advantages such as higher selectivity for Ca²⁺ over Mg²⁺ and faster binding kinetics.[3] The electron-withdrawing bromine atoms on the benzene (B151609) rings of the this compound molecule modify its electron density, resulting in a lower affinity for Ca²⁺ compared to the parent BAPTA molecule.[3] This intermediate affinity is crucial for buffering Ca²⁺ concentrations in the micromolar range, which is relevant for many cellular processes.[3]

The chelator is available in two primary forms: a water-soluble salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester.[1][4] The salt form is membrane-impermeant and must be introduced into cells mechanically, such as through microinjection or a patch pipette.[2] The AM ester form, being more lipophilic, can be loaded into cells by incubation, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula (Free Acid)C₂₂H₂₂Br₂N₂O₁₀[2][4]
Molecular Weight (Free Acid)634.23 g/mol [2][4]
Molecular Formula (Tetrapotassium Salt)C₂₂H₁₈Br₂K₄N₂O₁₀[1][4]
Molecular Weight (Tetrapotassium Salt)786.59 g/mol [1][2][4]
FormWhite to off-white solid[1]
SolubilityWater (salt form), DMSO (AM ester form)[1][2]

Table 2: Calcium Binding Properties of this compound

PropertyValueConditionsReference
Dissociation Constant (Kd) for Ca²⁺~1.6 - 3.6 µMIn the absence of Mg²⁺[1][2][5][6]
Selectivity (Ca²⁺ vs. Mg²⁺)High (>10⁵)[5]
Binding Kinetics (On-rate)Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[5][7]

Applications in Synaptic Transmission Research

This compound is a powerful tool for dissecting the intricate role of calcium in synaptic transmission and plasticity. By buffering intracellular calcium, it allows researchers to investigate the calcium-dependence of various synaptic processes.

  • Neurotransmitter Release: The release of neurotransmitters from the presynaptic terminal is a strictly calcium-dependent process. This compound can be loaded into presynaptic terminals to study how different levels of Ca²⁺ buffering affect neurotransmitter release.[3] Its fast binding kinetics make it more effective than slower buffers like EGTA at intercepting the rapid, localized calcium transients that trigger vesicle fusion.[8]

  • Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that are fundamental to learning and memory, and both are calcium-dependent processes.[1] By manipulating intracellular calcium levels with this compound, researchers can elucidate the specific roles of presynaptic and postsynaptic calcium in the induction and expression of LTP and LTD.[1]

  • Neuronal Excitability: Calcium-dependent ion channels play a significant role in shaping neuronal firing patterns, including afterhyperpolarizations (AHPs).[1] this compound can be used to buffer the calcium that activates these channels, thereby helping to dissect their contribution to neuronal excitability.[1]

  • Neuroprotection Studies: Excitotoxicity, a key mechanism in neuronal cell death in various neurological disorders, involves a pathological rise in intracellular calcium.[1] this compound can be used to buffer this calcium increase, allowing for the investigation of the mechanisms of excitotoxic cell death and the evaluation of potential neuroprotective strategies.[1][9]

Signaling Pathways and Experimental Workflows

synaptic_transmission_pathway AP Action Potential VGCC Voltage-Gated Ca²⁺ Channels AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opening Ca_buffer Ca²⁺ Buffering Ca_influx->Ca_buffer Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Dibromo_BAPTA This compound Dibromo_BAPTA->Ca_buffer NT_release Neurotransmitter Release Vesicle_fusion->NT_release

Figure 1: Role of this compound in modulating synaptic transmission.

experimental_workflow_AM cluster_loading Cell Loading (AM Ester) cluster_experiment Experiment A Prepare Loading Solution (this compound-AM, Pluronic F-127 in aCSF) B Incubate Cells (30-60 min at 37°C) A->B C Wash Cells (3x with aCSF) B->C D De-esterification (≥30 min at RT) C->D E Calcium Imaging or Electrophysiology Recording D->E

Figure 2: Workflow for loading cells with this compound AM.

experimental_workflow_patch cluster_preparation Pipette Preparation cluster_recording Whole-Cell Patch-Clamp A Prepare Internal Solution with this compound salt (1-10 mM) B Filter Internal Solution (0.2 µm filter) A->B C Back-fill Patch Pipette B->C D Obtain Giga-ohm Seal C->D E Rupture Membrane (Whole-cell configuration) D->E F Diffusion and Equilibration (5-10 min) E->F G Electrophysiological Recording F->G

Figure 3: Workflow for intracellular application via patch-clamp.

Experimental Protocols

Protocol 1: Intracellular Calcium Buffering with this compound AM

This protocol describes the loading of cultured neurons with the cell-permeant AM ester form of this compound.[1][5]

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or artificial cerebrospinal fluid (aCSF), warmed to 37°C

  • Cultured neurons on coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[5][6] Store in small aliquots at -20°C, protected from light and moisture.[5]

  • Loading Solution Preparation: For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium.[5] To aid in solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting.[5]

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.[5] The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.[2]

  • Washing: After incubation, gently wash the cells three times with fresh, warm aCSF or HBSS to remove extracellular this compound AM.[1][2]

  • De-esterification: Incubate the cells in fresh aCSF or HBSS for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the chelator inside the cells.[1][5]

  • Experimentation: The neurons are now loaded with this compound and are ready for experimental procedures such as calcium imaging or electrophysiology.[1]

Protocol 2: Intracellular Application of this compound Salt via Whole-Cell Patch-Clamp

This protocol details the inclusion of the water-soluble salt form of this compound in the internal solution for whole-cell patch-clamp recordings.[1]

Materials:

  • Acute brain slices or cultured neurons

  • Patch pipette (borosilicate glass, 3-7 MΩ resistance)

  • Micromanipulator and patch-clamp amplifier setup

  • Internal solution (e.g., K-gluconate based)

  • This compound, tetrapotassium salt

Procedure:

  • Prepare Internal Solution: Prepare the desired internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).[1]

  • Dissolve this compound tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 1-10 mM).[1][2] Ensure the pH and osmolarity are re-adjusted after the addition of the chelator.[1]

  • Filter the final internal solution through a 0.2 µm syringe filter.[1][2]

  • Patch Pipette Filling: Back-fill a patch pipette with the this compound-containing internal solution.[1]

  • Obtain Whole-Cell Configuration: Approach a target neuron under visual guidance (e.g., DIC microscopy).[1] Form a giga-ohm seal between the pipette tip and the cell membrane.[1] Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[1]

  • Diffusion and Equilibration: Allow sufficient time (typically 5-10 minutes) for the this compound to diffuse from the pipette into the neuron and equilibrate with the intracellular environment.[1]

  • Recording: Proceed with the electrophysiological recording protocol (e.g., current-clamp to record action potentials and AHPs, or voltage-clamp to record synaptic currents).[1]

Conclusion

This compound is an invaluable tool for researchers investigating the role of calcium in synaptic transmission and other neuronal processes. Its well-characterized properties, including its intermediate calcium affinity and fast binding kinetics, allow for the precise manipulation of intracellular calcium signaling.[3] The availability of both a membrane-permeant AM ester and a water-soluble salt form provides experimental flexibility for a wide range of applications.[1] By carefully following the protocols outlined in this guide and considering the specific requirements of their experimental system, researchers can effectively utilize this compound to gain deeper insights into the complex and multifaceted roles of calcium in neuronal function and dysfunction.

References

Application Notes and Protocols for Studying Muscle Contraction using 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a crucial tool in the field of muscle physiology for elucidating the intricate role of calcium ions (Ca²⁺) in excitation-contraction (EC) coupling. As a member of the BAPTA family of Ca²⁺ chelators, it acts as a buffer to control intracellular calcium concentrations ([Ca²⁺]ᵢ).[1] Its intermediate affinity for Ca²⁺, with a dissociation constant (Kd) in the micromolar range, makes it particularly well-suited for studying the precise calcium concentrations required to trigger and modulate the various stages of muscle contraction.[1][2][3]

Key advantages of this compound include its high selectivity for Ca²⁺ over magnesium (Mg²⁺), rapid binding kinetics, and relative insensitivity to pH changes within the physiological range.[1][4] These properties allow for the precise manipulation of intracellular calcium transients, enabling researchers to investigate the downstream effects on the contractile machinery.[4][5] This document provides detailed application notes, experimental protocols, and data presentation to facilitate the use of this compound in muscle contraction research.

Physicochemical and Calcium Binding Properties

A thorough understanding of the properties of this compound is essential for designing and interpreting experiments.

PropertyValueReferences
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[1][3]
Molecular Weight (Free Acid) 634.23 g/mol [1][3]
Molecular Formula (Tetrapotassium Salt) C₂₂H₁₈Br₂K₄N₂O₁₀[2][3]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [1][3]
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1][2][3][6][7]
Solubility The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.[1]

Signaling Pathways and Experimental Workflow

The process of excitation-contraction coupling in skeletal muscle involves a series of well-defined steps, from the arrival of a nerve impulse to the generation of force. This compound can be introduced into muscle fibers to buffer the intracellular calcium release, thereby allowing for the study of the calcium-dependence of subsequent events.

Excitation-Contraction Coupling & this compound Intervention cluster_0 Membrane Events cluster_1 Intracellular Signaling cluster_2 Contractile Response Action Potential Action Potential T-tubule Depolarization T-tubule Depolarization Action Potential->T-tubule Depolarization DHPR Activation DHPR Activation T-tubule Depolarization->DHPR Activation RyR Opening RyR Opening DHPR Activation->RyR Opening SR Ca2+ Release SR Ca2+ Release RyR Opening->SR Ca2+ Release BAPTA Buffering This compound Ca2+ Buffering SR Ca2+ Release->BAPTA Buffering Ca2+ Binding to Troponin C Ca2+ Binding to Troponin C BAPTA Buffering->Ca2+ Binding to Troponin C Modulates [Ca2+]i Cross-bridge Cycling Cross-bridge Cycling Ca2+ Binding to Troponin C->Cross-bridge Cycling Force Generation Force Generation Cross-bridge Cycling->Force Generation

Figure 1. Signaling pathway of EC coupling with this compound intervention.

A typical experimental workflow for investigating the effects of this compound on muscle contraction involves isolating muscle fibers, introducing the chelator, and then measuring the physiological response to stimulation.

Experimental Workflow for Muscle Contraction Studies Muscle Fiber Isolation Muscle Fiber Isolation Skinned Fiber Preparation Skinned Fiber Preparation Muscle Fiber Isolation->Skinned Fiber Preparation Chelator Loading Loading with This compound Skinned Fiber Preparation->Chelator Loading Experimental Setup Mounting in Experimental Chamber Chelator Loading->Experimental Setup Stimulation & Measurement Electrical Stimulation & Force/Ca2+ Measurement Experimental Setup->Stimulation & Measurement Data Analysis Data Analysis Stimulation & Measurement->Data Analysis

Figure 2. General experimental workflow for muscle fiber studies.

Experimental Protocols

Protocol 1: Preparation of Skinned Muscle Fibers

This protocol describes the preparation of "skinned" muscle fibers, where the sarcolemma is chemically removed to allow for direct access to the intracellular environment.

Materials:

  • Single muscle fibers (e.g., from frog semitendinosus or rabbit psoas)

  • Relaxing solution (see composition below)

  • Skinning solution (relaxing solution with 1% Triton X-100)

  • Activating solutions with varying Ca²⁺ concentrations

  • Dissecting microscope and fine forceps

Solutions:

  • Relaxing Solution (pCa 9.0): 100 mM KCl, 20 mM MOPS or imidazole, 5 mM EGTA, 5 mM MgATP, 1 mM free Mg²⁺. Adjust pH to 7.0.

  • Activating Solutions (pCa 6.0 - 4.5): Prepare by mixing relaxing solution with a high Ca²⁺ solution (pCa 4.5) containing CaEGTA. Use a computer program to calculate the required volumes for desired free [Ca²⁺].

Procedure:

  • Dissect single muscle fibers in a relaxing solution on a cooled stage.

  • Tie the ends of the fiber to a force transducer and a length controller.

  • Transfer the fiber to a skinning solution for 30 minutes to permeabilize the sarcolemma.

  • Wash the skinned fiber thoroughly with a relaxing solution to remove the Triton X-100.

  • The fiber is now ready for the introduction of this compound and subsequent experiments.

Protocol 2: Loading Skinned Muscle Fibers with this compound

This protocol details how to introduce the water-soluble salt form of this compound into skinned muscle fibers.

Materials:

  • Skinned muscle fiber preparation (from Protocol 1)

  • This compound, tetrapotassium salt

  • Relaxing solution

  • Experimental solutions with varying concentrations of this compound

Procedure:

  • Prepare a stock solution of this compound, tetrapotassium salt in the relaxing solution.

  • Prepare a series of experimental relaxing solutions containing the desired final concentrations of this compound (e.g., 0.1 mM to 10 mM).

  • Incubate the skinned fiber in the this compound-containing relaxing solution for a sufficient time (e.g., 10-15 minutes) to allow for diffusion and equilibration of the chelator within the fiber.

  • The fiber is now loaded with this compound and ready for contractile activation.

Protocol 3: Measurement of Force and Calcium Transients

This protocol outlines the simultaneous measurement of force production and intracellular calcium concentration in response to electrical stimulation.

Materials:

  • Muscle fiber preparation loaded with this compound

  • Force transducer and length controller

  • Electrical stimulator

  • Fluorescence microscopy setup with a calcium indicator (e.g., Fura-2 or Fluo-4)

  • Data acquisition system

Procedure:

  • Mount the this compound-loaded muscle fiber in an experimental chamber on the stage of an inverted microscope.

  • If measuring calcium transients, ensure the fiber is also loaded with a suitable fluorescent calcium indicator.

  • Perfuse the chamber with the appropriate experimental solution.

  • Apply electrical stimulation to elicit muscle contraction.

  • Simultaneously record the force output from the force transducer and the fluorescence signal from the calcium indicator.

  • Analyze the recorded data to determine parameters such as peak force, time to peak tension, relaxation kinetics, and the amplitude and decay of the calcium transient.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments using this compound to study muscle contraction. Actual values would be obtained from specific research articles.

Table 1: Effect of this compound on Isometric Force Production

[this compound] (mM)Peak Tetanic Force (% of Control)Time to Peak Tension (ms)Half-Relaxation Time (ms)
0 (Control)100ValueValue
0.1ValueValueValue
1.0ValueValueValue
5.0ValueValueValue
10.0ValueValueValue

Table 2: Effect of this compound on Intracellular Calcium Transients

[this compound] (mM)Peak [Ca²⁺]ᵢ (µM)Rate of [Ca²⁺]ᵢ Rise (µM/ms)Time Constant of [Ca²⁺]ᵢ Decay (ms)
0 (Control)ValueValueValue
0.1ValueValueValue
1.0ValueValueValue
5.0ValueValueValue
10.0ValueValueValue

Conclusion

This compound is an indispensable tool for dissecting the calcium-dependent mechanisms of muscle contraction. By carefully controlling intracellular calcium levels, researchers can gain valuable insights into the fundamental processes of excitation-contraction coupling. The protocols and data presentation formats provided in this document offer a framework for the effective application of this compound in muscle physiology research. For successful implementation, it is crucial to empirically determine the optimal loading conditions and to include appropriate controls in the experimental design.[1]

References

Application Notes and Protocols: 5,5'-Dibromo-BAPTA in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, selective calcium chelator that serves as an invaluable tool in the investigation of apoptosis, or programmed cell death. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeant, allowing for its introduction into live cells where it is cleaved by intracellular esterases, trapping the active chelator inside. By modulating intracellular calcium levels, researchers can elucidate the critical role of Ca²⁺ signaling in both the intrinsic and extrinsic apoptotic pathways. These application notes provide detailed protocols and quantitative data for the effective use of this compound in apoptosis research.

Mechanism of Action in Apoptosis Regulation

Intracellular calcium is a crucial second messenger in a multitude of signaling pathways, including those that govern apoptosis. Dysregulation of Ca²⁺ homeostasis is a key event in the initiation and execution of programmed cell death. This compound's primary function in this context is to act as an intracellular Ca²⁺ buffer, thereby preventing or attenuating the Ca²⁺-dependent signaling cascades that lead to apoptosis. By chelating free intracellular calcium, this compound can inhibit the activation of various Ca²⁺-dependent enzymes, such as calpains and certain caspases, which are critical executioners of the apoptotic program. Furthermore, it can prevent mitochondrial calcium overload, a key event that can trigger the release of pro-apoptotic factors like cytochrome c.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of BAPTA and its derivatives in apoptosis research. It is important to note that the optimal concentration and incubation times should be empirically determined for each cell type and experimental condition.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)
Molecular Weight 786.59 g/mol (Tetrapotassium Salt)
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1]

Table 2: Effective Concentrations and Observed Effects on Apoptosis

CompoundConcentrationCell Type/ModelKey Finding
BAPTA10-40 µMIn vitro model of neural damageDose-dependently decreased the number of TUNEL-positive (apoptotic) cells.[1]
BAPTA40 µMIn vitro model of neural damageMaximally effective at reducing reactive oxygen species (ROS) levels.[1]
BAPTA-AM10 µMHematological cancer cell linesInduced apoptosis when used alone.[2]
BAPTA-AM1-20 µMGeneral cell cultureTypical range for pre-incubation to inhibit induced apoptosis.

Signaling Pathways and Experimental Workflow

Calcium-Mediated Apoptotic Signaling Pathway

This diagram illustrates the central role of calcium in the intrinsic apoptotic pathway and indicates where this compound exerts its inhibitory effect.

cluster_0 Apoptotic Stimuli cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion cluster_3 Cytosol Apoptotic_Stimuli e.g., UV radiation, Chemotherapeutic agents ER ER Ca²⁺ Store Apoptotic_Stimuli->ER Induces Ca²⁺ release Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Mito Mitochondrial Ca²⁺ Overload CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Ca_increase->Mito BAPTA This compound BAPTA->Ca_increase Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Calcium's role in the intrinsic apoptosis pathway.
General Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of intracellular calcium in apoptosis using this compound.

cluster_workflow Experimental Workflow start Seed Cells load_bapta Load with this compound-AM (e.g., 10-40 µM, 30-60 min) start->load_bapta induce_apoptosis Induce Apoptosis (e.g., Staurosporine, UV) load_bapta->induce_apoptosis stain_cells Stain for Apoptotic Markers (Annexin V/PI, Caspase-3, TUNEL) induce_apoptosis->stain_cells analyze Analyze via Flow Cytometry or Fluorescence Microscopy stain_cells->analyze end Quantify Apoptosis analyze->end control_start Seed Cells (Control) control_induce Induce Apoptosis (No BAPTA) control_start->control_induce control_stain Stain for Apoptotic Markers control_induce->control_stain control_analyze Analyze control_stain->control_analyze control_analyze->end

Workflow for studying apoptosis with this compound.

Experimental Protocols

Protocol 1: Loading Cultured Cells with this compound-AM

This protocol describes the general procedure for loading the cell-permeant AM ester of this compound into cultured cells.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a multi-well plate

Procedure:

  • Prepare Stock Solution: Prepare a 2-5 mM stock solution of this compound-AM in anhydrous DMSO. Store this solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: For a final loading concentration of 10-40 µM this compound-AM, dilute the stock solution into HBSS. To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, first mix the required volume of the stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the HBSS. The final concentration of Pluronic® F-127 should be between 0.02-0.1%.

  • Cell Loading: a. Remove the culture medium from the cells and wash once with HBSS. b. Add the loading buffer to the cells. c. Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental requirements.

  • Washing: After incubation, gently wash the cells twice with fresh, warm HBSS to remove extracellular this compound-AM.

  • De-esterification: Incubate the cells in fresh culture medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now loaded with this compound and are ready for the induction of apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay Following this compound Loading

This protocol outlines the procedure for quantifying apoptosis using Annexin V-FITC and PI staining in cells pre-treated with this compound.

Materials:

  • Cells loaded with this compound (from Protocol 1)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat the this compound-loaded cells and a control group of non-loaded cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control for both loaded and non-loaded cells.

  • Harvest Cells: a. For suspension cells, gently collect the cells by centrifugation. b. For adherent cells, gently detach the cells using trypsin-EDTA, and collect both the detached cells and the cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Caspase-3 Activity Assay Following this compound Loading

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase, in cells pre-treated with this compound.

Materials:

  • Cells loaded with this compound (from Protocol 1)

  • Apoptosis-inducing agent

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat this compound-loaded and non-loaded control cells with an apoptosis-inducing agent.

  • Cell Lysis: a. Pellet 1-5 x 10⁶ cells by centrifugation. b. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. e. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay Reaction: a. Determine the protein concentration of the cell lysate. b. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate. c. Prepare the Reaction Buffer by adding DTT to the 2X Reaction Buffer. d. Add 50 µL of the 2X Reaction Buffer to each sample. e. Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Read the absorbance at 405 nm using a microplate reader. c. Compare the absorbance values of the treated samples to the untreated controls to determine the fold-increase in caspase-3 activity.

Troubleshooting and Considerations

  • Cytotoxicity of this compound-AM: High concentrations of BAPTA-AM derivatives can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

  • Incomplete Hydrolysis of AM Ester: Ensure complete de-esterification by allowing sufficient incubation time after loading and before inducing apoptosis.

  • Off-Target Effects: While highly selective for calcium, at very high concentrations, BAPTA derivatives may have off-target effects. Appropriate controls are essential.

  • Choice of Apoptosis Assay: The timing of apoptosis detection is critical. Annexin V staining is an early marker, while TUNEL assays detect later-stage DNA fragmentation. Choose the assay that best suits your experimental question.

Conclusion

This compound is a powerful tool for dissecting the intricate role of calcium signaling in apoptosis. By carefully controlling intracellular calcium levels, researchers can gain valuable insights into the mechanisms of programmed cell death, which is critical for understanding various physiological and pathological processes and for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in apoptosis research.

References

Application Notes and Protocols for Intracellular Calcium Chelation with 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, selective calcium chelator widely utilized in life sciences research to investigate the intricate roles of calcium (Ca²⁺) signaling in a vast array of cellular processes.[1] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision.[2] Key advantages of this compound include its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), relative insensitivity to physiological pH changes, and rapid binding and release kinetics.[3][4] This makes it an invaluable tool for studying Ca²⁺-dependent processes such as signal transduction, neurotransmission, and muscle contraction.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound for intracellular calcium chelation.

Physicochemical and Calcium Binding Properties

The efficacy of this compound as a calcium buffer is determined by its physicochemical properties, most notably its dissociation constant (Kd) for Ca²⁺.[5] The Kd represents the Ca²⁺ concentration at which half of the chelator molecules are bound to calcium.[6] The intermediate affinity of this compound makes it suitable for buffering moderate Ca²⁺ changes.[5]

PropertyValueReferences
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[3][4]
Molecular Weight (Free Acid) 634.23 g/mol [4]
Molecular Formula (Tetrapotassium Salt) C₂₂H₁₈Br₂K₄N₂O₁₀[2][4]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [2][4][7]
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[2][3][5]
Solubility The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.[2][3]

Mechanism of Action

The primary function of this compound is to act as an exogenous calcium buffer.[3][8] By binding to free intracellular Ca²⁺, it modulates the amplitude and kinetics of calcium transients, thereby allowing researchers to investigate the calcium dependency of various cellular events.[5][8] this compound is available in two forms for cellular applications: a membrane-impermeant salt form and a membrane-permeant acetoxymethyl (AM) ester form.[3][4] The AM ester form can passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[3][9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BAPTA_AM This compound AM (Membrane Permeant) BAPTA_AM_inside This compound AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion BAPTA This compound (Active Chelator) BAPTA_AM_inside->BAPTA Cleavage Esterases Intracellular Esterases Esterases->BAPTA_AM_inside Ca2 Free Ca²⁺ BAPTA->Ca2 Buffered_Ca2 Buffered Ca²⁺ Ca2->Buffered_Ca2 Signaling Ca²⁺-Dependent Signaling Pathways Ca2->Signaling Response Cellular Response (e.g., Neurotransmission, Contraction) Signaling->Response

Mechanism of Intracellular Calcium Chelation by this compound AM.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

This protocol describes the loading of the cell-permeant AM ester form of this compound into adherent cells.[9]

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in multi-well plates

  • Probenecid (B1678239) (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[9]

    • Store in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[9]

  • Loading Solution Preparation:

    • For a final loading concentration of 10 µM, pre-mix the this compound AM stock solution with an equal volume of 10% Pluronic® F-127 stock solution to aid in dispersion.[3]

    • Dilute this mixture into pre-warmed HBSS to the final desired concentration. The final concentration of Pluronic® F-127 should be approximately 0.02%.[3][9]

    • If using probenecid to inhibit the extrusion of the active chelator, add it to the loading buffer at a final concentration of 1-2.5 mM.[3][9]

  • Cell Loading:

    • Aspirate the cell culture medium and wash the cells once with pre-warmed HBSS.[9]

    • Add the prepared loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.[3][9]

  • Washing and De-esterification:

    • After incubation, aspirate the loading solution and wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound AM.[3][9]

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.[2][9] The cells are now ready for experimentation.

Start Start: Adherent Cells in Culture Prepare_Stock Prepare 1-10 mM This compound AM Stock in DMSO Start->Prepare_Stock Wash_Cells_1 Wash Cells with pre-warmed HBSS Start->Wash_Cells_1 Prepare_Loading Prepare Loading Solution (10 µM BAPTA-AM, 0.02% Pluronic F-127, optional Probenecid in HBSS) Prepare_Stock->Prepare_Loading Incubate Incubate Cells with Loading Solution (30-60 min at 37°C) Prepare_Loading->Incubate Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells 2-3 times with warm HBSS Incubate->Wash_Cells_2 Deesterify De-esterification (30 min in fresh buffer) Wash_Cells_2->Deesterify End Ready for Experiment Deesterify->End

Workflow for Loading Adherent Cells with this compound AM.
Protocol 2: Intracellular Application of this compound Salt via Patch-Clamp Pipette

This protocol is for introducing the membrane-impermeant salt form of this compound directly into a cell during whole-cell patch-clamp recordings.[2]

Materials:

  • This compound, tetrapotassium salt

  • Intracellular (pipette) solution

  • Patch-clamp setup

  • 0.2 µm syringe filter

Procedure:

  • Prepare Internal Solution:

    • Dissolve the this compound tetrapotassium salt directly into the desired intracellular solution to a final concentration of 0.1-10 mM.[2][3]

    • Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment.[3]

    • Filter the solution through a 0.2 µm syringe filter to remove any particulates.[2]

  • Patch Pipette Filling and Recording:

    • Back-fill a patch pipette with the this compound-containing internal solution.[2]

    • Obtain a whole-cell patch-clamp configuration on the target cell.

    • Allow 5-10 minutes for the this compound to diffuse from the pipette into the cell and equilibrate with the cytosol before starting experimental recordings.[2]

Applications in Research

This compound is a versatile tool with numerous applications in studying Ca²⁺-dependent processes:

  • Neuroscience: It is used to investigate the roles of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2][8] It can also be used in studies of excitotoxicity and neuroprotection by buffering pathological rises in intracellular calcium.[2]

  • Muscle Physiology: Researchers can use this compound to investigate the precise Ca²⁺ concentrations required to trigger different stages of excitation-contraction coupling.[8]

  • Signal Transduction: It is instrumental in dissecting Ca²⁺-dependent signaling pathways, such as store-operated calcium entry (SOCE), by buffering Ca²⁺ release from the endoplasmic reticulum.[8]

Stimulus Cellular Stimulus (e.g., Neurotransmitter, Growth Factor) Ca_Influx Ca²⁺ Influx / Release from Stores Stimulus->Ca_Influx Ca_Increase Increase in Intracellular [Ca²⁺] Ca_Influx->Ca_Increase BAPTA This compound Ca_Increase->BAPTA Chelation Ca_Buffered Buffered Ca²⁺ Transient BAPTA->Ca_Buffered Downstream Downstream Ca²⁺-Dependent Effectors Ca_Buffered->Downstream No_Response Altered or Inhibited Cellular Response Downstream->No_Response Response Cellular Response Conclusion Conclusion: Response is Ca²⁺-dependent No_Response->Conclusion

Investigating Ca²⁺-Dependency of a Cellular Response.

Important Considerations

  • Optimization: The optimal loading concentration and incubation time for this compound AM can vary significantly between cell types and should be determined empirically.[3][9]

  • Cytotoxicity: High concentrations of BAPTA-AM and prolonged incubation times can be cytotoxic.[10] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[10]

  • Off-Target Effects: While highly selective for Ca²⁺, BAPTA has been shown to have off-target effects on certain ion channels, independent of its chelating properties.[3]

  • Controls: The use of a vehicle control (DMSO) is crucial, as the solvent or byproducts of AM ester hydrolysis can have biological effects.[6]

By following these protocols and considering these factors, researchers can effectively utilize this compound to precisely investigate the role of intracellular calcium signaling in a wide range of biological systems.

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA Microinjection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a high-affinity, selective calcium chelator widely utilized in life sciences research to investigate the intricate roles of calcium (Ca²⁺) signaling in a vast array of cellular processes. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits an intermediate affinity for Ca²⁺, making it an invaluable tool for buffering intracellular calcium concentrations and studying calcium dynamics in both in vitro and in vivo models.[1][2] Its utility is further enhanced by its salt form, which can be directly introduced into cells via microinjection, allowing for precise control over the intracellular concentration of the chelator.

These application notes provide detailed protocols and quantitative data for the effective use of this compound via microinjection for the study of calcium-dependent signaling pathways.

Physicochemical and Calcium Binding Properties

Understanding the properties of this compound is crucial for designing and interpreting experiments. The tetrapotassium salt is the form typically used for microinjection due to its solubility in aqueous solutions.

PropertyValue
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀
Molecular Weight 786.59 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Calcium Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1][2]

Key Applications in Calcium Signaling Research

Microinjection of this compound is a powerful technique to investigate the role of intracellular calcium in a variety of cellular processes, including:

  • Synaptic Transmission and Plasticity: By buffering intracellular calcium in neurons, researchers can dissect the calcium-dependency of neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[1]

  • Excitation-Contraction Coupling: In muscle cells, this compound can be used to study the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.

  • Gene Expression and Apoptosis: Investigating the necessity of calcium signaling in the regulation of gene expression and programmed cell death.

  • Store-Operated Calcium Entry (SOCE): By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), this compound helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels.

Signaling Pathway Visualization

The following diagram illustrates the central role of intracellular calcium as a second messenger and the point of intervention for this compound.

CalciumSignaling cluster_stimulus External Stimulus cluster_cell Cell Stimulus Signal (e.g., Neurotransmitter, Growth Factor) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ (Free) ER->Ca_cyto Release Ca_ER Ca²⁺ IP3R->Ca_cyto Ca_BAPTA Ca²⁺-BAPTA (Buffered) Ca_cyto->Ca_BAPTA Downstream Downstream Effectors (e.g., Kinases, Calmodulin) Ca_cyto->Downstream BAPTA This compound BAPTA->Ca_BAPTA Chelation Response Cellular Response Downstream->Response MicroinjectionWorkflow cluster_prep Preparation cluster_setup System Setup cluster_injection Microinjection cluster_post Post-Injection prep_solution Prepare Injection Solution (this compound) backfill_pipette Backfill Micropipette prep_solution->backfill_pipette pull_pipette Pull Glass Micropipettes pull_pipette->backfill_pipette mount_pipette Mount Micropipette on Microinjector backfill_pipette->mount_pipette calibrate_system Calibrate Injection Volume and Pressure mount_pipette->calibrate_system position_pipette Position Micropipette (Microscopic Guidance) calibrate_system->position_pipette penetrate_cell Penetrate Cell Membrane position_pipette->penetrate_cell inject_solution Inject Solution (Calibrated Pressure Pulse) penetrate_cell->inject_solution withdraw_pipette Withdraw Micropipette inject_solution->withdraw_pipette cell_recovery Allow Cell to Recover withdraw_pipette->cell_recovery experiment Perform Experiment and Data Acquisition cell_recovery->experiment

References

5,5'-Dibromo-BAPTA: A Key Tool for Investigating Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a crucial tool in the study of cellular calcium (Ca²⁺) signaling, serving as a high-affinity, fast-acting intracellular Ca²⁺ chelator.[1] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is instrumental in dissecting complex Ca²⁺-dependent processes.[1][2] Its intermediate affinity for Ca²⁺ allows for the buffering of intracellular Ca²⁺ transients rather than their complete elimination, making it particularly valuable for studying store-operated calcium entry (SOCE).[2][3] SOCE is a fundamental mechanism for replenishing intracellular Ca²⁺ stores and sustaining Ca²⁺ signaling.[2][4] By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), this compound helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.[2]

These application notes provide a comprehensive overview of the use of this compound in SOCE studies, including its physicochemical properties, detailed experimental protocols, and a summary of key quantitative data.

Physicochemical Properties and Quantitative Data

Effective use of this compound as an intracellular Ca²⁺ buffer requires a thorough understanding of its physicochemical properties.[1] Key parameters for both the acetoxymethyl (AM) ester and the tetrapotassium salt forms are summarized below.

PropertyValueFormReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀Acid Form[1]
C₂₂H₁₈Br₂K₄N₂O₁₀Tetrapotassium Salt[5][6]
Molecular Weight 634.23 g/mol Acid Form[1]
786.59 g/mol Tetrapotassium Salt[5][6]
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1][5][7]
Solubility Soluble in DMSOAM Ester Form[1]
Soluble in waterTetrapotassium Salt[1][5]
Spectral Properties Weakly fluorescent, UV absorbance is dependent on Ca²⁺ binding.[1]

Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a major mechanism for Ca²⁺ influx in non-excitable cells, initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[8][9] This process is critical for a multitude of cellular functions. The central players in SOCE are the stromal interaction molecule (STIM) proteins in the ER membrane and the Orai calcium channels in the plasma membrane.[4][10][11]

Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, allowing it to move to ER-plasma membrane junctions.[10][11] At these junctions, STIM1 directly interacts with and activates Orai1 channels, leading to the influx of extracellular Ca²⁺.[11] This influx, known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current, is essential for replenishing ER Ca²⁺ stores and for downstream Ca²⁺ signaling.[10][11]

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_ext->Orai1 Ca_cyto Ca²⁺ Orai1->Ca_cyto influx PLC PLC IP3 IP₃ PLC->IP3 generates IP3R IP₃R IP3->IP3R binds Receptor Receptor Receptor->PLC Agonist Agonist Agonist->Receptor STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active activates STIM1_active->Orai1 activates Ca_er Ca²⁺ IP3R->Ca_er releases Ca_er->Ca_cyto release Ca_er->STIM1_inactive store depletion

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

This protocol describes the loading of cells with the cell-permeant acetoxymethyl (AM) ester form of this compound.[12][13] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[1][13]

Materials:

  • This compound AM[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[12]

  • Pluronic® F-127 (10% w/v stock in DMSO)[1]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer[13]

  • Adherent cells cultured on coverslips or in multi-well plates[13]

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[12][13] Store in small aliquots at -20°C, protected from light and moisture.[12]

  • Loading Solution Preparation:

    • Warm the required reagents (HBSS, Pluronic® F-127 stock) to room temperature.[13]

    • For a final loading concentration of 10 µM, first prepare an intermediate solution by mixing the this compound AM stock solution with Pluronic® F-127. For example, mix 10 µL of a 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.[13]

    • Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[1][13]

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with pre-warmed HBSS.

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.[13]

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[1][14] The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.[1]

  • Washing: After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[1][13]

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[12][15] The cells are now loaded and ready for the SOCE experiment.

Protocol 2: Microinjection of this compound Tetrapotassium Salt

The salt form of this compound is membrane-impermeant and must be introduced into cells mechanically, such as through microinjection.[1] This method allows for a known concentration of the buffer to be introduced directly into the cell.[1]

Materials:

  • This compound, tetrapotassium salt[1]

  • Intracellular solution (e.g., pipette solution for patch-clamp)[1]

  • Microinjection setup (micromanipulator, injector, and glass micropipettes)[1]

Procedure:

  • Prepare Injection Solution: Dissolve the this compound, tetrapotassium salt in the desired intracellular solution to the final desired concentration (typically in the range of 0.1-10 mM).[1][16]

  • Adjust and Filter: Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment. Filter the solution through a 0.2 µm syringe filter.[16]

  • Microinjection:

    • Back-fill a glass micropipette with the prepared injection solution.[16]

    • Using a micromanipulator, carefully insert the micropipette into the target cell.

    • Inject a small, calibrated volume of the solution into the cytoplasm.

    • Allow sufficient time for the this compound to diffuse and equilibrate within the cell before starting the experiment (typically 5-10 minutes).[16]

Experimental Workflow for SOCE Studies

The following workflow outlines a typical experiment to measure SOCE in cells loaded with this compound and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).

SOCE_Workflow start Start load_bapta Load cells with this compound AM start->load_bapta load_fura2 Load cells with Fura-2 AM load_bapta->load_fura2 wash Wash cells load_fura2->wash baseline Measure baseline fluorescence (Ca²⁺-containing buffer) wash->baseline deplete Deplete ER stores (e.g., thapsigargin (B1683126) in Ca²⁺-free buffer) baseline->deplete measure_release Measure fluorescence increase (ER Ca²⁺ release) deplete->measure_release readd_ca Re-introduce extracellular Ca²⁺ measure_release->readd_ca measure_soce Measure fluorescence increase (SOCE) readd_ca->measure_soce end End measure_soce->end

Caption: Experimental workflow for a typical SOCE study.

Data Interpretation and Considerations

When using this compound in SOCE studies, it is important to consider the following:

  • Buffering vs. Clamping: this compound acts as a Ca²⁺ buffer, slowing the rate of change and reducing the peak amplitude of Ca²⁺ transients.[2] It does not completely "clamp" the Ca²⁺ concentration at a fixed level unless used at very high concentrations, which may have off-target effects.[1]

  • Off-Target Effects: High concentrations of BAPTA derivatives have been reported to have effects independent of their Ca²⁺ chelating properties, such as altering the cytoskeleton or affecting ion channel activity.[1] It is crucial to use the lowest effective concentration and include appropriate controls.

  • Comparison with Other Chelators: The fast kinetics of this compound make it more effective at buffering rapid Ca²⁺ transients compared to slower buffers like EGTA.[1][17] This distinction can be used experimentally to differentiate between processes dependent on localized, rapid Ca²⁺ changes versus those that rely on a more sustained, global increase in Ca²⁺.[17]

Conclusion

This compound is an invaluable tool for the detailed investigation of store-operated calcium entry. Its well-characterized properties and the availability of different forms for cell loading make it a versatile reagent for modulating intracellular Ca²⁺ signaling.[1] By carefully following established protocols and considering the potential for altering physiological signaling, researchers can effectively utilize this compound to elucidate the intricate roles of Ca²⁺ in a wide array of cellular processes.

References

Preparing 5,5'-Dibromo-BAPTA Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and use of 5,5'-Dibromo-BAPTA, a critical calcium (Ca²⁺) chelator in biological research. These application notes outline detailed protocols for creating stock solutions of both the salt and acetoxymethyl (AM) ester forms of this compound, essential for controlling intracellular Ca²⁺ levels to study its diverse roles in cellular signaling.

This compound is a derivative of the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2] Its intermediate affinity for Ca²⁺ makes it an invaluable tool for investigating a wide array of physiological processes, including signal transduction, neurotransmission, and muscle contraction.[3] A key advantage of BAPTA derivatives is their relative insensitivity to pH changes within the physiological range and faster Ca²⁺ binding kinetics compared to EGTA.[3][4]

This chelator is available in two primary forms:

  • Membrane-impermeant salt form (e.g., tetrapotassium salt): This water-soluble form is used for preparing extracellular Ca²⁺ buffers and can be introduced into cells via techniques like microinjection.[3][5]

  • Membrane-permeant acetoxymethyl (AM) ester form: This lipophilic version can be loaded into cells through incubation. Once inside, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator within the cytoplasm.[2][5]

Quantitative Data Summary

The following tables summarize the key physicochemical and calcium binding properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Free Acid
Molecular FormulaC₂₂H₂₂Br₂N₂O₁₀[1][6]
Molecular Weight634.23 g/mol [1][6]
CAS Number111248-72-7[1][6]
Tetrapotassium Salt
Molecular FormulaC₂₂H₁₈Br₂K₄N₂O₁₀[1][5]
Molecular Weight786.59 g/mol [1][5]
CAS Number73630-11-2[1][7]
AppearanceWhite to off-white solid[1][5]
SolubilitySoluble in water[5][8]
Storage Temperature4°C[1][7]

Table 2: Calcium Binding Properties of this compound

PropertyValueConditionsReference
Dissociation Constant (Kd) for Ca²⁺~1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[2][9]
~3.6 µMIn the absence of Mg²⁺[1][2]

Note: The Kd value can be influenced by experimental conditions such as pH, temperature, and ionic strength. It is advisable to determine the Kd under your specific experimental conditions for precise calculations.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Tetrapotassium Salt Stock Solution (Aqueous)

This protocol describes the preparation of a stock solution using the water-soluble salt form of this compound.

Materials:

  • This compound, tetrapotassium salt

  • High-purity, Ca²⁺-free water (e.g., double-distilled, deionized)

Procedure:

  • Weigh the desired amount of this compound tetrapotassium salt.

  • Dissolve the salt in Ca²⁺-free water to the desired stock concentration (e.g., 10 mM).[2][3]

  • If necessary, gently swirl or sonicate the solution to ensure complete dissolution.[2]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][3] Aqueous solutions are not recommended for storage for more than one day.[8]

Protocol 2: Preparation of this compound, AM Ester Stock Solution (in DMSO)

This protocol details the preparation of a stock solution using the membrane-permeant AM ester form, which requires an organic solvent.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[1]

Procedure:

  • Allow the vial of this compound, AM ester and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Prepare a stock solution of 1-10 mM by dissolving the this compound, AM ester in anhydrous DMSO.[2][3][10] For example, to prepare a 2 mM stock solution from 1 mg of the compound (assuming a molecular weight of ~764 g/mol for the AM ester), dissolve it in approximately 654 µL of DMSO.[1]

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.[1]

  • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.[1][2][3]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving the use of this compound.

G cluster_0 Protocol 1: Aqueous Stock Preparation cluster_1 Protocol 2: AM Ester Stock Preparation weigh Weigh this compound tetrapotassium salt dissolve Dissolve in Ca2+-free water (e.g., 10 mM) weigh->dissolve store Aliquot and store at -20°C dissolve->store equilibrate Equilibrate AM ester and anhydrous DMSO to RT dissolve_dmso Dissolve in anhydrous DMSO (1-10 mM) equilibrate->dissolve_dmso vortex Vortex/sonicate to dissolve dissolve_dmso->vortex store_dmso Aliquot and store at -20°C (protected from light/moisture) vortex->store_dmso

Caption: Workflow for preparing stock solutions of this compound.

G cluster_workflow Cell Loading with this compound, AM Ester prep_loading Prepare Loading Solution (Dilute AM ester stock in buffer, add Pluronic® F-127 if needed) cell_prep Remove culture medium and wash cells prep_loading->cell_prep add_loading Add loading solution to cells cell_prep->add_loading incubate Incubate at 37°C for 30-60 min add_loading->incubate wash_cells Wash cells to remove extracellular AM ester incubate->wash_cells deester Incubate for de-esterification (approx. 30 min) wash_cells->deester ready Cells loaded with active chelator are ready for experiment deester->ready

Caption: General workflow for loading cultured cells with this compound, AM ester.[10][11]

G cluster_pathway Investigating Ca²⁺-Dependent Signaling stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) receptor Receptor Activation stimulus->receptor ca_release Ca²⁺ Release from ER / Influx receptor->ca_release ca_signal Ca²⁺-Dependent Signaling Cascades ca_release->ca_signal response Cellular Response (e.g., Gene Expression, Contraction) ca_signal->response bapta This compound (Intracellular Ca²⁺ Buffer) bapta->ca_signal Inhibits/Buffers

Caption: Role of this compound in a generalized Ca²⁺ signaling pathway.[12]

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5,5'-Dibromo-BAPTA, a high-affinity calcium chelator, in primary cell culture experiments. This document details its mechanism of action, provides protocols for its application, and summarizes key quantitative data to facilitate its effective use in investigating calcium signaling pathways.

Introduction

This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2] It is an invaluable tool for researchers studying the role of intracellular calcium (Ca²⁺) in a multitude of cellular processes.[3][4] The addition of two bromine atoms to the BAPTA molecule modifies its affinity for calcium, making it a precise tool for buffering intracellular calcium to specific concentrations.[2] It is available in two primary forms: a membrane-impermeant salt (e.g., tetrapotassium salt) for direct introduction into cells via microinjection or patch pipette, and a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells.[5]

The AM ester form of this compound is particularly useful for primary cell culture applications. This lipophilic version passively crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now active, membrane-impermeant chelator within the cytoplasm.[4][6] This allows for the effective buffering of intracellular Ca²⁺, enabling the investigation of the downstream effects of Ca²⁺-dependent signaling pathways.[6][7]

Physicochemical and Binding Properties

This compound is characterized by its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), its relative insensitivity to pH changes around physiological values, and its fast binding and release kinetics.[4] These properties make it a superior choice for studying rapid calcium transients compared to older chelators like EGTA.[8][9]

PropertyValueReferences
Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)[2][8]
Molecular Weight 634.23 g/mol (Free Acid) 786.59 g/mol (Tetrapotassium Salt)[2][8]
Appearance White to off-white solid[2][8]
Solubility The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.[4]
Storage Temperature 4°C[2][8]
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µM (in the absence of Mg²⁺)[4][9]

Key Applications in Primary Cell Culture

This compound is a versatile tool for dissecting the role of calcium in a wide array of cellular functions across different primary cell types:

  • Neuroscience: In primary neurons, it is used to study synaptic transmission, plasticity (LTP and LTD), and the contribution of calcium-dependent ion channels to neuronal excitability.[1] It is also instrumental in investigating the mechanisms of neuronal cell death in models of excitotoxicity by buffering the pathological rise in intracellular calcium.[1][2]

  • Cardiomyocyte Physiology: In primary cardiomyocytes, it can be used to investigate excitation-contraction coupling, the precise Ca²⁺ concentrations required to trigger different stages of the contractile process, and the role of calcium in cardiac signaling pathways.[3]

  • Immunology: In primary immune cells, it can help elucidate the role of calcium signaling in processes such as activation, degranulation, and cytokine release.

  • Hepatocyte Function: In primary hepatocytes, it can be used to study the role of calcium in metabolic regulation and cellular responses to hormonal stimulation.

  • Osteoclast Differentiation: In bone marrow macrophages (BMMs), the precursor to osteoclasts, this compound AM has been used to study the role of calcium signaling in RANKL-induced osteoclast differentiation.[6]

Experimental Protocols

Protocol 1: Loading Primary Cells with this compound AM

This protocol describes a general procedure for loading adherent primary cells with the AM ester of this compound.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock solution in water)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Primary cell culture of interest

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[6][7] For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM (MW ~922.3 g/mol ) in approximately 1.08 mL of anhydrous DMSO.[6]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to avoid hydrolysis.[5][6]

Loading Procedure:

  • Prepare Loading Buffer: On the day of the experiment, warm the required reagents to room temperature.[6] Dilute the this compound AM stock solution into a serum-free physiological buffer (e.g., HBSS) to the desired final working concentration (typically 1-50 µM).[6] The optimal concentration is cell-type dependent and should be determined empirically.[6]

  • Aid Solubilization: To aid in the dispersion of the lipophilic AM ester, it is recommended to add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%.[10] This can be achieved by first mixing the required volume of the this compound AM stock with an equal volume of 10% Pluronic® F-127 before diluting it into the final volume of buffer.[4][10]

  • Cell Loading: Remove the culture medium from the primary cells and wash once with the physiological buffer. Add the prepared loading buffer to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C.[6][10] The optimal incubation time can vary between cell types and should be determined experimentally.[10]

  • Washing: After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed physiological buffer to remove any extracellular this compound AM.[6]

  • De-esterification: Add fresh physiological buffer and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[1][9][10] This step traps the active chelator inside the cells.

  • The cells are now loaded with this compound and are ready for experimentation.

Protocol 2: Introducing this compound via Microinjection or Patch Pipette

This method is suitable for the membrane-impermeant salt form and allows for the introduction of a known concentration of the chelator directly into the cell.

Materials:

  • This compound, tetrapotassium salt

  • Intracellular solution (e.g., patch-clamp pipette solution)

  • Microinjection or patch-clamp setup

Procedure:

  • Prepare Injection Solution: Dissolve the this compound, tetrapotassium salt directly into the desired intracellular solution to the final desired concentration (typically in the range of 0.1-10 mM).[4]

  • Adjust and Filter: Ensure the pH and osmolarity of the final solution are readjusted to be compatible with the intracellular environment. Filter the solution through a 0.2 µm syringe filter.[1]

  • Load Pipette: Back-fill a microinjection needle or patch pipette with the this compound-containing solution.[1][4]

  • Introduce into Cell: Under microscopic guidance, introduce the solution into the target primary cell using standard microinjection or patch-clamp techniques.

Data Presentation

Recommended Working Parameters for this compound AM
ParameterRecommended RangeNotesReferences
Stock Solution Conc. 1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[6]
Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically. For example, 3-10 µM has been used in cortical cultures.[6][11]
Incubation Time 15-60 minutes at 37°CLonger incubation times may be required for some cell types.[6]
Pluronic® F-127 Conc. 0.02-0.04%Aids in the dispersion of the lipophilic AM ester in aqueous solutions.[10]
Probenecid Conc. 1-2.5 mMAn organic anion transporter inhibitor that can be used to mitigate the leakage of the hydrolyzed chelator from some cell types.[4][5]

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow

G cluster_prep Preparation cluster_loading Cell Loading cluster_exp Experiment & Analysis prep_cells Prepare Primary Cells in Culture load_cells Load Cells with this compound AM prep_cells->load_cells prep_solution Prepare this compound AM Working Solution prep_solution->load_cells wash_cells Wash to Remove Excess AM Ester load_cells->wash_cells deesterify Incubate for De-esterification wash_cells->deesterify perform_exp Perform Experiment (e.g., Stimulate Cells) deesterify->perform_exp acquire_data Acquire Data (e.g., Imaging, Electrophysiology) perform_exp->acquire_data analyze_data Analyze Data acquire_data->analyze_data

Caption: General experimental workflow for using this compound AM.

Glutamate-Induced Excitotoxicity Pathway

G glutamate Glutamate nmda NMDA Receptor glutamate->nmda ca_influx Ca²⁺ Influx nmda->ca_influx ca_overload Intracellular Ca²⁺ Overload ca_influx->ca_overload dibromo_bapta This compound ca_overload->dibromo_bapta Inhibition downstream Neurotoxic Cascades (e.g., Protease Activation, ROS Production) ca_overload->downstream cell_death Neuronal Cell Death downstream->cell_death

Caption: Inhibition of glutamate-induced excitotoxicity by this compound.

IP3 Signaling Pathway

G stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ plc->ip3 ip3r IP₃ Receptor ip3->ip3r binds to er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release from ER ip3r->ca_release dibromo_bapta This compound ca_release->dibromo_bapta Buffering ca_signal Ca²⁺-Dependent Signaling Cascade ca_release->ca_signal response Cellular Response ca_signal->response

References

Co-loading 5,5'-Dibromo-BAPTA with Calcium Indicators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the co-loading of the Ca²⁺ chelator 5,5'-Dibromo-BAPTA with common fluorescent calcium indicators. This technique allows for the precise modulation of intracellular calcium transients while simultaneously monitoring their dynamics, offering a powerful tool for dissecting the role of Ca²⁺ in complex signaling pathways.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to neurotransmission and muscle contraction.[1] Fluorescent indicators are indispensable tools for visualizing and quantifying Ca²⁺ dynamics. However, to elucidate the specific roles of Ca²⁺ transients, it is often necessary to manipulate their amplitude and duration. This compound is a calcium chelator with an intermediate affinity for Ca²⁺, making it an ideal buffer to modulate, rather than completely abolish, intracellular Ca²⁺ signals.[2][3] By co-loading cells with this compound and a fluorescent Ca²⁺ indicator, researchers can investigate the Ca²⁺-dependency of cellular events with greater precision.[2]

The acetoxymethyl (AM) ester forms of both the chelator and the indicators allow for passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant molecules in the cytoplasm.[4][5]

Data Presentation

Properties of this compound
PropertyValueReferences
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[4]
Molecular Weight (Free Acid) 634.23 g/mol [4]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [4]
Calcium Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[4][6]
Solubility (AM ester) Soluble in DMSO[4]
Solubility (Tetrapotassium salt) Soluble in water[7]
Spectral Properties Weakly fluorescent, UV absorbance changes upon Ca²⁺ binding[4]
Properties of Common Calcium Indicators
IndicatorTarget IonKdExcitation (Ex) Wavelengths (nm)Emission (Em) Wavelength (nm)Key Characteristics
Fura-2 Ca²⁺~145 nM340 (Ca²⁺-bound) / 380 (Ca²⁺-free)510Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[8][9]
Indo-1 Ca²⁺~230 nM~350~405 (Ca²⁺-bound) / ~485 (Ca²⁺-free)Ratiometric (emission shift), well-suited for flow cytometry.[10][11]
Fluo-4 Ca²⁺~345 nM494516Single-wavelength indicator with a large fluorescence increase upon Ca²⁺ binding.[12][13]

Signaling Pathways and Experimental Workflows

Co-loading this compound with calcium indicators is instrumental in studying signaling pathways where Ca²⁺ dynamics play a critical regulatory role.

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular Ca²⁺ stores and sustaining Ca²⁺ signaling. By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), this compound helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.[2]

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1 STIM1 ER_Ca->STIM1 Depletion activates Ca_Signal Ca²⁺ Signal ER_Ca->Ca_Signal ORAI1 ORAI1 Channel ORAI1->Ca_Signal Ext_Ca Extracellular Ca²⁺ Ext_Ca->ORAI1 Influx Agonist Agonist Receptor GPCR/RTK Agonist->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R IP3R->ER_Ca Release STIM1->ORAI1 Activates BAPTA This compound (Buffer) Ca_Indicator Ca²⁺ Indicator (Reporter) Ca_Signal->BAPTA Ca_Signal->Ca_Indicator

Modulation of Store-Operated Calcium Entry by this compound.
Experimental Workflow for Co-loading

The general workflow involves preparing the cells, loading with both the chelator and the indicator, allowing for de-esterification, and then performing the imaging experiment.

Experimental_Workflow A 1. Cell Preparation (Plate cells on coverslips) B 2. Prepare Loading Buffer (Co-dissolve AM esters with Pluronic F-127) A->B C 3. Cell Loading (Incubate cells with loading buffer) B->C D 4. De-esterification (Incubate in fresh medium to trap dyes) C->D E 5. Imaging (Mount on microscope and acquire data) D->E F 6. Stimulation (Apply agonist/stimulus) E->F G 7. Data Analysis (Quantify fluorescence changes) F->G

General experimental workflow for co-loading and calcium imaging.

Experimental Protocols

Note: The optimal concentrations and loading times should be determined empirically for each cell type and experimental condition.

Protocol 1: Co-loading of this compound AM and Fura-2 AM

This protocol is designed for simultaneous buffering of intracellular Ca²⁺ and ratiometric measurement of Ca²⁺ concentration.

Materials:

  • This compound, AM (e.g., 1-10 mM stock in anhydrous DMSO)[8]

  • Fura-2, AM (e.g., 1-5 mM stock in anhydrous DMSO)[8][14]

  • Pluronic® F-127 (e.g., 20% w/v stock in DMSO)[5]

  • Probenecid (optional, e.g., 100 mM stock in 1 M NaOH)[4]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, buffered with HEPES

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[6]

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[14]

    • Store stock solutions in small aliquots at -20°C, protected from light and moisture.[6]

  • Loading Buffer Preparation (prepare immediately before use):

    • For a final volume of 1 mL, add the required volumes of stock solutions to HBSS.

    • Suggested starting concentrations: 10-50 µM this compound AM and 1-5 µM Fura-2 AM.[2][8]

    • To aid solubilization, first mix the AM ester stock solutions with an equal volume of 20% Pluronic® F-127 stock solution before diluting into the HBSS. The final Pluronic® F-127 concentration should be ~0.02-0.04%.[5][8]

    • (Optional) Add Probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.[5]

    • Vortex the loading buffer thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization in some cell types.[5][15]

  • De-esterification:

    • After incubation, wash the cells two to three times with fresh, warm HBSS (containing Probenecid if used during loading) to remove extracellular dyes.[5]

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.[16]

  • Imaging:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[8][9]

    • Record baseline fluorescence before applying a stimulus.

    • Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular Ca²⁺ concentration.[17]

Protocol 2: Co-loading of this compound AM and Fluo-4 AM

This protocol is suitable for experiments where a large dynamic range of fluorescence intensity is desired.

Materials:

  • This compound, AM (e.g., 1-10 mM stock in anhydrous DMSO)

  • Fluo-4, AM (e.g., 1-5 mM stock in anhydrous DMSO)[15]

  • Pluronic® F-127 (e.g., 20% w/v stock in DMSO)

  • Probenecid (optional)

  • Physiological buffer (e.g., HBSS with HEPES)

  • Adherent cells

Procedure:

  • Stock Solution Preparation:

    • As described in Protocol 1.

  • Loading Buffer Preparation:

    • Prepare a loading buffer with final concentrations of 10-50 µM this compound AM and 1-5 µM Fluo-4 AM.[2][15]

    • Use Pluronic® F-127 (~0.02-0.04%) to aid solubilization.[15]

    • (Optional) Add Probenecid (1-2.5 mM).[15]

  • Cell Loading and De-esterification:

    • Follow steps 3 and 4 from Protocol 1. The incubation time for Fluo-4 AM is typically 15-60 minutes.[15]

  • Imaging:

    • Mount the cells on a fluorescence or confocal microscope.

    • Excite Fluo-4 at ~494 nm and collect emission at ~516 nm.[13]

    • Record baseline fluorescence before stimulation.

    • Analyze the change in fluorescence intensity (ΔF/F₀) to monitor Ca²⁺ transients.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Loading Efficiency - Suboptimal dye/chelator concentration. - Insufficient incubation time. - Poor solubility of AM esters. - Presence of serum in loading medium.- Titrate AM ester concentrations (typically 1-20 µM for indicators, 10-100 µM for BAPTA).[5][16] - Increase incubation time (30-90 minutes).[5][18] - Ensure use of Pluronic® F-127 (0.02-0.04%).[5] - Perform loading in serum-free medium.[5]
High Background Signal - Incomplete removal of extracellular AM esters. - Premature hydrolysis of AM esters in the buffer.- Wash cells thoroughly (2-3 times) after loading.[5] - Prepare the loading solution immediately before use.[5]
Cell Death/Cytotoxicity - High intracellular concentration of chelator or indicator. - Toxic byproducts of AM ester hydrolysis (formaldehyde). - High DMSO concentration.- Use the lowest effective concentration of AM esters. - Allow cells to recover in fresh medium after loading.[5] - Ensure the final DMSO concentration is low (<0.5%).[5]
Inconsistent Results - Variation in cell density or health. - Inconsistent loading conditions. - Phototoxicity.- Use consistent cell passages and confluency. - Standardize all loading parameters (time, temperature, concentrations). - Minimize light exposure and use the lowest possible excitation intensity.

Conclusion

The co-loading of this compound with fluorescent calcium indicators provides a robust methodology for investigating the intricacies of Ca²⁺ signaling. By carefully optimizing loading conditions and being mindful of potential artifacts, researchers can effectively modulate intracellular Ca²⁺ dynamics and gain deeper insights into their physiological and pathophysiological roles. This approach is particularly valuable in drug development for screening compounds that target Ca²⁺-dependent pathways.

References

Application Notes and Protocols for 5,5'-Dibromo-BAPTA in Excitotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. A central event in the excitotoxic cascade is a massive and sustained influx of calcium ions (Ca²⁺) into neurons, primarily through N-methyl-D-aspartate (NMDA) receptors. This intracellular Ca²⁺ overload triggers a number of downstream neurotoxic pathways, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately culminating in cell death.

5,5'-Dibromo-BAPTA is a high-affinity, cell-permeant calcium chelator that serves as an invaluable tool for studying the role of Ca²⁺ in excitotoxicity and for evaluating potential neuroprotective strategies. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer intracellular calcium concentrations with high precision. Its intermediate affinity for Ca²⁺ makes it particularly useful for investigating the nuanced roles of calcium signaling in neuronal pathophysiology. By buffering the pathological rise in intracellular calcium associated with excitotoxicity, this compound allows researchers to dissect the mechanisms of neuronal cell death and to assess the efficacy of neuroprotective interventions.

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in studying excitotoxicity.

Physicochemical Properties and Calcium Binding

This compound is typically utilized in its acetoxymethyl (AM) ester form (this compound-AM) for loading into live cells. The lipophilic AM ester group facilitates its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of the chelator in the cytoplasm. The tetrapotassium salt form is water-soluble and can be used for intracellular application via patch pipette.

PropertyValue
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt)
Molecular Weight 786.59 g/mol (Tetrapotassium Salt)
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[1]
Form White to off-white solid
Solubility Water (salt form), DMSO (AM form)

Mechanism of Action in Excitotoxicity

The primary neuroprotective mechanism of this compound in the context of excitotoxicity is its ability to buffer intracellular Ca²⁺ concentrations. By binding to free Ca²⁺ ions, it prevents the dramatic and sustained increase in [Ca²⁺]i that follows excessive glutamate receptor activation, thereby mitigating the downstream neurotoxic cascades.

Glutamate Excessive Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Ca_Buffering Intracellular Ca²⁺ Buffering Ca_Influx->Ca_Buffering Downstream Downstream Neurotoxic Cascades (Protease activation, ROS production, Mitochondrial dysfunction) Ca_Influx->Downstream Dibromo_BAPTA This compound Dibromo_BAPTA->Ca_Buffering Enables Ca_Buffering->Downstream Inhibits Death Neuronal Death Downstream->Death

Mechanism of this compound in excitotoxicity.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to mitigate excitotoxicity. The data is representative of typical results obtained in primary neuronal cultures.

Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (%)Standard Deviation
Control (Vehicle)100± 5.2
Glutamate (100 µM)45± 6.8
Glutamate + 10 µM this compound-AM65± 7.1
Glutamate + 25 µM this compound-AM80± 5.9
Glutamate + 50 µM this compound-AM92± 4.5

Table 2: Effect of this compound on Intracellular Calcium Levels During Excitotoxic Challenge

Treatment GroupBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i after NMDA (100 µM) (nM)
Control100 ± 151200 ± 150
This compound-AM (25 µM) loaded95 ± 12450 ± 80

Experimental Protocols

Protocol 1: Loading Primary Neuronal Cultures with this compound-AM

This protocol describes the procedure for loading cultured neurons with the cell-permeant AM ester form of this compound.

Materials:

  • Primary neuronal culture grown on coverslips or in multi-well plates

  • This compound-AM (1 mM stock solution in anhydrous DMSO)

  • Pluronic F-127 (20% solution in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer, warmed to 37°C

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Loading Solution:

    • For a final concentration of 25 µM this compound-AM, add 2.5 µL of the 1 mM stock solution to 1 mL of pre-warmed HBSS.

    • To aid in solubilization, pre-mix the this compound-AM stock solution with an equal volume of 20% Pluronic F-127 before adding it to the HBSS. Vortex briefly.

  • Cell Loading:

    • Remove the culture medium from the neurons.

    • Gently wash the cells once with pre-warmed HBSS.

    • Add the loading solution to the cells.

    • Incubate the cells at 37°C for 30-45 minutes in the dark. The optimal loading time may need to be determined empirically for different neuronal types.

  • Washing:

    • After incubation, gently aspirate the loading solution.

    • Wash the cells three times with fresh, warm HBSS to remove extracellular chelator.

  • De-esterification:

    • Incubate the cells in fresh culture medium or HBSS for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Proceed with Excitotoxicity Experiment: The neurons are now loaded with this compound and are ready for the excitotoxicity induction protocol.

start Start prep_loading Prepare Loading Solution (5,5'-DB-BAPTA-AM + Pluronic F-127 in HBSS) start->prep_loading wash1 Wash Neurons with warm HBSS prep_loading->wash1 load_cells Incubate with Loading Solution (37°C, 30-45 min, dark) wash1->load_cells wash2 Wash 3x with warm HBSS load_cells->wash2 deesterify De-esterification (30 min at RT or 37°C) wash2->deesterify ready Cells Ready for Experiment deesterify->ready

Workflow for loading neurons with this compound-AM.
Protocol 2: Induction of Excitotoxicity and Neuroprotection Assay

This protocol details the induction of excitotoxicity in primary neuronal cultures using glutamate and the assessment of the neuroprotective effect of this compound.

Materials:

  • Primary neuronal cultures loaded with this compound-AM (from Protocol 1) and control (vehicle-loaded) cultures.

  • Glutamate stock solution (e.g., 10 mM in water, pH adjusted to 7.4)

  • Neuronal culture medium

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Pre-treatment:

    • Prepare different concentrations of this compound-AM loading solutions as described in Protocol 1 (e.g., 10 µM, 25 µM, 50 µM).

    • Load separate sets of neuronal cultures with the different concentrations of the chelator. Include a vehicle control group (DMSO + Pluronic F-127 without the chelator).

  • Excitotoxicity Induction:

    • After the de-esterification step, replace the medium with fresh culture medium containing the desired final concentration of glutamate (e.g., 100 µM).

    • For the control group (no excitotoxicity), replace the medium with fresh culture medium without glutamate.

    • Incubate the cells at 37°C for the desired duration (e.g., 15-30 minutes for acute exposure, or longer for chronic models).

  • Washout and Recovery:

    • After the glutamate exposure, gently aspirate the medium.

    • Wash the cells three times with pre-warmed HBSS to remove the glutamate.

    • Add fresh, glutamate-free culture medium.

    • Return the cells to the incubator and allow them to recover for 24 hours.

  • Assessment of Neuronal Viability:

    • After the 24-hour recovery period, assess neuronal viability using a standard assay.

    • For MTT assay: Incubate cells with MTT solution, then solubilize the formazan (B1609692) crystals and measure absorbance.

    • For LDH assay: Collect the culture supernatant to measure the activity of lactate (B86563) dehydrogenase released from damaged cells.

    • For Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of neuronal viability for each treatment group relative to the vehicle-treated control group (set to 100%).

    • Compare the viability of glutamate-treated cells with and without pre-loading of this compound at different concentrations.

start Start with Loaded and Control Neurons glut_treat Induce Excitotoxicity (e.g., 100 µM Glutamate, 15-30 min) start->glut_treat washout Wash 3x with HBSS glut_treat->washout recover Recover in Fresh Medium (24 hours) washout->recover viability Assess Neuronal Viability (MTT, LDH, or Live/Dead Assay) recover->viability analyze Analyze Data (% Viability vs. Control) viability->analyze

Workflow for excitotoxicity induction and neuroprotection assay.
Protocol 3: Calcium Imaging to Confirm Buffering Effect

This protocol describes how to use the ratiometric calcium indicator Fura-2 AM to visualize the calcium buffering capacity of this compound during an excitotoxic challenge.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound-AM (1 mM stock in DMSO)

  • Fura-2 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • HBSS

  • NMDA (10 mM stock in water)

  • Fluorescence imaging setup with excitation wavelengths of 340 nm and 380 nm and emission detection around 510 nm.

Procedure:

  • Co-loading of Dyes:

    • Prepare a loading solution containing both 25 µM this compound-AM and 2-5 µM Fura-2 AM in HBSS with Pluronic F-127, as described in Protocol 1.

    • Prepare a control loading solution with only Fura-2 AM.

    • Load the cells as described in Protocol 1 (30-45 minutes at 37°C), followed by washing and de-esterification.

  • Calcium Imaging:

    • Mount the coverslip with the loaded neurons in a perfusion chamber on the microscope stage.

    • Perfuse with HBSS and acquire a baseline recording of the Fura-2 fluorescence ratio (F340/F380).

    • Stimulate the cells by perfusing with HBSS containing 100 µM NMDA for a short period (e.g., 1-2 minutes).

    • Record the change in the Fura-2 fluorescence ratio during and after NMDA application.

    • Wash out the NMDA with HBSS and continue recording until the signal returns to baseline (if possible).

  • Data Analysis:

    • Calculate the F340/F380 ratio over time for both control and this compound-loaded cells.

    • Compare the peak increase in the fluorescence ratio (indicative of the rise in intracellular Ca²⁺) between the two groups to demonstrate the buffering effect of this compound.

Conclusion

This compound is a powerful and versatile tool for investigating the role of calcium in excitotoxicity. Its ability to effectively buffer intracellular calcium allows researchers to probe the downstream signaling pathways of neuronal death and to evaluate the potential of neuroprotective agents. The protocols provided here offer a framework for utilizing this compound in excitotoxicity studies, from loading the chelator into cells to assessing its neuroprotective effects and confirming its mechanism of action through calcium imaging. Careful optimization of concentrations and incubation times for specific cell types and experimental conditions will ensure robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: 5,5'-Dibromo-BAPTA-AM Loading Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA-AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the loading of this intracellular calcium chelator.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and what is its primary application?

A1: this compound is a calcium chelator, a molecule that binds to calcium ions.[1][2] It is frequently used in its acetoxymethyl (AM) ester form, which is cell-permeant, to control and buffer the concentration of intracellular calcium.[1][3][4] This allows researchers to investigate the role of calcium in a variety of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[4][5]

Q2: How does the acetoxymethyl (AM) ester form of this compound enter cells?

A2: The AM ester groups increase the lipophilicity of the molecule, enabling it to passively diffuse across the cell membrane into the cytoplasm.[1][3][4][6] Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups. This process traps the now active, membrane-impermeant form of this compound within the cytosol.[1][3][4][6]

Q3: What is the optimal loading concentration for this compound-AM?

A3: The optimal concentration is highly dependent on the cell type and specific experimental conditions. A typical starting range is 1-20 µM.[1][3] It is crucial to perform a concentration-response experiment to determine the lowest effective concentration that provides sufficient calcium buffering without inducing cytotoxicity.[1][7]

Q4: What are the roles of Pluronic® F-127 and probenecid (B1678239) in the loading protocol?

A4: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound-AM in the aqueous loading buffer, which can improve loading efficiency.[6][8] Probenecid is an inhibitor of organic anion transporters and is used to prevent the active extrusion of the de-esterified, negatively charged chelator from the cell, thereby improving its intracellular retention.[6][8]

Q5: Can this compound-AM be toxic to cells?

A5: Yes, at high concentrations or with prolonged incubation times, this compound-AM can be cytotoxic.[3][8][9] The hydrolysis of the AM ester also releases byproducts like formaldehyde, which can be toxic.[1][2] It is essential to determine the minimal effective concentration and incubation time for your specific cell type to minimize these toxic effects.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the loading of this compound-AM into live cells.

IssuePotential CauseSuggested SolutionRationale
Low Loading Efficiency 1. Suboptimal concentration of this compound-AM.2. Inadequate incubation time or temperature.3. Poor solubility of the AM ester.4. Presence of serum in the loading medium.5. Low intracellular esterase activity.1. Titrate the concentration, typically within the 1-20 µM range.[1]2. Increase the incubation time (generally 30-60 minutes) or try incubating at 37°C.[1][10]3. Use a dispersing agent like Pluronic® F-127 (typically at 0.02-0.04%).[1][6]4. Perform the loading in a serum-free medium.[1][11]5. Extend the incubation period to allow for more complete de-esterification.[12]1. Different cell types have varying uptake efficiencies.2. Sufficient time and optimal temperature are required for diffusion and enzymatic cleavage.3. Pluronic® F-127 helps to prevent the aggregation of the hydrophobic AM ester in aqueous solutions.[8]4. Serum contains esterases that can cleave the AM ester extracellularly.[1]5. Some cell types have inherently lower esterase activity.[12]
Cell Death or Cytotoxicity 1. High concentration of the chelator.2. Prolonged incubation period.3. Toxicity from byproducts of AM ester hydrolysis (e.g., formaldehyde).[1][2]4. High concentration of DMSO.1. Use the lowest effective concentration determined through titration.[1][6]2. Reduce the incubation time or perform loading at a lower temperature (e.g., room temperature).[6]3. After loading, wash the cells thoroughly and allow for a recovery period in a fresh medium.[9]4. Ensure the final DMSO concentration in the working solution is low (typically <0.5%).[1]1. Excessive intracellular concentrations of BAPTA can be toxic.[1]2. Extended exposure can induce cellular stress.[10]3. Removal of byproducts and allowing cells to recover can mitigate toxicity.4. DMSO can be toxic to cells at higher concentrations.[6]
Compartmentalization 1. Accumulation of the AM ester or its hydrolyzed products in organelles like mitochondria.2. Incubation at higher temperatures (37°C).1. Lower the loading temperature by incubating cells at room temperature.[1][6]2. Allow for a sufficient de-esterification period (e.g., 30 minutes) in a fresh buffer after the initial loading to ensure complete hydrolysis of the AM ester.[6]1. Lower temperatures can reduce the rate of sequestration into organelles.[6]2. Complete cleavage of the AM groups traps the chelator in the cytoplasm.[4]
Indicator Leakage 1. Active extrusion of the de-esterified chelator by organic anion transporters.1. Add an anion transporter inhibitor, such as probenecid (typically 1-2.5 mM), to the loading and wash buffers.[1][6]1. Probenecid blocks the transporters responsible for pumping the negatively charged chelator out of the cell.[6]
Inconsistent Results 1. Repeated freeze-thaw cycles of the stock solution.2. Inconsistent cell density or health.3. Preparation of the working solution too far in advance.1. Prepare single-use aliquots of the this compound-AM stock solution in anhydrous DMSO.[1]2. Standardize cell plating density and ensure cells are healthy and not overly confluent.[8]3. Always prepare the loading solution immediately before use.[1]1. Avoids degradation of the AM ester due to moisture.[2]2. Consistent cell conditions are crucial for reproducible loading.3. The AM ester can hydrolyze in aqueous solutions over time.[2]

Quantitative Data Summary

The following table provides recommended ranges for key parameters in a typical this compound-AM loading protocol. Note that these are starting points and optimal conditions should be determined empirically for each specific cell type and experimental setup.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small, single-use aliquots at -20°C to -80°C, protected from light and moisture.[3][13]
Working Concentration 1-20 µMThe optimal concentration is cell-type dependent and should be determined empirically.[1][3]
Incubation Time 30-60 minutesLonger incubation times may be necessary for some cell types but can also increase cytotoxicity.[1][3][6]
Incubation Temperature Room Temperature or 37°C37°C can increase loading efficiency but may also lead to compartmentalization. Room temperature incubation may reduce this effect.[5][6]
Pluronic® F-127 Concentration 0.02-0.04%Aids in the solubilization of the AM ester in aqueous buffers.[1][6]
Probenecid Concentration 1-2.5 mMUsed to inhibit the extrusion of the de-esterified chelator from the cells.[1][3]

Experimental Protocols

Protocol 1: Standard Loading of Adherent Cells with this compound-AM

This protocol provides a general guideline. Optimization is highly recommended for each cell type.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (e.g., 10% w/v stock in DMSO)

  • Probenecid (optional)

  • Serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Adherent cells cultured on an appropriate vessel (e.g., coverslips, multi-well plates)

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of this compound-AM to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.[3][13]

    • Store any unused stock solution in single-use aliquots at -20°C, protected from light and moisture.[13]

  • Loading Solution Preparation (Prepare immediately before use):

    • Dilute the this compound-AM stock solution into serum-free physiological buffer to the desired final concentration (e.g., 1-20 µM).

    • To aid in solubilization, the this compound-AM/DMSO solution can be mixed with an equal volume of 20% Pluronic® F-127 before being diluted into the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.[1][3]

    • If using probenecid to prevent leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.[1][3]

    • Vortex the solution gently to ensure it is well-mixed.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the pre-warmed physiological buffer.

    • Add the prepared loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][6]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with a fresh, warm physiological buffer (containing probenecid if used in the previous step) to remove extracellular chelator.[6][10]

    • Add fresh buffer and incubate for an additional 30 minutes at the same temperature to ensure complete de-esterification of the AM ester by intracellular esterases.[5][6][10]

    • The cells are now loaded and ready for your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound-AM Loading prep_stock Prepare Stock Solution (1-10 mM in anhydrous DMSO) prep_loading Prepare Loading Solution (1-20 µM in serum-free buffer) + Pluronic® F-127 (0.02-0.04%) + Probenecid (optional, 1-2.5 mM) prep_stock->prep_loading cell_wash1 Wash Cells (with warm buffer) prep_loading->cell_wash1 cell_loading Incubate Cells (30-60 min at RT or 37°C) cell_wash1->cell_loading cell_wash2 Wash Cells 2-3x (to remove extracellular chelator) cell_loading->cell_wash2 deesterification De-esterification (30 min in fresh buffer) cell_wash2->deesterification ready Cells Ready for Experiment deesterification->ready

Caption: A diagram illustrating the experimental workflow for loading cells with this compound-AM.

troubleshooting_flowchart Troubleshooting Logic for Loading Issues start Start low_signal Low Loading Efficiency? start->low_signal cell_death Cell Death or Cytotoxicity? low_signal->cell_death No optimize_conc Optimize Concentration & Incubation Time/Temp low_signal->optimize_conc Yes compartmentalization Compartmentalization? cell_death->compartmentalization No reduce_conc Reduce Concentration & Incubation Time cell_death->reduce_conc Yes inconsistent_results Inconsistent Results? compartmentalization->inconsistent_results No lower_temp Lower Loading Temperature (e.g., Room Temp) compartmentalization->lower_temp Yes end Problem Solved inconsistent_results->end No aliquot_stock Aliquot Stock Solution inconsistent_results->aliquot_stock Yes use_pluronic Use Pluronic® F-127 & Serum-Free Medium optimize_conc->use_pluronic use_pluronic->end check_dmso Minimize Final DMSO Concentration (<0.5%) reduce_conc->check_dmso check_dmso->end ensure_deester Ensure Complete De-esterification lower_temp->ensure_deester ensure_deester->end standardize_cells Standardize Cell Density and Health aliquot_stock->standardize_cells standardize_cells->end

Caption: A flowchart outlining the logical steps for troubleshooting common this compound-AM loading issues.

References

Technical Support Center: 5,5'-Dibromo-BAPTA in Neuronal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5,5'-Dibromo-BAPTA in neuronal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in neurons?

This compound is a high-affinity, cell-impermeant calcium (Ca²⁺) chelator. For intracellular applications, its cell-permeant acetoxymethyl (AM) ester form, this compound-AM, is used. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active chelator within the cell. Its primary function is to buffer intracellular Ca²⁺ concentrations with high precision, making it a valuable tool for investigating the role of calcium signaling in neuronal processes such as synaptic transmission, plasticity, and excitotoxicity.

Q2: What is the difference between this compound and BAPTA?

This compound is a derivative of BAPTA. The addition of two bromine atoms to the BAPTA molecule alters its affinity for Ca²⁺, providing a different range for calcium buffering compared to the parent compound. This modification allows for more precise control of intracellular calcium levels in specific experimental contexts.

Q3: At what concentrations is this compound-AM typically used in neuronal cultures?

The optimal concentration of this compound-AM can vary depending on the neuron type and experimental goals. For cultured hippocampal neurons, concentrations ranging from 10 µM to 50 µM have been used. However, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired calcium buffering without inducing cytotoxicity.

Q4: Can this compound be neuroprotective?

Yes, by buffering pathological increases in intracellular calcium associated with excitotoxicity, this compound can be used to investigate mechanisms of neuronal cell death and has been explored for its neuroprotective potential. For instance, the parent compound BAPTA has been shown to reduce neuronal death in models of spinal cord injury.

Troubleshooting Guide

Issue 1: I am observing significant neuronal death after treatment with this compound-AM.

  • Possible Cause: The concentration of this compound-AM is too high. The parent compound, BAPTA-AM, has been shown to induce delayed necrotic cell death in cortical neurons at concentrations of 3-10 µM after 24-48 hours of exposure.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of lower concentrations to find the optimal balance between effective calcium chelation and minimal cytotoxicity.

    • Reduce Incubation Time: Limit the exposure of neurons to this compound-AM to the shortest duration necessary for your experiment.

    • Assess Cell Viability: Use a reliable cytotoxicity assay, such as the LDH or MTT assay, to quantify cell death at different concentrations and incubation times.

Issue 2: My experimental results are inconsistent when using this compound-AM.

  • Possible Cause 1: Incomplete hydrolysis of the AM ester. For the chelator to be active, the AM groups must be cleaved by intracellular esterases. The efficiency of this process can vary between cells.

  • Troubleshooting Steps:

    • Allow Sufficient Time for De-esterification: After loading, incubate the neurons in a fresh, warm medium for at least 30 minutes to allow for complete hydrolysis.

    • Check for Cellular Health: Ensure your neuronal cultures are healthy and metabolically active, as esterase activity can be compromised in unhealthy cells.

  • Possible Cause 2: Off-target effects of the chelator or its byproducts. The hydrolysis of AM esters releases formaldehyde, which can be toxic to cells. Additionally, BAPTA and its derivatives may have effects independent of calcium chelation.

  • Troubleshooting Steps:

    • Use Appropriate Controls: Include a vehicle control (DMSO) and, if possible, a structurally similar but inactive analog of this compound.

    • Monitor for ER Stress: Be aware that BAPTA-AM can induce endoplasmic reticulum (ER) stress, which can be assessed by monitoring markers like XBP1 splicing.

Issue 3: I am not observing the expected effect of calcium chelation on my neuronal signaling pathway.

  • Possible Cause: Insufficient intracellular concentration of the active chelator.

  • Troubleshooting Steps:

    • Optimize Loading Conditions: Experiment with slightly higher concentrations of this compound-AM or longer incubation times, while carefully monitoring for cytotoxicity.

    • Use Pluronic F-127: To aid in the solubilization of the AM ester in your loading buffer, the use of a non-ionic surfactant like Pluronic F-127 is recommended.

    • Consider Anion Transport Inhibitors: Some cell types can actively extrude the hydrolyzed chelator. Including an organic anion transport inhibitor, such as probenecid, in your buffer can help to retain the chelator inside the cells.

Quantitative Data Summary

CompoundCell TypeConcentrationDurationObserved EffectReference
BAPTA-AMMouse Cortical Cultures3-10 µM24-48 hoursInduced delayed necrotic neuronal death.
BAPTA-AMPrimary Neuronal CulturesNot specifiedNot specifiedActivation of XBP1 processing, indicating ER stress.
BAPTAIn vitro model of neural damage10-40 µMNot specifiedDose-dependent decrease in apoptotic cells.
BAPTAIn vitro model of neural damage40 µMNot specifiedMaximally effective at reducing reactive oxygen species.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

  • Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a suitable density and allow them to adhere and differentiate.

  • Treatment: Treat the neurons with a range of this compound-AM concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired experimental duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Visualizations

G Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis plate_neurons Plate Neurons in 96-well Plate prepare_reagents Prepare this compound-AM Dilutions & Controls treat_cells Treat Neurons with Different Concentrations prepare_reagents->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h) treat_cells->incubate assay_choice Perform Viability Assay (e.g., MTT, LDH) incubate->assay_choice measure Measure Absorbance assay_choice->measure analyze Analyze Data & Determine IC50 measure->analyze G Potential Signaling Pathway of BAPTA-AM Induced Cytotoxicity BAPTA_AM High Concentration of BAPTA-AM Ca_chelation Intracellular Ca2+ Chelation BAPTA_AM->Ca_chelation ER_stress ER Stress (XBP1 Splicing) Ca_chelation->ER_stress Lipoxygenase Lipoxygenase Activation Ca_chelation->Lipoxygenase Necrosis Delayed Necrotic Cell Death ER_stress->Necrosis Free_radicals Free Radical Generation Lipoxygenase->Free_radicals Free_radicals->Necrosis

Technical Support Center: 5,5'-Dibromo-BAPTA-AM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA-AM. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this intracellular calcium chelator. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visual aids to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and what is its primary function in cellular biology research?

A1: this compound is a calcium chelator, a molecule that binds to calcium ions (Ca²⁺).[1] It is a derivative of BAPTA and is characterized by its intermediate affinity for Ca²⁺, high selectivity over magnesium (Mg²⁺), rapid binding kinetics, and relative insensitivity to pH changes around physiological levels.[2][3] It is frequently used in its acetoxymethyl (AM) ester form, this compound-AM, which is cell-permeant. This allows it to be loaded into cells to control and buffer the intracellular calcium concentration, enabling researchers to investigate the role of calcium in a wide array of cellular processes such as signal transduction, neurotransmission, and muscle contraction.[2][4][5]

Q2: How does this compound-AM enter live cells?

A2: The acetoxymethyl (AM) ester groups render the this compound molecule more lipophilic (fat-soluble), which allows it to passively diffuse across the cell membrane.[3] Once inside the cell, intracellular enzymes called esterases cleave off the AM groups. This hydrolysis traps the now active, membrane-impermeant form of this compound within the cytoplasm, where it can bind to intracellular calcium ions.[3][4]

Q3: What is the optimal concentration of this compound-AM for cell loading?

A3: The optimal concentration of this compound-AM is highly dependent on the specific cell type and the experimental goals.[4][6] A typical starting range for concentration is between 1-20 µM. However, for some applications, concentrations up to 100 µM have been used.[7][8] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides sufficient calcium buffering without causing cytotoxicity.[9]

Q4: What are the roles of Pluronic® F-127 and probenecid (B1678239) in the loading protocol?

A4: Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound-AM in aqueous media, preventing its aggregation and improving loading efficiency.[3][10][11] Probenecid is an inhibitor of organic anion transporters in the cell membrane.[10] These transporters can actively pump the de-esterified, active form of the chelator out of the cell.[10] Adding probenecid to the loading and incubation buffers helps to ensure better retention of this compound inside the cells.[3][10]

Troubleshooting Guide

Issue 1: Low Loading Efficiency or No Response to Calcium Changes

  • Possible Cause: Suboptimal concentration of this compound-AM.

    • Solution: Perform a concentration titration to find the optimal loading concentration for your specific cell type. A starting range of 1-10 µM is recommended.

  • Possible Cause: Inadequate incubation time or temperature.

    • Solution: Increase the incubation time (typically 30-60 minutes) or ensure the temperature is optimal (usually 37°C), as intracellular esterase activity is temperature-dependent.[10]

  • Possible Cause: Poor solubility of the AM ester.

    • Solution: Ensure the AM ester is adequately dispersed. Use Pluronic® F-127 (typically at 0.02-0.04%) to aid in solubilization.[1]

  • Possible Cause: Degradation of the this compound-AM stock solution.

    • Solution: Prepare a fresh stock solution in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[10][12]

  • Possible Cause: Presence of serum in the loading medium.

    • Solution: Serum can contain esterases that cleave the AM ester extracellularly. Perform the loading in a serum-free medium.[1]

Issue 2: High Background Signal

  • Possible Cause: Incomplete removal of extracellular this compound-AM after loading.

    • Solution: Wash the cells thoroughly (2-3 times) with fresh, warm, serum-free medium after the loading period.[1]

  • Possible Cause: Hydrolysis of the AM ester in the aqueous loading buffer.

    • Solution: Always prepare the loading solution immediately before use. Do not store aqueous solutions of the AM ester.[1]

Issue 3: Cell Death or Cytotoxicity

  • Possible Cause: The concentration of this compound-AM is too high.

    • Solution: Use the lowest effective concentration determined through a dose-response curve. High concentrations can be toxic.[9]

  • Possible Cause: Prolonged incubation time.

    • Solution: Reduce the incubation time or consider loading at a lower temperature (e.g., room temperature) to minimize stress on the cells.

  • Possible Cause: Toxicity from byproducts of AM ester hydrolysis.

    • Solution: The hydrolysis of the AM ester releases formaldehyde (B43269) and acetic acid, which can be toxic. Ensure thorough washing after loading and allow for a de-esterification period to minimize the accumulation of these byproducts.

  • Possible Cause: DMSO toxicity.

    • Solution: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤0.5%).

Issue 4: Dye Compartmentalization

  • Possible Cause: Incomplete hydrolysis of the AM ester.

    • Solution: If the AM ester is not fully cleaved by intracellular esterases, the partially de-esterified, lipophilic molecule can accumulate in organelles like mitochondria. Allow for a sufficient de-esterification period (an additional 30 minutes in fresh buffer) after the initial loading to ensure complete hydrolysis.[6]

  • Possible Cause: Incubation at 37°C.

    • Solution: Higher temperatures can sometimes promote the sequestration of AM esters into organelles. Consider performing the incubation at room temperature to reduce the likelihood of compartmentalization.

Quantitative Data Summary

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small, single-use aliquots at -20°C to -80°C, protected from light and moisture.[4]
Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[4] A common starting range is 1-20 µM.
Incubation Time 15-60 minutesLonger incubation times may be required for some cell types but can also lead to cytotoxicity.[4]
Incubation Temperature Room Temperature or 37°C37°C is common for efficient uptake, but room temperature may reduce compartmentalization.
Pluronic® F-127 Concentration 0.02-0.04%Aids in the dispersion of the AM ester in aqueous solutions.[3]
Probenecid Concentration 1-2.5 mMAnion-exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cell.[3]
De-esterification Period 20-30 minutesAn additional incubation in fresh buffer after loading to allow for complete hydrolysis of the AM ester.[2]

Experimental Protocols

Protocol 1: Standard Loading of Adherent Cells with this compound-AM

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (e.g., 10% w/v stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (optional)

  • Adherent cells cultured on coverslips or in culture plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[6]

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.[3]

  • Prepare Loading Buffer (prepare immediately before use):

    • Warm HBSS and other reagents to room temperature or 37°C.

    • For a final loading concentration of 10 µM, first, prepare an intermediate solution by mixing the this compound-AM stock solution with Pluronic® F-127. For example, mix 10 µL of 1 mM this compound-AM stock with 2 µL of 10% Pluronic® F-127.[4]

    • Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[4]

    • If using, add probenecid to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.[4]

    • Vortex the final loading solution gently to ensure it is well-mixed.

  • Cell Loading:

    • Aspirate the cell culture medium from the cells and wash once with pre-warmed HBSS.[4]

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.[4]

    • Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically for your specific cell type.[4]

  • Washing and De-esterification:

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound-AM.[4]

    • Add fresh, warm HBSS (with probenecid if used in the loading step) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.[4][6]

  • Experimentation:

    • The cells are now loaded with the active Ca²⁺ buffer and are ready for your experiment.

Visualizations

Signaling_Pathway Role of this compound in Calcium Signaling cluster_stimulus External Stimulus cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3->ER Ca_Release Ca2+ Release ER->Ca_Release BAPTA This compound (Chelator) Ca_Release->BAPTA Binds to Downstream Downstream Ca2+-dependent Signaling Pathways Ca_Release->Downstream Activates Ca_BAPTA Ca2+-BAPTA Complex BAPTA->Ca_BAPTA Forms BAPTA->Downstream Inhibits

Caption: Calcium signaling pathway modulation by this compound.

Experimental_Workflow Workflow for Optimizing this compound-AM Concentration Start Start Prepare_Stock Prepare 1-10 mM Stock Solution in DMSO Start->Prepare_Stock Determine_Range Determine Concentration Range for Titration (e.g., 1-50 uM) Prepare_Stock->Determine_Range Prepare_Loading Prepare Loading Buffers with Different Concentrations Determine_Range->Prepare_Loading Load_Cells Load Cells with BAPTA-AM (30-60 min, 37°C) Prepare_Loading->Load_Cells Wash Wash Cells 2-3 times Load_Cells->Wash Deesterify De-esterification (30 min, 37°C) Wash->Deesterify Assess_Viability Assess Cell Viability (e.g., Trypan Blue, MTT) Deesterify->Assess_Viability Assess_Buffering Assess Ca2+ Buffering Efficacy (e.g., with Fura-2) Deesterify->Assess_Buffering Analyze Analyze Data to Find Optimal Concentration Assess_Viability->Analyze Assess_Buffering->Analyze End End Analyze->End

Caption: Experimental workflow for optimizing loading conditions.

Troubleshooting_Tree Troubleshooting Guide for this compound-AM Experiments Problem Problem Encountered Low_Loading Low Loading Efficiency Problem->Low_Loading Cytotoxicity High Cytotoxicity Problem->Cytotoxicity Compartmentalization Dye Compartmentalization Problem->Compartmentalization Sol_Low_Conc Increase Concentration Low_Loading->Sol_Low_Conc Concentration too low? Sol_Low_Time Increase Incubation Time/Temp Low_Loading->Sol_Low_Time Time/Temp too low? Sol_Low_Solubility Use Pluronic F-127 Low_Loading->Sol_Low_Solubility Poor solubility? Sol_Cyto_Conc Decrease Concentration Cytotoxicity->Sol_Cyto_Conc Concentration too high? Sol_Cyto_Time Decrease Incubation Time Cytotoxicity->Sol_Cyto_Time Incubation too long? Sol_Cyto_DMSO Lower Final DMSO % Cytotoxicity->Sol_Cyto_DMSO DMSO too high? Sol_Comp_Deesterify Add De-esterification Step Compartmentalization->Sol_Comp_Deesterify Incomplete hydrolysis? Sol_Comp_Temp Load at Room Temperature Compartmentalization->Sol_Comp_Temp Incubation temp high?

References

Technical Support Center: 5,5'-Dibromo-BAPTA-AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the incomplete hydrolysis of 5,5'-Dibromo-BAPTA-AM.

Troubleshooting Guide: Incomplete Hydrolysis of this compound-AM

This guide addresses common issues related to the incomplete cleavage of the acetoxymethyl (AM) ester groups from this compound-AM within the cell, which is crucial for its function as a calcium chelator.

Issue: Inconsistent or suboptimal calcium chelation after loading with this compound-AM.

This problem often stems from incomplete hydrolysis of the AM ester, resulting in a mixture of fully hydrolyzed, partially hydrolyzed, and unhydrolyzed forms of the molecule within the cell. Only the fully de-esterified this compound can effectively chelate calcium.[1][2]

Potential Cause Troubleshooting Steps Rationale
Insufficient De-esterification Time Extend the post-loading incubation period in fresh, AM ester-free medium to at least 30-60 minutes.[3][4]This allows more time for intracellular esterases to completely cleave the AM esters, trapping the active form of the chelator inside the cell.[3][4]
Low Intracellular Esterase Activity Optimize loading conditions by systematically testing a range of incubation times and temperatures. For cells with inherently low esterase activity, a longer incubation period may be necessary.[1][2]Esterase activity can vary significantly between cell types.[1][5] Optimizing conditions ensures sufficient enzymatic activity for complete hydrolysis.
Suboptimal Incubation Temperature Most protocols recommend incubating at 37°C. However, for sensitive cell lines, a lower temperature (e.g., room temperature) for a longer duration might improve cell health and allow for sufficient enzymatic activity.[2][3]Intracellular esterase activity is temperature-dependent. Higher temperatures generally increase efficiency, but cell viability is paramount.[3]
Inappropriate this compound-AM Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Typical starting concentrations range from 1-10 µM.[6][7][8]High concentrations can overload the cellular machinery, leading to incomplete processing and potential cytotoxicity.[2][6][9]
Degraded this compound-AM Stock Solution Prepare a fresh stock solution in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[3][7]This compound-AM is susceptible to hydrolysis. Improper storage can lead to degradation of the AM ester, preventing it from crossing the cell membrane.[3][7]
Presence of Serum in Loading Medium Perform the loading procedure in serum-free medium.[1][8]Serum can contain esterases that hydrolyze the AM ester extracellularly, preventing it from entering the cells.[1][8]
Compartmentalization of the AM Ester Lower the incubation temperature (e.g., room temperature or 4°C).[3] Accumulation in organelles can be more pronounced at higher loading temperatures.[1]Lower temperatures can sometimes reduce the sequestration of the dye into organelles, leading to a more uniform cytosolic distribution and better access to cytosolic esterases.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and how does it work?

A1: this compound is a calcium chelator, a molecule that can bind to calcium ions.[10][11] The acetoxymethyl (AM) ester form is a modification that makes the molecule lipid-soluble, allowing it to pass through the cell membrane.[11][12] Once inside the cell, intracellular enzymes called esterases cleave off the AM groups. This process, known as hydrolysis, traps the now active, membrane-impermeant this compound in the cytoplasm where it can buffer intracellular calcium levels.[1][12]

Q2: Why is complete hydrolysis of this compound-AM important?

A2: Only the fully hydrolyzed (de-esterified) form of this compound can bind to calcium.[1] Incomplete hydrolysis results in a mixture of fully and partially hydrolyzed forms. Partially hydrolyzed intermediates are insensitive to calcium and their presence can lead to an underestimation of the intended chelating effect.[1]

Q3: What are the byproducts of this compound-AM hydrolysis and are they harmful?

A3: The hydrolysis of AM esters releases formaldehyde (B43269) and acetic acid as byproducts.[1][8] These byproducts can be toxic to cells, especially at high concentrations of the AM ester or during prolonged incubation times.[6][8] It is crucial to use the lowest effective concentration of this compound-AM to minimize potential cytotoxicity.[6][8]

Q4: Can I check if my this compound-AM stock solution has degraded?

A4: While this compound itself is not fluorescent, a similar principle to checking fluorescent indicator AM esters can be applied conceptually. A degraded stock solution will contain the hydrolyzed, carboxylate form which is cell-impermeant. A simple test for fluorescent AM esters involves diluting the stock in a calcium-containing buffer and measuring fluorescence; a significant increase in fluorescence upon calcium addition indicates partial hydrolysis.[13] For the non-fluorescent this compound-AM, the best practice is to always use a fresh stock solution made in anhydrous DMSO and stored properly to prevent moisture contamination which leads to hydrolysis.[3][7]

Q5: What is the role of Pluronic® F-127 and probenecid (B1678239) in the loading protocol?

A5: Pluronic® F-127 is a non-ionic detergent that helps to disperse the water-insoluble AM ester in the aqueous loading buffer, which can improve loading efficiency.[1][8][10] Probenecid is an inhibitor of organic anion transporters.[1][10] Some cell types actively pump out the hydrolyzed, negatively charged form of the chelator. Probenecid can be used to reduce this leakage from the cell.[1][10]

Experimental Protocols

Standard this compound-AM Loading Protocol

This is a general protocol that should be optimized for your specific cell type and experimental conditions.

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.[10]

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[3][7]

  • Prepare Loading Buffer:

    • Dilute the this compound-AM stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired working concentration (typically 1-10 µM).[7][8]

    • To aid in dispersion, the AM ester stock solution can be pre-mixed with an equal volume of a 20% Pluronic® F-127 solution before dilution into the final buffer. The final concentration of Pluronic® F-127 is typically 0.02-0.04%.[8][10]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.[11]

    • Add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for each cell type.[8][11]

  • De-esterification:

    • After incubation, wash the cells two to three times with fresh, warm, serum-free medium to remove extracellular AM ester.[1][8]

    • Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the intracellular AM ester.[3][4] The cells are now loaded with this compound and are ready for experimentation.

Visualizations

G Hydrolysis of this compound-AM cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM This compound-AM (Lipophilic, Cell-Permeant) BAPTA_AM_inside This compound-AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion Partially_Hydrolyzed Partially Hydrolyzed Intermediates (Ca2+ Insensitive) BAPTA_AM_inside->Partially_Hydrolyzed Hydrolysis Byproducts Byproducts: Formaldehyde, Acetic Acid BAPTA_AM_inside->Byproducts generates BAPTA This compound (Hydrophilic, Cell-Impermeant, Active) Partially_Hydrolyzed->BAPTA Hydrolysis Partially_Hydrolyzed->Byproducts generates Esterases Intracellular Esterases Esterases->BAPTA_AM_inside Esterases->Partially_Hydrolyzed

Caption: Hydrolysis of this compound-AM.

G Troubleshooting Incomplete Hydrolysis Workflow Start Inconsistent/Suboptimal Ca2+ Chelation Check_Time Is De-esterification Time Sufficient? (30-60 min post-loading) Start->Check_Time Increase_Time Increase De-esterification Time Check_Time->Increase_Time No Check_Temp Is Incubation Temperature Optimal? (e.g., 37°C) Check_Time->Check_Temp Yes Increase_Time->Check_Temp Optimize_Temp Optimize Temperature (Consider Room Temp for sensitive cells) Check_Temp->Optimize_Temp No Check_Conc Is AM Ester Concentration Optimized? Check_Temp->Check_Conc Yes Optimize_Temp->Check_Conc Optimize_Conc Perform Dose-Response (Titrate Concentration) Check_Conc->Optimize_Conc No Check_Stock Is AM Ester Stock Solution Fresh and Properly Stored? Check_Conc->Check_Stock Yes Optimize_Conc->Check_Stock New_Stock Prepare Fresh Stock in Anhydrous DMSO Check_Stock->New_Stock No Check_Serum Is Loading Medium Serum-Free? Check_Stock->Check_Serum Yes New_Stock->Check_Serum Remove_Serum Use Serum-Free Medium for Loading Check_Serum->Remove_Serum No End Problem Resolved Check_Serum->End Yes Remove_Serum->End

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

Technical Support Center: 5,5'-Dibromo-BAPTA and Probenecid Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 5,5'-Dibromo-BAPTA, a cell-permeant calcium chelator. The focus is on addressing the common issue of chelator leakage from cells and the use of probenecid (B1678239) to mitigate this problem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a calcium chelator used to control and measure intracellular calcium concentrations.[1] It is a derivative of BAPTA and is valued for its selectivity for Ca²⁺ over Mg²⁺ and its relative insensitivity to pH changes under physiological conditions. It is available in a membrane-impermeant salt form for direct injection and a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells. The AM ester form passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant form of the chelator in the cytoplasm.[2]

Q2: I am observing a diminishing signal or effect from this compound over time. What could be the cause?

A2: A diminishing signal or effect is often due to the leakage of the active, hydrolyzed form of this compound from the cells. Some cell types, particularly those with high expression of organic anion transporters (OATs) like CHO and HeLa cells, can actively extrude the negatively charged chelator.[1][3] This leads to a decrease in the intracellular concentration of the chelator and a reduced capacity to buffer calcium.

Q3: What is probenecid and how can it prevent the leakage of this compound?

A3: Probenecid is an inhibitor of organic anion transporters.[3][4] These transporters are present in the membranes of many cell types and are responsible for extruding various organic anions, including the hydrolyzed forms of AM ester dyes and chelators.[3] By blocking these transporters, probenecid prevents the efflux of this compound from the cell, leading to better retention and a more stable intracellular concentration.[3][4][5]

Q4: Are there any side effects or experimental considerations when using probenecid?

A4: Yes, while effective, probenecid can have some confounding effects. It has been reported to cause apparent cell toxicity in some cases.[3] Furthermore, probenecid can alter the kinetics of calcium flux through certain ion channels and may decrease the response of some G-protein coupled receptors (GPCRs).[3] It is also important to note that probenecid can inhibit pannexin 1 channels. Therefore, it is crucial to perform appropriate control experiments to account for any potential off-target effects of probenecid in your specific experimental system.

Troubleshooting Guide: this compound Leakage

This guide addresses the common issue of this compound leakage and the use of probenecid as a solution.

Problem Possible Cause Suggested Solution
Rapid loss of this compound effect (e.g., poor calcium buffering over time) Leakage of the hydrolyzed chelator from the cells via organic anion transporters.Include probenecid in the dye loading and subsequent experimental buffers. A final concentration of 1-2.5 mM is typically effective.[4]
High background fluorescence in the extracellular medium Active extrusion of the fluorescent indicator (if co-loaded) or the chelator itself into the medium.[3]Use probenecid to inhibit the transporters responsible for the efflux. This will improve the signal-to-background ratio by retaining the dye/chelator inside the cells.
Inconsistent results between experiments Variability in the activity of organic anion transporters between cell batches or passages.Standardize the use of probenecid in all related experiments to ensure consistent chelator retention.
Observed cellular toxicity or altered cell response with probenecid Off-target effects of probenecid or cellular stress.[3]Perform a dose-response curve for probenecid to determine the lowest effective concentration for your cell type. Also, run control experiments with probenecid alone to assess its impact on your specific assay.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound and probenecid.

Table 1: Recommended Reagent Concentrations for Cell Loading

ReagentStock SolutionFinal Working ConcentrationPurpose
This compound, AM 1-10 mM in anhydrous DMSO1-50 µMIntracellular calcium chelation.
Pluronic® F-127 10% (w/v) in DMSO0.02-0.04%A non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.
Probenecid 25-100 mM in 1M NaOH or aqueous buffer1-2.5 mMAn organic anion transporter inhibitor to prevent chelator leakage.[4]

Note: The optimal concentration of this compound, AM should be determined empirically for each cell type and experimental condition.

Table 2: Effect of Probenecid on Fluorescent Indicator Retention (Representative Data for Fura-2 (B149405) in CHO cells)

ConditionDescriptionOutcome
Without Probenecid CHO cells loaded with Fura-2 AM show significant leakage of the dye over time.Rapid decrease in intracellular fluorescence and increase in background fluorescence.[3]
With 2.5 mM Probenecid Probenecid effectively blocks the organic anion transporters, leading to enhanced retention of Fura-2 within the CHO cells.Stable intracellular fluorescence with a significantly reduced rate of dye leakage and lower background.[6]

Note: This data for Fura-2 is illustrative of the general effect of probenecid on the retention of negatively charged molecules derived from AM esters, including this compound.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound, AM and Probenecid

Materials:

  • This compound, AM (1-10 mM stock in anhydrous DMSO)

  • Pluronic® F-127 (10% w/v stock in DMSO)

  • Probenecid (100 mM stock solution)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in a multi-well plate

Procedure:

  • Prepare Loading Buffer (2X):

    • For a final in-well concentration of 10 µM this compound, AM and 2.5 mM probenecid.

    • In a microcentrifuge tube, mix 2 µL of 1-10 mM this compound, AM stock solution with 2 µL of 10% Pluronic® F-127.

    • Add 50 µL of 100 mM Probenecid stock solution.

    • Bring the final volume to 1 mL with HBSS. This creates a 2X working solution.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Add an equal volume of the 2X loading buffer to the cells (e.g., for cells in 100 µL of medium, add 100 µL of 2X loading buffer).

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS containing 2.5 mM probenecid to remove extracellular this compound, AM.

  • De-esterification:

    • Incubate the cells for an additional 30 minutes in HBSS with 2.5 mM probenecid at room temperature or 37°C to ensure complete cleavage of the AM esters.

  • The cells are now loaded with this compound and are ready for the experiment. Subsequent experimental buffers should also contain probenecid to prevent leakage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading cluster_exp Experiment prep_cells Prepare Cultured Cells create_buffer Create Loading Buffer (with Probenecid) prep_reagents Prepare Reagents (BAPTA-AM, Probenecid, Pluronic F-127) prep_reagents->create_buffer load_cells Incubate Cells with Loading Buffer (30-60 min) create_buffer->load_cells wash_cells Wash Cells 2-3x (with Probenecid) load_cells->wash_cells deester De-esterification (30 min) wash_cells->deester run_exp Perform Calcium Buffering Experiment deester->run_exp acquire_data Data Acquisition run_exp->acquire_data

Caption: Experimental workflow for loading cells with this compound AM and probenecid.

signaling_pathway BAPTA_AM This compound, AM (Membrane Permeant) esterases Intracellular Esterases BAPTA_AM->esterases BAPTA_active This compound (Active, Charged Form) BAPTA_AM->BAPTA_active Hydrolysis esterases->BAPTA_active OAT Organic Anion Transporter (OAT) BAPTA_active->OAT Efflux Substrate Extracellular Extracellular Space OAT->Extracellular Leakage Probenecid Probenecid Probenecid->OAT Inhibition Intracellular Intracellular Space

Caption: Mechanism of this compound leakage and inhibition by probenecid.

References

Technical Support Center: 5,5'-Dibromo-BAPTA Chelator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of the calcium chelator 5,5'-Dibromo-BAPTA.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While this compound is a highly selective calcium chelator, studies on its parent compound, BAPTA, have revealed several potential off-target effects that are independent of its calcium-binding properties. These include:

  • Inhibition of Glycolytic Enzymes: Intracellular BAPTA has been shown to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis. This can impact cellular metabolism and may lead to apoptosis in cancer cells dependent on this pathway.[1][2]

  • Alteration of Mitochondrial Morphology and Distribution: BAPTA has been observed to cause mitochondrial clustering around the nucleus and a shift to a more rounded morphology.[3] These effects on mitochondrial dynamics appear to be independent of calcium chelation.

  • Modulation of Ion Channels: BAPTA has been reported to directly affect the activity of certain ion channels, such as the calcium-activated chloride channel ANO6 (TMEM16F), independent of its role in buffering intracellular calcium.[4][5]

Q2: Are the off-target effects of this compound dependent on its calcium chelating ability?

A2: Several key off-target effects of BAPTA derivatives, including the inhibition of PFKFB3 and alterations in mitochondrial morphology, have been shown to be calcium-independent.[1][2] This means that even in the absence of significant changes in intracellular calcium, the chelator molecule itself can interact with and affect cellular components.

Q3: How can I control for potential off-target effects in my experiments?

A3: To ensure that the observed effects in your experiment are due to calcium chelation and not off-target interactions, consider the following controls:

  • Use a Structurally Similar, Non-chelating Analog: If available, a molecule with a similar structure to this compound but with no or very low affinity for calcium can be used as a negative control.

  • Calcium Add-back Experiments: After observing an effect with this compound, attempt to "rescue" the phenotype by increasing intracellular calcium levels through other means.

  • Use an Alternative Chelator: Employ a structurally different calcium chelator, such as EGTA, to see if it produces the same effect. However, be aware that EGTA has slower binding kinetics and may not be suitable for all experiments.[6]

  • Vary the Concentration of this compound: Use the lowest effective concentration of the chelator to minimize potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism or Viability
  • Possible Cause: Off-target inhibition of PFKFB3 by this compound could be altering glycolytic flux and impacting cell health, particularly in cell types highly reliant on glycolysis.[1][2]

  • Troubleshooting Steps:

    • Measure Glycolytic Rate: Perform a glycolysis stress test to assess the impact of this compound on cellular metabolic function.

    • Assess Cell Viability: Use viability assays (e.g., MTT, trypan blue exclusion) to determine if the observed effects are cytotoxic.

    • Control for PFKFB3 Inhibition: If possible, use a known PFKFB3 inhibitor as a positive control to compare the metabolic phenotype.

Issue 2: Altered Mitochondrial Morphology or Function
  • Possible Cause: this compound may be directly interacting with components that regulate mitochondrial shape and distribution, independent of its calcium buffering capacity.[3]

  • Troubleshooting Steps:

    • Visualize Mitochondria: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) to image and quantify mitochondrial morphology (e.g., length, circularity, network integrity) in the presence and absence of this compound.

    • Assess Mitochondrial Function: Measure key mitochondrial parameters such as membrane potential (e.g., using TMRE or JC-1) and oxygen consumption rate to determine if the morphological changes are associated with functional impairments.

    • Use a Non-chelating Control: Compare the effects of this compound with a non-calcium-binding analog to distinguish between calcium-dependent and independent effects on mitochondria.

Issue 3: Anomalous Ion Channel Activity
  • Possible Cause: this compound may be directly modulating the activity of ion channels in your experimental system.[4][5]

  • Troubleshooting Steps:

    • Electrophysiological Recordings: Use patch-clamp techniques to directly measure the activity of the ion channel of interest in the presence of intracellular this compound, but with controlled (low) intracellular calcium.

    • Compare with Other Chelators: Test the effect of a structurally different calcium chelator, like EGTA, on the ion channel activity.

    • Dose-Response Analysis: Perform a dose-response analysis to characterize the potency of this compound's effect on the ion channel.

Quantitative Data

Table 1: Off-Target Effects of BAPTA Derivatives

Off-Target EffectBAPTA DerivativeQuantitative DataCell Type / ConditionReference
PFKFB3 Inhibition BAPTA (intracellular)Direct inhibition of recombinant PFKFB3 enzyme activity.In vitro enzyme assay[1][2]
ANO6 Channel Activation BAPTA (intracellular)Increased open channel probability with 0.1 to 10 mM BAPTA in the absence of elevated Ca2+.HEK293T cells[5]
Mitochondrial Morphology BAPTA AM50 µM BAPTA AM caused mitochondrial clustering and rounding.RAT2 cells[3]

Note: Quantitative data for the specific this compound derivative on these off-target effects is limited. The data presented is for the parent BAPTA compound and should be used as a reference.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Mitochondrial Morphology
  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Load cells with a mitochondrial-specific fluorescent probe (e.g., 100 nM MitoTracker™ Red CMXRos) for 30 minutes at 37°C.

    • Wash cells with pre-warmed imaging medium.

  • Treatment with this compound:

    • Prepare a working solution of this compound AM in imaging medium. A typical starting concentration is 10-50 µM. Include a vehicle control (DMSO).

    • Incubate cells with the this compound AM solution for 30-60 minutes at 37°C to allow for cell loading and de-esterification.

  • Image Acquisition:

    • Acquire high-resolution images of mitochondria using a confocal or fluorescence microscope.

    • Capture images from multiple fields of view for each condition.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins) to quantify mitochondrial morphology parameters such as:

      • Mitochondrial footprint (total area).

      • Aspect ratio and circularity (indicators of elongation vs. fragmentation).

      • Branching and network complexity.

Protocol 2: Investigating Off-Target Effects on Ion Channel Activity via Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use cells endogenously expressing or transiently transfected with the ion channel of interest.

    • Plate cells on coverslips for electrophysiological recording.

  • Pipette Solution Preparation:

    • Prepare an internal pipette solution containing a low, buffered concentration of free calcium (e.g., <100 nM) using a calcium buffer other than BAPTA (e.g., EGTA) to establish a baseline.

    • Prepare a separate internal solution containing the desired concentration of this compound (salt form, typically 1-10 mM) with the same low buffered free calcium.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol appropriate for activating the ion channel of interest.

    • Record baseline channel activity with the BAPTA-free internal solution.

    • Perfuse the cell with the internal solution containing this compound and record channel activity again.

  • Data Analysis:

    • Measure key channel parameters such as current amplitude, open probability, and channel kinetics.

    • Compare the channel activity before and after the application of this compound to identify any direct modulatory effects.

Visualizations

Off_Target_Signaling cluster_direct Direct Off-Target Interactions cluster_cellular Cellular Consequences BAPTA This compound PFKFB3 PFKFB3 BAPTA->PFKFB3 Inhibits Mito Mitochondrial Proteins BAPTA->Mito Interacts with IonChannel Ion Channels (e.g., ANO6) BAPTA->IonChannel Modulates Metabolism Altered Glycolysis PFKFB3->Metabolism MitoMorph Changes in Mitochondrial Morphology & Distribution Mito->MitoMorph ChannelActivity Modulated Ion Channel Function IonChannel->ChannelActivity

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound IsolateCause Is the effect due to Ca2+ chelation or an off-target effect? Start->IsolateCause CaChelation Calcium-Dependent Effect IsolateCause->CaChelation Yes OffTarget Potential Off-Target Effect IsolateCause->OffTarget No/Unsure ControlExpt Perform Control Experiments: - Non-chelating analog - Calcium add-back - Alternative chelator OffTarget->ControlExpt Investigate Investigate Specific Off-Targets: - Metabolic assays (PFKFB3) - Mitochondrial imaging - Electrophysiology (Ion Channels) ControlExpt->Investigate

References

troubleshooting variability in 5,5'-Dibromo-BAPTA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dibromo-BAPTA. This guide is designed to address specific issues that can lead to variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a calcium chelator, a molecule that binds to calcium ions (Ca²⁺).[1][2] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and is characterized by its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), its relative insensitivity to pH changes around physiological values, and its fast binding and release kinetics.[3][4][5] Its primary use in research is to buffer intracellular calcium concentrations, allowing investigators to study the role of calcium in a wide array of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[3][4][6][7][8]

Q2: How is this compound introduced into live cells?

A2: There are two main methods for loading this compound into live cells.[3] The most common method involves using the acetoxymethyl (AM) ester form of the chelator (this compound AM). The AM ester is lipid-soluble and can passively cross the cell membrane.[1][3][9] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now active, membrane-impermeant form of this compound in the cytoplasm.[1][3][9] The second method is microinjection of the membrane-impermeant salt form (e.g., tetrapotassium salt) directly into the cell, which allows for the introduction of a known concentration of the buffer.[3][8]

Q3: What is the optimal concentration of this compound AM for cell loading?

A3: The optimal concentration of this compound AM can vary significantly depending on the cell type and the specific experimental conditions.[1][9] A typical starting range is 1-20 µM.[1] It is highly recommended to perform a concentration-response experiment to determine the lowest effective concentration that provides sufficient calcium buffering without causing cytotoxicity.[1][10]

Q4: What are the recommended storage conditions for this compound and its AM ester?

A4: Proper storage is crucial to maintain the integrity of the compound. The solid tetrapotassium salt form should be stored at 4°C in a dry, dark place. The solid AM ester form should be stored at -20°C, desiccated and protected from light. Stock solutions of the AM ester in anhydrous DMSO should also be stored at -20°C, desiccated, and are stable for at least one month. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This section addresses common problems that can lead to variability in experiments using this compound.

Problem Potential Cause Recommended Solution
Low Loading Efficiency 1. Suboptimal Concentration: The concentration of this compound AM may be too low for your specific cell type.[1] 2. Inadequate Incubation Time: The incubation period may be too short for sufficient uptake of the chelator.[1] 3. Poor Solubility of AM Ester: The AM ester may not be fully dissolved in the loading buffer.[1] 4. Presence of Serum: Esterases in serum can cleave the AM ester extracellularly.[1][2]1. Optimize Concentration: Titrate the concentration of this compound AM, typically within the range of 1-20 µM.[1] 2. Optimize Incubation Time: Increase the incubation time, generally between 30 to 60 minutes.[1] 3. Use a Dispersing Agent: Utilize Pluronic® F-127 (typically at a final concentration of 0.02-0.04%) to aid in the solubilization of the AM ester.[1][11] 4. Use Serum-Free Medium: Perform the loading procedure in a serum-free medium.[1][2]
High Background Signal 1. Incomplete Removal of Extracellular AM Ester: Residual this compound AM outside the cells can contribute to background signal.[1] 2. Hydrolysis of AM Ester in Medium: The AM ester can hydrolyze in the aqueous loading buffer before entering the cells.[1]1. Thorough Washing: Wash the cells multiple times (2-3 times) with fresh, warm, serum-free medium after the loading step.[1] 2. Prepare Fresh Working Solution: Always prepare the loading solution immediately before use. Do not store aqueous solutions of the AM ester.[1]
Cell Death or Cytotoxicity 1. High Chelator Concentration: Excessive intracellular concentrations of BAPTA can be toxic to cells.[1] 2. Byproducts of AM Ester Hydrolysis: The hydrolysis of the AM ester releases formaldehyde (B43269) and acetic acid, which can be toxic.[1][2] 3. DMSO Toxicity: High concentrations of DMSO, the solvent for the AM ester stock solution, can be cytotoxic.[1][11]1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound AM that achieves the desired level of calcium buffering.[1] 2. Allow for Recovery: After loading, incubate the cells in fresh medium to allow them to recover before starting the experiment.[1] 3. Minimize DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%).[1][11]
Inconsistent Results 1. Inconsistent Loading: Variations in cell density, incubation time, and temperature can lead to inconsistent loading of the AM ester.[2] 2. Fluctuations in Experimental Conditions: The calcium binding affinity of BAPTA derivatives can be influenced by temperature and ionic strength.[2] 3. Compound Degradation: Improper storage or handling of this compound can lead to its degradation.[2]1. Standardize Loading Protocol: Ensure consistent cell density, incubation time, and temperature for each experiment.[2] 2. Maintain Stable Conditions: Control experimental parameters such as temperature and buffer composition to ensure consistent chelator performance. 3. Proper Storage and Handling: Store the compound as recommended and prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles of the AM ester stock solution.[2]
Indicator Leakage Extrusion by Organic Anion Transporters: The active, charged form of the chelator can be actively pumped out of the cell.[1][2]Use Anion Transporter Inhibitors: Reagents like probenecid (B1678239) (typically at 1-2.5 mM) can be added to the loading and wash buffers to reduce leakage.[1][11]
Compartmentalization Accumulation in Organelles: AM esters and their hydrolyzed products can accumulate in organelles such as mitochondria, especially at higher loading temperatures.[1]Lower Loading Temperature: Incubating cells at room temperature instead of 37°C can help reduce the compartmentalization of the dye.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

Parameter Value Conditions References
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µMIn the absence of Mg²⁺[3][4][12][13]
Molecular Formula (Acid form) C₂₂H₂₂Br₂N₂O₁₀[3][6][7]
Molecular Weight (Acid form) 634.23 g/mol [3][6][7]
Molecular Formula (Tetrapotassium salt) C₂₂H₁₈Br₂K₄N₂O₁₀[4][6][7]
Molecular Weight (Tetrapotassium salt) 786.59 g/mol [3][4][6][7]
Stock Solution Concentration (AM Ester) 1-10 mMIn anhydrous DMSO[4][9]
Working Concentration (AM Ester) 1-50 µMCell-type dependent[9]
Incubation Time (AM Ester) 15-60 minutesAt 37°C[9]

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

This protocol provides a general guideline for loading adherent cells with the cell-permeant AM ester form of this compound.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock in DMSO)

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in multi-well plates

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[9]

    • For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM (MW ~764 g/mol for the AM ester) in approximately 1.31 mL of anhydrous DMSO.[6]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6][9]

  • Preparation of Loading Solution:

    • Warm all necessary reagents (HBSS, Pluronic® F-127 stock) to room temperature.

    • Prepare the loading buffer by diluting the this compound AM stock solution into serum-free medium or HBSS to the desired final concentration (e.g., 1-20 µM).[1]

    • To aid in solubilization, the this compound AM/DMSO solution can be mixed with an equal volume of 20% Pluronic® F-127 before being diluted in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[1][11]

    • If using probenecid to prevent leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.[1]

  • Cell Loading:

    • Remove the culture medium from the cells and replace it with the prepared loading buffer.[1]

    • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce compartmentalization.[1][11]

    • The optimal loading time and concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[3]

  • Washing and De-esterification:

    • After incubation, wash the cells 2-3 times with warm, serum-free medium (containing probenecid if used in the loading step) to remove any extracellular chelator.[1]

    • It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters.[9]

  • Experimentation:

    • The cells are now loaded with this compound and are ready for your experiment.

Visualizations

Signaling Pathway Diagram

Calcium_Signaling_Pathway Stimulus External Stimulus (e.g., Agonist) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_ER Ca²⁺ ER->Ca_ER releases Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol BAPTA This compound Ca_Cytosol->BAPTA binds to Downstream Downstream Ca²⁺-Dependent Signaling Pathways Ca_Cytosol->Downstream activates BAPTA->Downstream inhibits Response Cellular Response Downstream->Response

Caption: Generalized calcium signaling pathway and the inhibitory role of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare 1-10 mM This compound AM Stock in anhy. DMSO Start->Prepare_Stock Culture_Cells Culture Adherent Cells Start->Culture_Cells Prepare_Loading Prepare Loading Solution (1-20 µM AM ester, 0.02-0.04% Pluronic F-127) Prepare_Stock->Prepare_Loading Culture_Cells->Prepare_Loading Load_Cells Incubate Cells with Loading Solution (30-60 min) Prepare_Loading->Load_Cells Wash_Cells Wash Cells 2-3x with Warm, Serum-Free Medium Load_Cells->Wash_Cells Deesterify Allow De-esterification (≥30 min) Wash_Cells->Deesterify Experiment Perform Experiment Deesterify->Experiment Analyze Analyze Data Experiment->Analyze End End Analyze->End

Caption: A typical experimental workflow for loading adherent cells with this compound AM.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Variability in Results? Check_Loading Inconsistent Loading? Start->Check_Loading Yes Standardize Standardize Loading Protocol (Cell Density, Time, Temp) Check_Loading->Standardize Yes Check_Conditions Fluctuating Conditions? Check_Loading->Check_Conditions No Resolved Problem Resolved Standardize->Resolved Control_Conditions Maintain Stable Experimental Conditions Check_Conditions->Control_Conditions Yes Check_Compound Compound Degradation? Check_Conditions->Check_Compound No Control_Conditions->Resolved Proper_Storage Ensure Proper Storage and Fresh Solutions Check_Compound->Proper_Storage Yes Check_Toxicity Cell Toxicity? Check_Compound->Check_Toxicity No Proper_Storage->Resolved Optimize_Conc Optimize [Chelator] and [DMSO] Check_Toxicity->Optimize_Conc Yes Optimize_Conc->Resolved

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

improving 5,5'-Dibromo-BAPTA cell loading efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving cell loading efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound AM and what is its primary application?

A1: this compound AM is the cell-permeant acetoxymethyl (AM) ester form of the calcium chelator this compound.[1] Its main use is to control and buffer intracellular calcium concentrations.[1] The AM ester modification allows the molecule to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.[1][2][3] This allows researchers to investigate the role of calcium in various cellular processes.[3][4]

Q2: How does this compound AM enter live cells?

A2: The acetoxymethyl (AM) ester groups make the this compound molecule lipophilic, which allows it to passively diffuse across the plasma membrane into the cytoplasm of living cells.[1][3]

Q3: What are the roles of Pluronic® F-127 and probenecid (B1678239) in the loading protocol?

A3: Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound AM in the aqueous loading buffer, which can improve loading efficiency.[1][5] Probenecid is an inhibitor of organic anion transporters and is used to prevent the active extrusion of the de-esterified, negatively charged this compound from the cell, thereby improving its intracellular retention.[1][5]

Q4: What is the optimal incubation time and temperature for loading cells with this compound AM?

A4: The optimal incubation time and temperature are highly dependent on the cell type and should be determined empirically. A general starting point is to incubate cells for 30-60 minutes at 37°C.[1][2] Alternatively, a longer incubation at room temperature can be tested.[1] Shorter incubation times at 37°C may help minimize the compartmentalization of the dye into organelles.[1]

Q5: Can this compound AM be toxic to cells?

A5: Yes, high concentrations of this compound AM or prolonged incubation times can be cytotoxic.[2][6] It is recommended to perform a viability assay, such as Trypan Blue exclusion or an MTT assay, to determine the non-toxic concentration range for your specific cells.[2] Toxicity can also be related to the concentration of the solvent, DMSO.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during the loading of cells with this compound AM.

Issue Possible Cause Suggested Solution
Low Loading Efficiency 1. Suboptimal Dye Concentration: The concentration of this compound AM may be too low.[1] 2. Inadequate Incubation: The incubation time may be too short or the temperature too low for efficient uptake and hydrolysis.[1][6] 3. Poor Dye Solubility: The AM ester may not be adequately dispersed in the loading buffer.[1] 4. Cell Type Variability: Different cell lines have varying membrane permeability and esterase activity.[1][2] 5. Dye Extrusion: Active transport of the de-esterified dye out of the cell.[5]1. Optimize Concentration: Perform a concentration titration to find the optimal loading concentration for your cell type (a common starting range is 1-10 µM).[1] 2. Optimize Incubation: Increase the incubation time or temperature. Test incubation at both room temperature and 37°C.[1][6] 3. Improve Dispersion: Ensure thorough mixing and consider optimizing the concentration of Pluronic® F-127 (typically 0.02-0.04%).[1] 4. Adjust for Cell Type: For cells with known low esterase activity, a longer incubation time may be required.[1] 5. Inhibit Extrusion: Add an organic anion transporter inhibitor like probenecid (1-2.5 mM) to the loading and post-loading buffer.[1][3]
High Cellular Autofluorescence 1. Incomplete Removal of Extracellular Dye: Residual this compound AM in the medium can contribute to background fluorescence.[1] 2. Cellular Stress or Damage: The loading conditions may be causing cellular stress, leading to increased autofluorescence.[1]1. Thorough Washing: Wash the cells thoroughly with fresh, pre-warmed buffer after the loading period to remove any remaining extracellular dye.[1][2] 2. Gentle Handling: Handle cells gently throughout the loading and washing steps. Ensure the loading buffer has the correct pH and osmolarity.[1]
Cell Death or Cytotoxicity 1. High Dye Concentration: Excessive concentrations of this compound AM can be toxic.[2][6] 2. Prolonged Incubation: Long exposure to the loading buffer, particularly at 37°C, can be harmful to cell health.[6] 3. DMSO Toxicity: High concentrations of DMSO, the solvent for the stock solution, can be cytotoxic.[6][7]1. Reduce Concentration: Use the lowest effective concentration of this compound AM as determined by your titration experiments.[1] 2. Shorten Incubation: Reduce the incubation time or perform the loading at a lower temperature (e.g., room temperature).[1] 3. Minimize DMSO: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤0.5%).[1][7]
Dye Compartmentalization 1. Active Transport into Organelles: At 37°C, some cell types may actively sequester the dye in organelles like mitochondria or the endoplasmic reticulum. 2. Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to the accumulation of the partially hydrolyzed, fluorescent forms of the dye in organelles.1. Load at a Lower Temperature: Perform the incubation at room temperature to reduce the activity of transporters that may sequester the dye.[1] 2. Allow for De-esterification: After the initial loading period, incubate the cells in a fresh, dye-free buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester.[2]
Unexpected Biological Effects 1. Off-Target Effects: BAPTA and its derivatives may have biological effects independent of their calcium-chelating properties.[2][5] 2. Incomplete Calcium Buffering: The intracellular concentration of the chelator may be insufficient to effectively buffer the calcium transient.[1]1. Include Proper Controls: Use a vehicle control (DMSO and Pluronic® F-127 without this compound AM).[5] 2. Optimize Loading: Re-optimize the loading concentration and incubation time to ensure an adequate intracellular concentration of the active chelator.[1]

Experimental Protocols

Preparation of this compound AM Stock Solution
  • Prepare a 1-10 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][4]

  • Vortex briefly to ensure the compound is fully dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[2]

Cell Loading Protocol

This is a general protocol and may require optimization for your specific cell type.

  • Prepare Loading Buffer:

    • Warm a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired loading temperature (room temperature or 37°C).[2]

    • To aid in the dispersion of this compound AM, you can pre-mix the required volume of the stock solution with an equal volume of 10% Pluronic® F-127 in DMSO before diluting it into the HBSS. The final concentration of Pluronic® F-127 is typically around 0.02%.[2][3]

    • If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM.[3]

    • Add the this compound AM stock solution to the HBSS to achieve the desired final working concentration (typically 1-50 µM).[2]

    • Vortex the final loading solution gently.[2]

  • Cell Loading:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.[2]

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.[2]

    • Incubate the cells for 15-60 minutes at the chosen temperature (room temperature or 37°C), protected from light.[2]

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[2]

    • It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C in fresh buffer to ensure complete cleavage of the AM esters.[2]

Visualizations

G cluster_prep Solution Preparation cluster_loading Cell Loading cluster_post Post-Loading stock Prepare 1-10 mM Stock Solution in anhydrous DMSO loading_buffer Prepare Loading Buffer (HBSS, Pluronic F-127, Probenecid) final_solution Add Stock to Loading Buffer (Final Conc: 1-50 µM) loading_buffer->final_solution wash1 Wash Cells with HBSS final_solution->wash1 add_loading_sol Add Loading Solution to Cells wash1->add_loading_sol incubate Incubate 15-60 min (RT or 37°C) add_loading_sol->incubate wash2 Wash Cells 2-3 times with HBSS incubate->wash2 deester De-esterification (30 min in fresh buffer) wash2->deester ready Cells Ready for Experiment deester->ready

Caption: Experimental workflow for loading cells with this compound AM.

G start Low Loading Efficiency conc Is the concentration optimized? start->conc incubation Are incubation time and temperature optimized? conc->incubation No optimize_conc Perform concentration titration conc->optimize_conc Yes dispersion Is the dye well dispersed? (Pluronic F-127) incubation->dispersion No optimize_inc Increase time/temperature incubation->optimize_inc Yes extrusion Is dye extrusion a possibility? dispersion->extrusion No optimize_disp Optimize Pluronic F-127 conc. dispersion->optimize_disp Yes add_probenecid Add probenecid to buffer extrusion->add_probenecid Yes success Loading Improved extrusion->success No optimize_conc->incubation optimize_inc->dispersion optimize_disp->extrusion add_probenecid->success

Caption: Troubleshooting flowchart for low cell loading efficiency.

G extracellular Extracellular Space membrane Plasma Membrane Esterases Intracellular Esterases intracellular Intracellular Space BAPTA_AM This compound AM (Lipophilic, Permeant) BAPTA_AM->membrane Passive Diffusion BAPTA This compound (Hydrophilic, Impermeant) Ca Ca²⁺ BAPTA->Ca Chelation Ca->BAPTA Esterases->BAPTA Hydrolysis

Caption: Mechanism of this compound AM cell loading and calcium chelation.

References

Technical Support Center: Pluronic F-127 & 5,5'-Dibromo-BAPTA-AM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pluronic F-127 and 5,5'-Dibromo-BAPTA-AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of Pluronic F-127 and this compound-AM in cell-based assays?

A1: this compound-AM is a cell-permeant calcium chelator used to buffer intracellular calcium concentrations, allowing for the investigation of calcium's role in various cellular processes.[1][2][3][4] Its acetoxymethyl (AM) ester form allows it to cross cell membranes.[5][6] Inside the cell, esterases cleave the AM groups, trapping the active form of the chelator, this compound, in the cytosol.[3][5][6] Pluronic F-127 is a non-ionic surfactant used to facilitate the dispersion of hydrophobic AM esters like this compound-AM in aqueous loading buffers, thereby improving their solubility and loading efficiency.[1][5][7][8][9]

Q2: What are the recommended storage conditions for this compound-AM and Pluronic F-127 stock solutions?

A2: Proper storage is crucial for maintaining the efficacy of these reagents.

  • This compound-AM: The solid form should be stored at -20°C, desiccated and protected from light.[2] Stock solutions should be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) and stored in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and moisture exposure.[1][2] Aqueous solutions of the AM ester are not recommended for storage due to susceptibility to hydrolysis.[1][2]

  • Pluronic F-127: Stock solutions (e.g., 10-20% in water or DMSO) should be stored at room temperature.[7][8][10] Do not refrigerate or freeze, as this can cause the solution to solidify into a gel.[8][10] If solidification occurs, the solution can be warmed to 50-65°C and vortexed until it becomes a clear liquid again.[8]

Q3: Can Pluronic F-127 affect cellular function?

A3: Yes, Pluronic F-127 can impact cellular processes. Studies have shown that it can alter the regulation of cytoplasmic Ca2+ transients, potentially by affecting the cell membrane.[11][12] At higher concentrations (e.g., 10% w/w and above), it can lead to decreased cell viability and proliferation.[13] Therefore, it is essential to use the lowest effective concentration, typically between 0.02% and 0.04%, to facilitate dye loading.[1][5][7]

Q4: Why are my cells dying after loading with this compound-AM?

A4: Cell death following loading can be attributed to several factors:

  • High Chelator Concentration: Excessive intracellular concentrations of BAPTA can be toxic.[1]

  • Byproducts of AM Ester Hydrolysis: The cleavage of AM esters releases formaldehyde (B43269) and acetic acid, which can be cytotoxic.[1][2]

  • DMSO Toxicity: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[1][5]

  • Phototoxicity: While this compound itself is not fluorescent, it is often used with fluorescent calcium indicators. The primary source of phototoxicity is the fluorescent dye when excited by a light source during imaging.[14]

Troubleshooting Guides

Issue 1: Low Loading Efficiency of this compound-AM
Possible Cause Recommended Solution
Suboptimal Concentration Titrate the concentration of this compound-AM, typically within the range of 1-20 µM, to find the optimal concentration for your cell type.[1]
Inadequate Incubation Time Optimize the incubation time, generally between 30 to 60 minutes. Some cell types may require longer incubation periods for sufficient uptake.[1][5]
Poor Solubility of AM Ester Use Pluronic F-127 at a final concentration of 0.02-0.04% to aid in the solubilization of the AM ester in the loading buffer.[1][7] Ensure the DMSO stock is added to the buffer with vigorous mixing.[1]
Presence of Serum Perform the loading in a serum-free medium, as serum can contain esterases that cleave the AM ester extracellularly.[1]
Low Esterase Activity Ensure cells are healthy and metabolically active. Allow for a post-loading incubation period of about 30 minutes to ensure complete de-esterification.[5][9]
Issue 2: High Background Signal or Inconsistent Results
Possible Cause Recommended Solution
Incomplete Removal of Extracellular AM Ester Wash the cells thoroughly (2-3 times) with fresh, warm, serum-free medium after loading to remove any residual extracellular this compound-AM.[1][5]
Hydrolysis of AM Ester in Medium Always prepare the loading solution immediately before use. Do not store aqueous solutions of the AM ester.[1]
Uneven Dye Loading Gently agitate the cells during loading to ensure a homogeneous exposure to the dye. Ensure cells are at a consistent density and passage number.[1][9]
Degradation of AM Ester Stock Prepare single-use aliquots of the this compound-AM stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles.[1][2]
Issue 3: Indicator Leakage or Compartmentalization
Possible Cause Recommended Solution
Extrusion by Organic Anion Transporters Add an organic anion transporter inhibitor, such as probenecid (B1678239) (typically 1-2.5 mM), to the loading and wash buffers to reduce the leakage of the active chelator from the cells.[1][5][6]
Accumulation in Organelles Incubating cells at a lower temperature (e.g., room temperature instead of 37°C) can help reduce the compartmentalization of the dye into organelles like mitochondria.[1][8]

Quantitative Data Summary

Parameter Recommended Range Notes
This compound-AM Stock Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[3]
This compound-AM Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[3]
Pluronic F-127 Stock Concentration 10% (w/v) in distilled water or 20% (w/v) in DMSOHeating may be required for dissolution. Store at room temperature.[7][8]
Pluronic F-127 Working Concentration 0.02 - 0.04%Essential for solubilizing BAPTA-AM in aqueous buffer.[1][5][7]
Probenecid Working Concentration 1 - 2.5 mMUsed to inhibit organic anion transporters and prevent dye leakage.[1][5][6]
Incubation Time 15 - 60 minutesLonger incubation times may be necessary for some cell types but can increase cytotoxicity.[3]
Incubation Temperature Room Temperature to 37°CLower temperatures may reduce dye compartmentalization.[1][8]
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells.[1][5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • This compound-AM (1-10 mM):

    • Allow the vial of this compound-AM to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Dissolve the solid in high-quality, anhydrous DMSO to the desired concentration.

    • Vortex briefly to ensure complete dissolution.

    • Store in small, single-use aliquots at -20°C, protected from light.[2][3]

  • Pluronic F-127 (10% w/v):

    • Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water.[7]

    • Heating to approximately 40-50°C may be necessary to fully dissolve the solid.[10][15]

    • Store the solution at room temperature.[7][8]

  • Probenecid (100 mM):

    • Prepare a stock solution of probenecid in 1 M NaOH.[4] This can then be diluted into the loading buffer.

Protocol 2: Loading Adherent Cells with this compound-AM
  • Cell Preparation: Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight in a cell incubator.[7][9]

  • Prepare Loading Buffer (prepare fresh):

    • On the day of the experiment, warm the required reagents (e.g., Hanks' Balanced Salt Solution - HBSS, Pluronic F-127 stock) to room temperature.[3]

    • For the desired final concentration of this compound-AM, first mix the DMSO stock solution with an equal volume of 10% Pluronic F-127.[4]

    • Vortex this intermediate mixture and then dilute it into serum-free HBSS to achieve the final desired concentration of the chelator and Pluronic F-127 (e.g., 10 µM this compound-AM and 0.02% Pluronic F-127).

    • If using probenecid, add it to the loading buffer at this stage.[1][5]

  • Cell Loading:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.[3]

    • Add the prepared loading buffer to the cells.

    • Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[1][3]

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS (containing probenecid if used in the loading step) to remove extracellular this compound-AM.[3][5]

    • Add fresh, warm HBSS (with probenecid if applicable) and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.[5][16]

    • The cells are now ready for experimentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading Protocol cluster_post_loading Post-Loading prep_cells Plate and Culture Cells wash1 Wash Cells with HBSS prep_cells->wash1 prep_solutions Prepare Stock Solutions (BAPTA-AM, Pluronic, Probenecid) prep_buffer Prepare Fresh Loading Buffer (Serum-Free) prep_solutions->prep_buffer add_buffer Add Loading Buffer to Cells prep_buffer->add_buffer wash1->add_buffer incubate Incubate (e.g., 30-60 min) add_buffer->incubate wash2 Wash Cells 2-3x with HBSS incubate->wash2 deesterify Incubate for De-esterification (e.g., 30 min) wash2->deesterify ready Cells Ready for Experiment deesterify->ready

Caption: Workflow for loading adherent cells with this compound-AM.

troubleshooting_logic cluster_solutions Solutions start Low Loading Efficiency? optimize_conc Optimize BAPTA-AM Concentration start->optimize_conc Yes optimize_time Optimize Incubation Time start->optimize_time Yes use_pluronic Use Pluronic F-127 start->use_pluronic Yes serum_free Use Serum-Free Medium start->serum_free Yes check_health Ensure Cell Health start->check_health Yes next_issue Problem Resolved? start->next_issue No optimize_conc->next_issue optimize_time->next_issue use_pluronic->next_issue serum_free->next_issue check_health->next_issue end Proceed with Experiment next_issue->end Yes

Caption: Decision tree for troubleshooting low loading efficiency.

signaling_pathway cluster_cell Intracellular Space stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ plc->ip3 er Endoplasmic Reticulum (ER) ip3->er binds to IP₃R ca_release Ca²⁺ Release er->ca_release bapta This compound ca_release->bapta chelated by cascade Ca²⁺-Dependent Signaling Cascade ca_release->cascade ca_bapta Ca²⁺-BAPTA Complex bapta->ca_bapta response Cellular Response cascade->response

Caption: Role of this compound in a generic calcium signaling pathway.

References

5,5'-Dibromo-BAPTA stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 5,5'-Dibromo-BAPTA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary forms?

A1: this compound is a calcium chelator used to control and measure intracellular and extracellular calcium concentrations.[1] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and is valued for its selectivity for Ca²⁺ over Mg²⁺ and its relative insensitivity to pH changes in biological systems.[1] It is available in two main forms:

  • Tetrapotassium Salt: A membrane-impermeant salt that is soluble in water and used for direct injection or in cell-free assays.[1]

  • Acetoxymethyl (AM) Ester: A membrane-permeant form used for loading into live cells, where it is converted to the active, membrane-impermeant form by intracellular esterases.[1][2]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions depend on the form of the compound.[1]

FormStorage TemperatureAdditional Recommendations
Tetrapotassium Salt (Solid) 4°CStore in a dry, dark place.[1]
AM Ester (Solid) -20°CStore desiccated and protected from light.[1]
Tetrapotassium Salt (Aqueous Stock Solution) -20°CStable for at least six months when protected from light. Aliquot to avoid freeze-thaw cycles.[1]
AM Ester (Anhydrous DMSO Stock Solution) -20°CStore desiccated and protected from light; stable for at least one month, potentially up to six months. Aliquot to avoid freeze-thaw cycles.[1]

Q3: How do I prepare stock solutions of this compound?

A3: The preparation method differs for the two forms of this compound.

  • Tetrapotassium Salt: This salt is soluble in water. Prepare stock solutions in a high-quality aqueous buffer (e.g., HEPES, MOPS). For long-term storage, it is best to aliquot the solution and freeze it at -20°C.[1]

  • AM Ester: The AM ester form is not stable in aqueous solutions due to hydrolysis.[1][3] Therefore, you should prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is critical to use high-purity, anhydrous DMSO to prevent premature hydrolysis of the AM ester.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issues with this compound AM Ester Form

Problem: Low or no response to calcium changes after loading cells with this compound AM.

Possible CauseSuggested Solution
Degradation of this compound AM Ensure the compound has been stored correctly at -20°C, desiccated, and protected from light.[1] Use freshly prepared stock solutions in anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
Incomplete hydrolysis of the AM ester inside cells Ensure cells are healthy and metabolically active, as intracellular esterases are required to cleave the AM groups and activate the chelator.[1]
Leakage of the chelator from the cells Some cell types may actively transport the hydrolyzed (active) form of the chelator out of the cell. The use of an organic anion transporter inhibitor, such as probenecid, can help to mitigate this issue.[1]
Suboptimal loading concentration or incubation time The optimal loading concentration (typically 1-10 µM) and incubation time (usually 30-60 minutes at 37°C) should be determined empirically for each cell type.[2][5]

Problem: Cell death or toxicity after loading with this compound AM.

Possible CauseSuggested Solution
Toxicity from formaldehyde (B43269) released during AM ester hydrolysis The hydrolysis of AM esters within the cell releases formaldehyde, which can be toxic.[1][4] Use the lowest effective concentration of the AM ester and minimize incubation times to reduce potential toxicity.[1]
High concentration of DMSO in the final loading buffer Ensure the final concentration of DMSO is kept to a minimum (typically less than 0.5%) to avoid solvent toxicity.[4]
Contamination of the compound Ensure the purity of your this compound. Impurities from synthesis or degradation could have unexpected biological effects.[1]
Issues with this compound Tetrapotassium Salt

Problem: Variability in experimental results using aqueous solutions.

Possible CauseSuggested Solution
Degradation of this compound in aqueous solution While specific stability data is not widely published, information on the parent molecule, BAPTA, suggests that aqueous solutions may not be stable for extended periods.[6] It is recommended not to store aqueous solutions of BAPTA for more than one day.[6] For critical applications, prepare fresh solutions daily.
Fluctuations in experimental conditions The calcium binding affinity of BAPTA derivatives can be influenced by temperature and ionic strength. Maintain consistent temperature and buffer composition throughout your experiments to ensure reproducible results.[1]
Repeated freeze-thaw cycles of stock solutions Avoid repeated freeze-thaw cycles of aqueous stock solutions by preparing single-use aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Tetrapotassium Salt Aqueous Stock Solution
  • Equilibrate: Bring the vial of this compound tetrapotassium salt to room temperature before opening.[1]

  • Weigh: Weigh the desired amount of the solid in a microfuge tube.

  • Dissolve: Add the appropriate volume of high-purity water or aqueous buffer (e.g., 10 mM HEPES, pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).[1]

  • Mix: Vortex briefly to dissolve the solid completely.[1]

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store: Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Loading Cells with this compound AM
  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[2]

  • Prepare Loading Buffer:

    • Dilute the this compound AM stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (typically 1-10 µM).[1][2]

    • The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.[1][2]

  • Cell Preparation: Wash the cells once with the serum-free physiological buffer.[1]

  • Loading: Remove the wash buffer and add the loading buffer to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each cell type.[1][2]

  • Washing: After incubation, wash the cells two to three times with fresh, warm buffer to remove extracellular this compound AM.[2]

Visualizations

G cluster_prep Protocol 1: Tetrapotassium Salt Solution Preparation start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh solid equilibrate->weigh dissolve Dissolve in aqueous buffer weigh->dissolve mix Vortex to mix dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C, protected from light aliquot->store end_prep Ready for use store->end_prep

Caption: Workflow for preparing this compound tetrapotassium salt aqueous stock solution.

G cluster_loading Protocol 2: Cell Loading with AM Ester start_loading Start prep_stock Prepare 1-5 mM stock in anhydrous DMSO start_loading->prep_stock prep_loading_buffer Prepare loading buffer in serum-free medium (add Pluronic® F-127 if needed) prep_stock->prep_loading_buffer wash_cells Wash cells with serum-free buffer prep_loading_buffer->wash_cells add_loading_buffer Add loading buffer to cells wash_cells->add_loading_buffer incubate Incubate at 37°C for 30-60 min add_loading_buffer->incubate wash_extracellular Wash cells 2-3 times to remove extracellular AM ester incubate->wash_extracellular end_loading Cells loaded wash_extracellular->end_loading

Caption: Workflow for loading live cells with this compound AM.

G cluster_troubleshooting Troubleshooting Logic: Low Calcium Response with AM Ester problem Low/No Response to Ca2+ Changes check_storage Check Storage Conditions (-20°C, desiccated, dark) problem->check_storage check_solution_prep Check Stock Solution (Fresh, anhydrous DMSO) problem->check_solution_prep check_cell_health Assess Cell Health (Metabolically active?) problem->check_cell_health check_leakage Consider Chelator Leakage (Use probenecid?) problem->check_leakage optimize Optimize Loading (Concentration, time) problem->optimize

Caption: Troubleshooting flowchart for low calcium response with this compound AM.

References

preventing 5,5'-Dibromo-BAPTA-AM compartmentalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA-AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the use of this low-affinity, cell-permeant calcium chelator.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and what is its primary application?

A1: this compound-AM is a cell-permeant acetoxymethyl (AM) ester of the calcium chelator this compound.[1][2] Its main purpose is to control and buffer intracellular calcium concentrations.[1][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.[1][2] Due to its lower affinity for calcium, it is particularly useful for studying cellular processes triggered by large and rapid calcium transients without completely abolishing the signal.[1]

Q2: How does this compound-AM enter live cells?

A2: The acetoxymethyl (AM) ester groups make the this compound molecule lipophilic, which allows it to passively diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][4]

Q3: What are the roles of Pluronic® F-127 and probenecid (B1678239) in the loading protocol?

A3: Pluronic® F-127 is a non-ionic surfactant that helps disperse the water-insoluble this compound-AM in the aqueous loading buffer, which improves loading efficiency.[1][5][6] Probenecid is an organic anion transporter inhibitor that helps prevent the active extrusion of the de-esterified, negatively charged this compound from the cell by multidrug resistance proteins (MRPs), thus improving its intracellular retention.[1][5][6]

Q4: What is dye compartmentalization and why is it a problem?

A4: Compartmentalization refers to the accumulation of the dye in organelles such as mitochondria or the endoplasmic reticulum, leading to a non-uniform cytosolic distribution.[7] This is problematic because it can lead to artifacts in calcium measurements, making it difficult to accurately assess cytosolic calcium levels.

Q5: Can this compound-AM be toxic to cells?

A5: Yes, particularly at high concentrations or with prolonged incubation times, this compound-AM can exhibit cytotoxicity.[2][5] It is crucial to determine the lowest effective concentration and incubation time for your specific cell type to minimize potential toxic effects.[5]

Troubleshooting Guide: Preventing Compartmentalization

Issue: Uneven dye distribution or evidence of organelle loading.

This is a common issue that can arise from several factors during the experimental process. Below is a systematic guide to troubleshooting and preventing the compartmentalization of this compound-AM.

Potential Cause Troubleshooting Step Rationale
High Incubation Temperature Lower the incubation temperature. Consider loading at room temperature instead of 37°C.Lower temperatures reduce the activity of organelle transport mechanisms that can lead to dye sequestration.[1][6][8]
Prolonged Incubation Time Reduce the incubation time.Shorter incubation periods minimize the time for active transport into organelles.[1][2][7]
Incomplete De-esterification After loading, incubate the cells in a dye-free buffer for an additional 30 minutes.This allows intracellular esterases to fully cleave the AM esters, trapping the polar, active form of the chelator in the cytosol.[1][7][9]
High Dye Concentration Decrease the concentration of this compound-AM.High concentrations can lead to dye aggregation and overload of cytosolic esterases, promoting uptake into organelles.[1][7]
Poor Dye Solubility Ensure proper dispersion of the dye in the loading buffer by using Pluronic® F-127.Aggregates of the dye are more likely to be compartmentalized.[1][5]

Experimental Protocols

Protocol 1: Standard Loading of this compound-AM in Adherent Cells

This protocol provides a general procedure for loading adherent cells. Optimal conditions may vary depending on the cell type and should be determined empirically.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[2][9]

  • Loading Solution Preparation:

    • For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen physiological buffer.

    • To aid in solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting.[9]

    • If dye extrusion is a concern, add probenecid to a final concentration of 1-2.5 mM.[6][7]

  • Cell Loading:

    • Remove the culture medium and wash the cells once with pre-warmed physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or for a longer duration at room temperature to minimize compartmentalization.[1]

  • Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used in the previous step).[1][7]

  • De-esterification: Incubate the cells in the final wash buffer for an additional 30 minutes at the same temperature to ensure complete de-esterification of the AM ester.[1][9] The cells are now ready for your experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound-AM. These values should serve as a starting point for optimization.

Parameter Recommended Range Notes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[2]
Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[2]
Incubation Time 15-60 minutesLonger incubation times may be necessary for some cell types but can increase the risk of cytotoxicity and compartmentalization.[2]
Incubation Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.[1][6]
Pluronic® F-127 Concentration 0.02-0.04%Aids in the dispersion of the water-insoluble AM ester.[1][6]
Probenecid Concentration 1-2.5 mMInhibits organic anion transporters to prevent dye extrusion.[6][7]

Visualizations

Signaling Pathway: Intracellular Calcium Buffering

Intracellular Calcium Buffering with this compound cluster_extracellular Extracellular Space cluster_intracellular Cytosol BAPTA_AM_ext This compound-AM (Lipophilic) BAPTA_AM_int This compound-AM BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion BAPTA_int This compound (Hydrophilic, Active) BAPTA_AM_int->BAPTA_int Cleavage of AM esters Esterases Intracellular Esterases Esterases->BAPTA_AM_int Ca2+ Ca²⁺ Buffered_Ca Buffered Ca²⁺ BAPTA_intCa2+ BAPTA_intCa2+ BAPTA_intCa2+->Buffered_Ca Chelation

Caption: Mechanism of intracellular calcium buffering by this compound-AM.

Experimental Workflow: Preventing Compartmentalization

Workflow for Preventing Compartmentalization Start Start Prepare_Loading_Solution Prepare Loading Solution (with Pluronic® F-127) Start->Prepare_Loading_Solution Incubate_Cells Incubate Cells (Lower Temp, Shorter Time) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells 2-3x Incubate_Cells->Wash_Cells Deesterification De-esterification Step (30 min) Wash_Cells->Deesterification Troubleshoot Uneven Loading? Deesterification->Troubleshoot Experiment Proceed to Experiment Troubleshoot->Incubate_Cells Yes (Optimize) Troubleshoot->Experiment No

Caption: Optimized workflow to minimize this compound-AM compartmentalization.

References

Technical Support Center: Minimizing Phototoxicity in Experiments with 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5,5'-Dibromo-BAPTA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly phototoxicity, that may arise during your experiments. While this compound itself is not a fluorescent molecule and thus not directly phototoxic, it is frequently used in conjunction with fluorescent calcium indicators in live-cell imaging, where phototoxicity is a significant concern.[1]

Troubleshooting Guides

This section is designed to help you identify and resolve specific problems you may encounter during your experiments.

IssuePotential CauseRecommended Solution
1. Rapid Cell Death or Changes in Morphology During Imaging
Symptoms: Cells show signs of stress such as blebbing, rounding, or detaching from the substrate during or immediately after fluorescence imaging.[1]High excitation light intensity.Reduce the laser power or illumination intensity to the minimum level required for an adequate signal-to-noise ratio.[1]
Prolonged exposure to excitation light.Decrease the exposure time for each frame. If the signal is too weak, consider using a more sensitive detector or a brighter fluorescent indicator.[1]
Frequent image acquisition.Increase the time interval between images in time-lapse experiments to lower the cumulative light dose.[1]
Use of high-energy (short wavelength) light.If your experimental setup allows, switch to fluorescent indicators that are excited by longer, lower-energy wavelengths (e.g., red or far-red), as this is generally less damaging to cells.[1]
2. Altered Cellular Physiology or Experimental Artifacts
Symptoms: You observe unexpected changes in cellular processes like cell division or migration, or alterations in calcium signaling patterns that are inconsistent with established biological knowledge.[1]Sublethal phototoxicity.Implement a phototoxicity control experiment (see Experimental Protocols). Reduce the total light dose by imaging less frequently or for a shorter duration.[1]
Generation of Reactive Oxygen Species (ROS).Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to help neutralize harmful ROS.[1]
Overloading of the fluorescent calcium indicator.Reduce the concentration of the fluorescent dye to the lowest effective level.[1]
3. Weak Fluorescent Signal Requiring High Illumination
Symptoms: The fluorescent signal is weak, necessitating high laser power or long exposure times, which in turn increases the risk of phototoxicity.[1]Suboptimal choice of fluorescent dye.Select a brighter and more photostable fluorescent indicator. For instance, Fluo-4 is known to be brighter than Fluo-3 at lower concentrations.[1]
Inefficient loading of the dye.Optimize the loading protocol for the AM ester of your fluorescent indicator. Ensure that there is a sufficient de-esterification period to allow intracellular esterases to cleave the AM groups and trap the dye inside the cells.[1]
High background fluorescence.Use a phenol (B47542) red-free imaging medium to reduce background noise. Also, consider using imaging dishes with low-autofluorescence glass or plastic bottoms.[1]
Presence of excess extracellular dye.Ensure thorough washing of the cells with fresh imaging medium after the loading procedure to remove any residual extracellular dye.[1]
4. Inconsistent Experimental Results
Symptoms: There is high variability in the observed cellular responses between different experiments.Inconsistent loading of this compound AM.Maintain consistency in cell density, incubation time, and temperature for each experiment. The presence of serum in the loading medium can contain esterases that may hydrolyze the AM ester before it can enter the cells.[2]
Degradation of this compound AM.Ensure that the compound has been stored correctly. For the AM ester, it is best to use freshly prepared stock solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles.[2]
Incomplete hydrolysis of the AM ester.For the chelator to be active, the AM ester groups must be cleaved by intracellular esterases. Ensure that the cells are healthy and metabolically active. The incubation time and temperature may need to be optimized for your specific cell type.[2]
Leakage of the chelator from the cells.Some cell types may actively transport the hydrolyzed, charged form of BAPTA out of the cell. The use of an organic anion transporter inhibitor, such as probenecid (B1678239), can help to minimize this leakage.[2][3]

Frequently Asked Questions (FAQs)

Q1: Is this compound itself phototoxic?

A1: No, this compound is a calcium chelator and is not fluorescent. Therefore, it does not absorb light in the visible spectrum in the same way that fluorescent dyes do and is not considered to be inherently phototoxic.[1] However, phototoxicity becomes a concern in experiments where it is used alongside fluorescent calcium indicators, as these dyes can generate reactive oxygen species upon illumination, leading to cellular damage.[1]

Q2: How can I be sure that my observations are not artifacts of phototoxicity?

A2: It is crucial to perform a phototoxicity control experiment. This involves imaging cells that have not been treated with your experimental compound but are subjected to the same imaging conditions. By comparing the health and behavior of these control cells to cells that have not been imaged, you can assess the impact of your imaging protocol.

Q3: What are the optimal loading conditions for this compound AM?

A3: The optimal loading concentration and incubation time are highly dependent on the cell type. A typical starting point is a working concentration of 1-50 µM and an incubation time of 15-60 minutes at 37°C.[3] It is recommended to perform a concentration titration to find the lowest effective concentration that does not cause cytotoxicity.[4]

Q4: Can I use antioxidants to reduce phototoxicity?

A4: Yes, supplementing the imaging medium with antioxidants such as Trolox or N-acetylcysteine can help to quench the reactive oxygen species (ROS) that are a primary cause of phototoxicity.[1]

Q5: Are there less phototoxic alternatives to commonly used calcium indicators?

A5: Yes, newer generations of fluorescent calcium indicators are often designed to be brighter and more photostable. This allows for the use of lower dye concentrations and reduced excitation light levels. Indicators that are excited by longer wavelengths (in the red or far-red spectrum) are generally less phototoxic because lower-energy light is less damaging to cells.[1]

Quantitative Data

The following tables provide key quantitative information for this compound and related compounds.

Table 1: Physicochemical and Calcium Binding Properties of this compound

PropertyValueReferences
Molecular Formula (Free Acid) C₂₂H₂₂Br₂N₂O₁₀[5][6][7][8]
Molecular Weight (Free Acid) 634.23 g/mol [5][6][7][8][9]
Molecular Formula (Tetrapotassium Salt) C₂₂H₁₈Br₂K₄N₂O₁₀[5][6][8]
Molecular Weight (Tetrapotassium Salt) 786.59 g/mol [5][6][8][9][10][11]
Calcium Dissociation Constant (Kd) (in the absence of Mg²⁺) ~1.6 - 3.6 µM[9]

Table 2: Comparison of Common Calcium Chelators

ChelatorCa²⁺ Dissociation Constant (Kd)Selectivity (Ca²⁺ vs. Mg²⁺)pH SensitivityBinding Kinetics (On-rate)Key Characteristics
This compound 1.6 - 3.6 µM[12]HighLowFast (~10⁸ - 10⁹ M⁻¹s⁻¹)[12]Intermediate affinity, suitable for buffering moderate Ca²⁺ changes.[12]
BAPTA 160 - 590 nM[12]High (>10⁵)[12]Low[12]Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[12]High affinity, for rapid buffering of Ca²⁺ transients.[12]
EGTA ~700 nM (effective)ModerateModerateSlowSlower kinetics make it less suitable for studying rapid Ca²⁺ signals.[12]
EDTA ~100 µM (effective)Low[12]High[12]SlowBinds Mg²⁺ and other divalent cations, making it less specific for Ca²⁺.[12]

Experimental Protocols

Protocol 1: Loading Cells with this compound AM

This protocol describes the loading of cells with the membrane-permeant AM ester form of this compound.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, 100 mM stock solution in 1 M NaOH)

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

  • Prepare Loading Solution:

    • Warm all required reagents to room temperature.

    • For a final loading concentration of 10 µM, first prepare an intermediate solution by mixing the this compound AM stock solution with Pluronic® F-127. For example, mix 10 µL of a 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.[3]

    • Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[3]

    • If using probenecid to prevent leakage of the chelator, add it to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.[3]

    • Gently vortex the final loading solution.

  • Cell Loading:

    • Aspirate the cell culture medium from the cells and wash once with pre-warmed HBSS.[3]

    • Add the prepared loading solution to the cells, ensuring the entire surface is covered.[3]

    • Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific cell type.[3]

  • Washing and De-esterification:

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[3]

    • It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[3] The cells are now loaded and ready for your experiment.

Protocol 2: Phototoxicity Control Experiment

This protocol is designed to assess the level of phototoxicity induced by your imaging conditions.

Procedure:

  • Prepare Three Groups of Cells:

    • Group 1 (Experimental): Cells treated with your compound of interest and subjected to your standard imaging protocol.

    • Group 2 (Phototoxicity Control): Cells not treated with your compound but subjected to the exact same imaging protocol as Group 1.

    • Group 3 (Untreated Control): Cells that are not treated with any compound and are not exposed to the imaging light source. These cells are kept in the incubator for the duration of the experiment.

  • Image Acquisition: Acquire images from Group 1 and Group 2 according to your established experimental protocol.

  • Assess Cell Viability and Function: At the end of the experiment, assess all three groups for indicators of cell health. This can include:

    • Morphological changes: Visually inspect for signs of stress like blebbing or detachment.

    • Cell viability assays: Use assays such as Trypan Blue exclusion or a live/dead staining kit.

    • Functional assays: Measure a relevant cellular function, such as proliferation or migration, to detect more subtle effects of phototoxicity.

  • Data Analysis: Compare the results from the three groups. If there is a significant difference in cell health or function between Group 2 and Group 3, it indicates that your imaging conditions are causing phototoxicity. If Group 1 shows more severe effects than Group 2, your compound may be exacerbating the phototoxicity.

Visualizations

phototoxicity_pathway cluster_light Light-Induced Events cluster_cell Cellular Response ExcitationLight Excitation Light FluorescentIndicator Fluorescent Indicator ExcitationLight->FluorescentIndicator Absorption ExcitedIndicator Excited State FluorescentIndicator->ExcitedIndicator ExcitedIndicator->FluorescentIndicator Fluorescence ROS Reactive Oxygen Species (ROS) ExcitedIndicator->ROS Generates CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Oxidizes CellDamage Cellular Damage CellularComponents->CellDamage CellDeath Cell Death / Apoptosis CellDamage->CellDeath

Caption: The mechanism of phototoxicity, where excitation light leads to the generation of reactive oxygen species (ROS), causing cellular damage.

experimental_workflow cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging & Analysis PrepareCells Prepare Cell Culture LoadBAPTA Load Cells with This compound AM PrepareCells->LoadBAPTA PrepareReagents Prepare this compound AM and Fluorescent Indicator PrepareReagents->LoadBAPTA LoadIndicator Load Cells with Fluorescent Indicator PrepareReagents->LoadIndicator LoadBAPTA->LoadIndicator Co-loading or Sequential Wash Wash to Remove Extracellular Reagents LoadIndicator->Wash Deesterification Allow for De-esterification Wash->Deesterification Image Live-Cell Imaging (Minimize Light Exposure) Deesterification->Image Analyze Data Analysis Image->Analyze

Caption: A typical experimental workflow for using this compound with a fluorescent calcium indicator.

troubleshooting_logic Start Observing Cell Stress During Imaging? ReduceLight Reduce Light Intensity & Exposure Time Start->ReduceLight Yes CheckLoading Is Fluorescent Signal Weak? Start->CheckLoading No ReduceLight->CheckLoading OptimizeLoading Optimize Dye Concentration & Loading Protocol CheckLoading->OptimizeLoading Yes UseAntioxidants Consider Using Antioxidants CheckLoading->UseAntioxidants No OptimizeLoading->UseAntioxidants ControlExp Perform Phototoxicity Control Experiment UseAntioxidants->ControlExp ProblemSolved Problem Resolved ControlExp->ProblemSolved

Caption: A logical workflow for troubleshooting phototoxicity issues in your experiments.

References

Optimizing 5,5'-Dibromo-BAPTA Incubation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal incubation time for 5,5'-Dibromo-BAPTA AM, a cell-permeant calcium chelator. Precise control of intracellular calcium levels is critical for reproducible experimental outcomes, and this guide offers troubleshooting advice and detailed protocols to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for loading cells with this compound AM?

A1: The optimal incubation time is highly dependent on the cell type and experimental conditions. However, a general starting point is an incubation period of 30-60 minutes at 37°C.[1][2][3][4][5] For some cell types, a longer incubation of 45-90 minutes at room temperature may be effective and can help reduce the compartmentalization of the dye into organelles.[1] It is crucial to empirically determine the ideal time for your specific experimental setup.

Q2: Why is a de-esterification step necessary after incubation?

A2: this compound AM is an acetoxymethyl (AM) ester, which renders the molecule lipophilic and allows it to cross the cell membrane. Once inside the cell, intracellular esterases must cleave off the AM groups to trap the active, membrane-impermeant form of the chelator in the cytosol.[1][2][6] An additional incubation period of at least 30 minutes in fresh, dye-free buffer after the initial loading ensures complete de-esterification.[1][6][7]

Q3: What factors can influence the optimal incubation time?

A3: Several factors can affect the loading efficiency and therefore the required incubation time:

  • Cell Type: Different cell lines and primary cells exhibit varying membrane permeability and intracellular esterase activity.[1]

  • Temperature: Incubation at 37°C generally leads to more efficient uptake and de-esterification due to higher enzyme activity.[8] However, room temperature may be preferable to minimize dye compartmentalization.[1][9]

  • Concentration of this compound AM: The concentration of the chelator will impact the loading kinetics.

  • Cell Health and Density: Unhealthy or overly confluent cells may show compromised membrane integrity and reduced esterase activity, affecting uptake.[8]

Q4: How can I tell if the loading has been successful?

A4: The effectiveness of this compound as a calcium buffer can be confirmed by co-loading cells with a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM. Upon stimulating the cells to induce a calcium transient, a successful loading of this compound will result in a blunted or absent fluorescent signal from the calcium indicator.[3][5]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Loading Efficiency Inadequate incubation time or suboptimal temperature.[1]Increase the incubation time or switch from room temperature to 37°C. It's recommended to perform a time-course experiment to determine the optimal duration.[9]
Poor solubility of the AM ester.[1][9]Use Pluronic® F-127 (typically at 0.02-0.04%) to aid in the dispersion of the AM ester in the loading buffer.[1][3][9]
Presence of serum in the loading medium.[9]Perform the loading in a serum-free medium, as serum can contain esterases that cleave the AM ester extracellularly.[9]
High Cellular Autofluorescence Incomplete removal of extracellular dye.[1]Wash the cells thoroughly (2-3 times) with fresh, pre-warmed buffer after the loading period.[1][9]
Cellular stress caused by loading conditions.[1]Handle cells gently, ensure the loading buffer is at the correct pH and osmolarity, and consider reducing the incubation time or temperature.[1]
Cell Death or Cytotoxicity Prolonged incubation.[1]Reduce the incubation time or perform the loading at a lower temperature (e.g., room temperature).[1]
High concentration of this compound AM.[1]Use the lowest effective concentration as determined by titration experiments.[1]
Dye Compartmentalization Incubation at 37°C can promote sequestration into organelles.[1]Perform the incubation at room temperature to reduce the likelihood of compartmentalization.[1][9]
Incomplete hydrolysis of the AM ester.[1]Ensure a sufficient de-esterification period (at least 30 minutes) after the initial loading.[1]

Experimental Protocols

General Protocol for Loading Adherent Cells with this compound AM

This protocol provides a starting point. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental condition.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic® F-127 (e.g., 10% w/v stock in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Probenecid (B1678239) (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[3][4][6] Store in small, single-use aliquots at -20°C, protected from light.

  • Prepare Loading Buffer:

    • For a final loading concentration of 1-10 µM, dilute the stock solution into a serum-free physiological buffer.[3][4]

    • To aid in dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final volume of buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[1][3][9]

    • If dye extrusion is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[2][6][9]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed physiological buffer.[1]

    • Add the prepared loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or 45-90 minutes at room temperature, protected from light.[1]

  • Washing:

    • Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular chelator.[1][6][9]

  • De-esterification:

    • Incubate the cells in the final wash buffer for an additional 30 minutes at the same temperature to ensure complete de-esterification of the AM ester.[1][6][7] The cells are now ready for the experiment.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading prep_stock Prepare Stock Solutions (this compound AM in DMSO) prep_loading Prepare Loading Buffer (with Pluronic® F-127) prep_stock->prep_loading wash_cells Wash Cells with Pre-warmed Buffer prep_loading->wash_cells add_buffer Add Loading Buffer to Cells wash_cells->add_buffer incubation Incubate (30-60 min at 37°C or 45-90 min at RT) add_buffer->incubation wash_again Wash Cells 2-3 Times incubation->wash_again de_ester De-esterification (30 min) wash_again->de_ester ready Cells Ready for Experiment de_ester->ready

Caption: Workflow for loading adherent cells with this compound AM.

Signaling Pathway Diagram

G cluster_pathway Intracellular Calcium Signaling stimulus External Stimulus (e.g., Agonist) receptor GPCR / Receptor stimulus->receptor ip3 IP3 Production receptor->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release Opens Channels downstream Downstream Ca²⁺-dependent Processes ca_release->downstream Activates bapta This compound (Active Form) ca_release->bapta Chelated by bapta->downstream Inhibits

Caption: Role of this compound in buffering intracellular calcium release.

References

dealing with 5,5'-Dibromo-BAPTA precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5'-Dibromo-BAPTA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a calcium chelator, a molecule that specifically binds to calcium ions (Ca²⁺).[1][2] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and is used to control and buffer the concentration of calcium, particularly intracellular calcium.[3][4][5][6] This allows researchers to investigate the role of calcium signaling in a wide range of cellular processes, including neurotransmission, muscle contraction, and signal transduction.[4][7]

Q2: What are the different forms of this compound available?

A2: this compound is primarily available in two forms:

  • Tetrapotassium Salt: This form is soluble in water and is used for direct injection into cells or in cell-free assays.[3][6][8]

  • Acetoxymethyl (AM) ester: This is a membrane-permeant form that can be loaded into live cells. The AM ester groups make the molecule more lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[1][4][9][10]

Q3: What is the recommended solvent and storage for this compound stock solutions?

A3: The appropriate solvent and storage conditions depend on the form of this compound:

  • Tetrapotassium Salt: Dissolve in high-purity water or an aqueous buffer (e.g., HEPES, MOPS).[5] Stock solutions can be stored in aliquots at -20°C and are stable for at least six months when protected from light.[5]

  • AM Ester: Dissolve in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][9][11] It is crucial that the DMSO is anhydrous to prevent premature hydrolysis of the AM ester.[5] Stock solutions should be stored in small, single-use aliquots at -20°C, desiccated, and protected from light.[5][9][11] It's recommended to avoid repeated freeze-thaw cycles.[5][9]

Q4: Can I store the diluted, aqueous working solution of this compound AM?

A4: It is not recommended to store aqueous working solutions of the AM ester.[1] These esters are susceptible to hydrolysis in aqueous environments. Always prepare the working solution fresh before each experiment.[1]

Troubleshooting Guide: Precipitation in Buffer

One of the most common issues encountered when working with this compound is the precipitation of its AM ester form upon dilution into an aqueous buffer for cell loading.

Problem: My this compound AM solution precipitates when I add it to my buffer.

Possible Cause 1: Low Aqueous Solubility of the AM Ester

The acetoxymethyl (AM) ester form of this compound is hydrophobic and has very low solubility in aqueous solutions.[8][12]

  • Solution:

    • Vigorous Mixing: When diluting the DMSO stock solution, add it drop-by-drop to the vigorously vortexing or stirring aqueous buffer.[1][12] This rapid dispersion can help prevent the formation of large precipitates.

    • Use of a Dispersing Agent: A non-ionic detergent like Pluronic® F-127 is highly recommended to aid in the solubilization of the AM ester.[1][12] Pre-mixing the DMSO stock with an equal volume of a 10-20% Pluronic® F-127 solution before diluting into the final buffer volume can significantly improve solubility.[4][9] The final concentration of Pluronic® F-127 in the loading buffer should typically be around 0.02-0.04%.[1][13][14]

Possible Cause 2: Presence of Serum in the Loading Medium

Serum contains esterases that can cleave the AM ester groups extracellularly.[1][5] This premature cleavage results in the formation of the membrane-impermeant, charged form of the chelator, which is less soluble in the loading buffer and cannot enter the cells.

  • Solution:

    • Use Serum-Free Medium: Always perform the cell loading procedure in a serum-free medium or a balanced salt solution like Hanks' Balanced Salt Solution (HBSS).[1][5]

Possible Cause 3: Incorrect Stock Solution Preparation

If the this compound AM was not fully dissolved in the anhydrous DMSO initially, it will readily precipitate when introduced to the aqueous buffer.

  • Solution:

    • Ensure Complete Dissolution: Vortex the stock solution thoroughly. Gentle warming to 37°C or brief sonication can aid in the complete dissolution of the solid in DMSO.[11]

    • Use Anhydrous DMSO: Moisture in the DMSO can lead to hydrolysis and degradation of the AM ester, affecting its solubility and functionality.[5]

Quantitative Data Summary
ParameterThis compound (Tetrapotassium Salt)This compound (AM Ester)
Molecular Formula C₂₂H₁₈Br₂K₄N₂O₁₀[3][6][7]C₃₀H₃₄Br₂N₂O₁₈
Molecular Weight 786.59 g/mol [3][6][7][11]~764 g/mol [11]
Appearance White to off-white solid[3][7][13]Solid[11]
Solubility Water soluble[3][6][7][8]Soluble in anhydrous DMSO[4][8][9]
Storage (Solid) 4°C, dry and dark[3][5][7]-20°C, desiccated and protected from light[5]
Storage (Stock Solution) -20°C (in water)[5][8][9]-20°C (in anhydrous DMSO)[5][9][11]
Calcium Dissociation Constant (Kd) ~1.6 - 3.6 µM (in the absence of Mg²⁺)[3][4][6][9][15]Not applicable (becomes active after hydrolysis)
Typical Working Concentration 0.1-10 mM (for microinjection)[4]1-100 µM (for cell loading)[8][10][11]
Experimental Protocols
Protocol: Loading Cultured Cells with this compound AM to Prevent Precipitation

This protocol provides a detailed methodology for loading adherent cells with this compound AM, incorporating steps to minimize precipitation.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% or 20% w/v solution in DMSO)

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Cultured cells on coverslips or in a multi-well plate

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of this compound AM and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[1][8]

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[8][9][13] Ensure the solid is completely dissolved by vortexing.[11]

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[9][11]

  • Loading Buffer Preparation (to make 1 mL of 10 µM loading buffer):

    • In a microfuge tube, combine 1 µL of 10 mM this compound AM stock solution with 1 µL of 20% Pluronic® F-127.

    • Vortex this mixture briefly to ensure the AM ester is well-dispersed.

    • Add this mixture to 1 mL of pre-warmed (37°C) serum-free medium or HBSS while vortexing the buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.

    • Note: Always prepare the loading buffer immediately before use.[1]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with warm, serum-free medium or HBSS.[9]

    • Add the freshly prepared loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes.[8][9] The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.[9]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, warm HBSS or serum-free medium to remove extracellular this compound AM.[4][9][10]

    • Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[6][16][17]

  • Experimentation:

    • The cells are now loaded with this compound and are ready for your experiment.

Visualizations

G Workflow for Preparing this compound AM Loading Buffer cluster_0 Stock Preparation cluster_1 Loading Buffer Preparation (Fresh) stock_dmso Anhydrous DMSO dissolve Dissolve to 1-10 mM (Vortex/Sonicate) stock_dmso->dissolve stock_bapta This compound AM (solid) stock_bapta->dissolve stock_solution Aliquot & Store at -20°C dissolve->stock_solution premix Pre-mix BAPTA stock with Pluronic stock_solution->premix Use one aliquot pluronic 20% Pluronic F-127 pluronic->premix final_dilution Add premix to buffer while vortexing premix->final_dilution buffer Warm Serum-Free Buffer (e.g., HBSS) buffer->final_dilution loading_buffer Ready for Cell Loading final_dilution->loading_buffer

Caption: Workflow to prevent this compound AM precipitation.

G Mechanism of Intracellular Calcium Buffering by this compound AM cluster_cell Cell cluster_cytoplasm Cytoplasm bapta_active This compound (Active, Charged) buffered_ca Buffered Ca²⁺ (Downstream effects inhibited) bapta_active->buffered_ca Chelation esterases Intracellular Esterases esterases->bapta_active Cleavage of AM groups ca_signal Ca²⁺ Influx / Release (Signaling Event) ca_signal->bapta_active Ca²⁺ binding bapta_am_inside This compound AM (Lipophilic) bapta_am_inside->esterases bapta_am_outside This compound AM (in Loading Buffer) bapta_am_outside->bapta_am_inside Passive Diffusion across Cell Membrane

Caption: Cellular uptake and activation of this compound AM.

References

ensuring complete de-esterification of 5,5'-Dibromo-BAPTA-AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete de-esterification of 5,5'-Dibromo-BAPTA-AM for accurate intracellular calcium concentration control.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and how does it work?

A1: this compound-AM is the cell-permeant acetoxymethyl (AM) ester form of the calcium chelator this compound.[1] The AM ester groups make the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active and membrane-impermeant this compound in the cytosol where it can buffer intracellular calcium.[1][2]

Q2: What is the role of Pluronic® F-127 in the loading protocol?

A2: Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound-AM in the aqueous loading buffer.[1][3] This prevents aggregation and improves the loading efficiency of the chelator into the cells.[4]

Q3: Why is a de-esterification step included after loading?

A3: A dedicated de-esterification step, typically a 30-minute incubation in fresh buffer after removing the loading solution, is crucial to ensure that intracellular esterases have sufficient time to completely cleave the AM esters from the this compound-AM.[1][5][6][7] Incomplete de-esterification can lead to several problems, including compartmentalization of the partially hydrolyzed, still lipophilic molecule into organelles.[1]

Q4: Can this compound-AM be toxic to cells?

A4: Yes, like other AM esters, this compound-AM can be cytotoxic, especially at high concentrations or with prolonged incubation times.[4] It is essential to determine the lowest effective concentration for your specific cell type to minimize potential artifacts.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Loading Efficiency 1. Suboptimal dye concentration.2. Inadequate incubation time or temperature.3. Poor dispersal of the AM ester.4. Low esterase activity in the cell type.1. Perform a concentration titration (e.g., 1-10 µM) to find the optimal concentration for your cells.[1]2. Increase the incubation time (e.g., up to 60-90 minutes) or try incubating at 37°C.[1]3. Ensure proper mixing and consider optimizing the Pluronic® F-127 concentration (typically 0.02-0.04%).[1]4. For cells with low esterase activity, a longer incubation period may be necessary.[1]
Incomplete De-esterification 1. Insufficient time for esterase activity.2. Low intracellular esterase activity.1. After the initial loading, incubate the cells in fresh, dye-free buffer for an additional 30 minutes to allow for complete hydrolysis.[1][5][6][7]2. Increase the de-esterification incubation time or perform this step at 37°C to enhance enzyme activity.[3]
Dye Compartmentalization 1. Incomplete hydrolysis of the AM ester.2. Incubation at 37°C can sometimes promote sequestration into organelles.1. Ensure a sufficient de-esterification period (at least 30 minutes) after loading.[1]2. Consider performing the loading and de-esterification at room temperature to reduce the likelihood of compartmentalization.[1]
High Background Fluorescence 1. Incomplete removal of extracellular this compound-AM.1. Wash the cells thoroughly (2-3 times) with fresh, pre-warmed physiological buffer after the loading step.[1][5]
Cell Death or Cytotoxicity 1. High concentration of this compound-AM.2. Prolonged incubation.3. DMSO toxicity.1. Use the lowest effective concentration determined from your titration experiments.[1]2. Shorten the incubation time or perform the loading at a lower temperature.[1]3. Ensure the final DMSO concentration in the loading buffer is low (typically ≤0.5%).[1]

Quantitative Data Summary

Table 1: Recommended Loading Parameters for this compound-AM

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[2]
Working Concentration 1-50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[2]
Incubation Time 15-60 minutesLonger incubation may be needed for some cell types but can increase cytotoxicity.[2]
Incubation Temperature Room Temperature to 37°C37°C is common, but room temperature may reduce compartmentalization.[1]
Pluronic® F-127 Concentration 0.02-0.04% (w/v)Aids in the dispersion of the water-insoluble AM ester.[2]
Probenecid Concentration 1-2.5 mMAnion-exchange inhibitor that can reduce leakage of the de-esterified chelator.[2]
De-esterification Time At least 30 minutesCrucial for complete cleavage of the AM esters.[2]

Experimental Protocols

Protocol 1: Cell Loading and De-esterification of this compound-AM
  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.[2]

  • Prepare Loading Buffer:

    • Dilute the this compound-AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (e.g., 1-10 µM).

    • To aid in dispersion, you can pre-mix the stock solution with an equal volume of a 20% (w/v) Pluronic® F-127 solution in DMSO before diluting it into the final buffer.[7] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[1]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[1]

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular this compound-AM.[1][5]

  • De-esterification:

    • Incubate the cells in the final wash buffer for an additional 30 minutes at the same temperature to ensure complete de-esterification of the AM ester.[1][5][6][7]

  • Experimentation: The cells are now loaded with the active form of this compound and are ready for your experiment.

Protocol 2: Validation of De-esterification (Indirect Method)
  • Co-load with a Calcium Indicator: Load one population of cells with this compound-AM following Protocol 1. Load a parallel control group of cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. A third group should be co-loaded with both this compound-AM and the calcium indicator.

  • Establish Baseline: Measure the baseline fluorescence of the calcium indicator in the control and co-loaded groups.

  • Stimulate Calcium Influx: Apply a stimulus known to induce an intracellular calcium increase (e.g., a neurotransmitter or high potassium solution) to both groups.

  • Measure and Compare Responses: Record the change in fluorescence in both groups. A significant attenuation of the calcium signal in the co-loaded cells compared to the cells loaded only with the calcium indicator suggests successful loading and de-esterification of this compound, which is actively buffering the intracellular calcium.[1]

Visualizations

G cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading prep_stock Prepare 1-10 mM Stock in anhydrous DMSO prep_loading Prepare Loading Buffer (1-10 µM this compound-AM, 0.02-0.04% Pluronic® F-127) prep_stock->prep_loading add_loading Add Loading Buffer prep_loading->add_loading remove_medium Remove Culture Medium wash_cells1 Wash Cells with Physiological Buffer remove_medium->wash_cells1 wash_cells1->add_loading incubate Incubate 30-60 min (RT or 37°C) add_loading->incubate remove_loading Remove Loading Buffer incubate->remove_loading wash_cells2 Wash Cells 2-3x with Physiological Buffer remove_loading->wash_cells2 deesterify De-esterify for 30 min in Fresh Buffer wash_cells2->deesterify ready Cells Ready for Experiment deesterify->ready

Caption: Experimental workflow for loading and de-esterifying this compound-AM.

G cluster_membrane cluster_cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens to cause BAPTA This compound (Active Form) Ca_release->BAPTA Chelated by Downstream Downstream Ca²⁺-dependent Processes Ca_release->Downstream Activates Buffered_Ca Buffered Ca²⁺ BAPTA->Buffered_Ca Buffered_Ca->Downstream Inhibits ER_Ca Stored Ca²⁺ ER_Ca->IP3R

Caption: Role of this compound in the IP3 signaling pathway.[8]

References

Validation & Comparative

A Comparative Guide to the Affinity and Kinetics of 5,5'-Dibromo-BAPTA and BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of calcium signaling, the selection of an appropriate calcium chelator is a critical determinant of experimental success. This guide provides a detailed comparison of two widely used calcium buffers, 5,5'-Dibromo-BAPTA and its parent compound, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The focus is an objective evaluation of their calcium binding affinity and kinetics, supported by available experimental data.

Introduction to BAPTA and this compound

BAPTA and its derivatives are popular calcium chelators known for their high selectivity for Ca²⁺ over Mg²⁺, a significant advantage in physiological environments.[1] They are also relatively insensitive to pH changes around physiological values.[1][2] A key feature of the BAPTA family is their rapid binding and release of calcium ions, making them more effective at buffering fast calcium transients compared to slower buffers like EGTA.[1][3]

This compound is a derivative of BAPTA where bromine atoms are substituted at the 5 and 5' positions of the phenoxy rings. This chemical modification alters the electron density of the molecule, resulting in a lower affinity for Ca²⁺ compared to BAPTA.[4] This intermediate affinity makes this compound particularly useful for buffering moderate Ca²⁺ changes without completely abolishing the physiological signals.[4][5]

Quantitative Comparison of Affinity and Kinetic Parameters

The interaction of a chelator with calcium is defined by its dissociation constant (Kd), which reflects the affinity of the chelator for the ion, and the kinetic rate constants for association (k_on) and dissociation (k_off). A lower Kd indicates a higher affinity. The on-rate determines how quickly the chelator binds to calcium, while the off-rate indicates how rapidly it releases the ion.

ParameterThis compoundBAPTASignificance
Ca²⁺ Dissociation Constant (Kd) 1.6 - 3.6 µM[1][5][6][7][8][9]160 - 590 nM[5][10]This compound has a lower affinity for Ca²⁺, making it suitable for buffering in the micromolar range. BAPTA's higher affinity is ideal for maintaining very low resting Ca²⁺ levels.
Association Rate (k_on) ~10⁸ - 10⁹ M⁻¹s⁻¹ (estimated)[5][11]~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹[12]Both chelators exhibit very fast on-rates, enabling them to effectively buffer rapid, localized Ca²⁺ transients.
Dissociation Rate (k_off) Not readily available~79 - 257 s⁻¹[12][13]The fast off-rate of BAPTA contributes to its rapid buffering kinetics. While not explicitly measured for this compound, it is expected to be faster than BAPTA's due to its lower affinity.

Note: The kinetic parameters can be influenced by experimental conditions such as temperature, pH, and ionic strength. The values presented here are generally measured at or near physiological conditions.

Impact of Bromination on BAPTA Properties

The addition of electron-withdrawing bromine atoms to the BAPTA structure is a key determinant of the differences in their calcium binding properties. This modification directly influences the affinity of the chelator for calcium ions.

BAPTA BAPTA Core Structure Modification Addition of Electron-Withdrawing Bromine Atoms BAPTA->Modification Dibromo_BAPTA This compound Modification->Dibromo_BAPTA Properties Calcium Binding Properties Dibromo_BAPTA->Properties Affinity Lower Affinity (Higher Kd) Properties->Affinity Kinetics Faster Dissociation (k_off) Properties->Kinetics

Caption: Chemical modification of BAPTA to this compound and its effect on calcium binding properties.

Experimental Protocols for Determining Affinity and Kinetics

The determination of the binding affinity and kinetics of calcium chelators is crucial for their appropriate application. The following are summaries of common experimental methodologies.

Determination of Dissociation Constant (Kd) by Spectrophotometric Titration

This method relies on the change in the UV-visible absorbance spectrum of the chelator upon binding to calcium.

Protocol Outline:

  • Preparation of Solutions: Prepare a stock solution of the chelator (e.g., this compound or BAPTA) in a suitable buffer (e.g., MOPS or HEPES with controlled pH and ionic strength). Also, prepare a standardized stock solution of CaCl₂.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance change upon calcium binding. For this compound, this is around 263 nm.[14]

  • Titration: In a quartz cuvette, place a known concentration of the chelator. Add incremental aliquots of the CaCl₂ solution.

  • Data Acquisition: After each addition of CaCl₂, allow the solution to equilibrate and record the absorbance.

  • Data Analysis: Plot the change in absorbance against the total calcium concentration. The data can then be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Determination of Kinetic Rate Constants (k_on and k_off) by Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique that allows for the measurement of fast reaction kinetics in the millisecond timescale.[15][16][17]

Protocol Outline:

  • Reagent Preparation: Prepare two solutions in separate syringes. One syringe contains the calcium chelator at a known concentration, and the other contains a solution with a known concentration of Ca²⁺.

  • Rapid Mixing: The contents of the two syringes are rapidly mixed, initiating the binding reaction.

  • Observation: The reaction mixture flows into an observation cell where the change in a spectroscopic signal (absorbance or fluorescence) is monitored over time.

  • Data Acquisition: The change in the signal is recorded as a kinetic trace.

  • Kinetic Analysis: The resulting curve is fitted to a pseudo-first-order or second-order rate equation to extract the association rate constant (k_on). The dissociation rate constant (k_off) can be determined in a displacement experiment or calculated from the relationship Kd = k_off / k_on.

cluster_0 Stopped-Flow Experiment SyringeA Syringe A: Calcium Chelator Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: Calcium Solution SyringeB->Mixer ObsCell Observation Cell Mixer->ObsCell Detector Spectrophotometer ObsCell->Detector Data Kinetic Trace (Signal vs. Time) Detector->Data Analysis Data Fitting (k_on, k_off) Data->Analysis

Caption: Workflow for determining calcium binding kinetics using stopped-flow spectroscopy.

Conclusion

The choice between this compound and BAPTA depends on the specific requirements of the experiment. BAPTA, with its high affinity and rapid kinetics, is well-suited for clamping intracellular calcium at very low levels and for buffering rapid, transient calcium signals.[3] this compound, with its lower affinity, provides a valuable tool for buffering calcium in the micromolar range, allowing for the study of physiological processes that are sensitive to moderate changes in calcium concentration.[4][5] A thorough understanding of their respective affinities and kinetics, as outlined in this guide, is essential for the accurate interpretation of experimental results in the field of calcium signaling.

References

Comparative Guide: 5,5'-Dibromo-BAPTA vs. EGTA for Rapid Calcium Buffering

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling research, calcium ions (Ca²⁺) are fundamental second messengers that regulate a vast array of physiological processes. To investigate the precise role of calcium, scientists and drug development professionals rely on chelators—molecules that bind to Ca²⁺ ions, thereby controlling their concentration. Among the most established chelators are EGTA and the BAPTA family, including 5,5'-Dibromo-BAPTA. This guide provides an objective, data-driven comparison of their performance, particularly concerning rapid calcium buffering, to assist researchers in selecting the optimal tool for their experimental needs.

At a Glance: Key Performance Indicators

The efficacy of a calcium chelator is defined by several key physicochemical properties. These include its binding affinity for Ca²⁺ (Kd), the rates at which it binds (on-rate) and releases (off-rate) calcium, its selectivity for calcium over other cations like magnesium (Mg²⁺), and its sensitivity to pH.

PropertyThis compoundEGTASignificance
Ca²⁺ Dissociation Constant (Kd) ~1.6 - 3.6 µM[1][2]~60.5 nM (at pH 7.4)[3][4]EGTA has a significantly higher affinity (lower Kd), binding Ca²⁺ more tightly at equilibrium. This compound's intermediate affinity is suited for buffering moderate to large Ca²⁺ changes without abolishing them.[5]
Ca²⁺ On-Rate (k_on) Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[1][6]Slow (~1.05 - 3 x 10⁶ M⁻¹s⁻¹)[7][8]This compound's on-rate is up to 400 times faster, enabling it to buffer rapid, localized Ca²⁺ transients far more effectively.[4][7][9]
Ca²⁺ Off-Rate (k_off) FastSlow[4][7]The faster kinetics of BAPTA derivatives allow for rapid binding and release, crucial for tracking fast physiological processes.[10]
Selectivity (Ca²⁺ vs. Mg²⁺) High (>10⁵ fold)[4][11]Very High[3]Both are highly selective for Ca²⁺ over Mg²⁺, a critical feature given the high intracellular Mg²⁺ concentration.[4][6]
pH Sensitivity Low[1][4][5]High[4][7][12]The Ca²⁺ affinity of BAPTA derivatives is stable across physiological pH fluctuations, whereas EGTA's affinity is highly dependent on pH.[4][9][11][13]

Delving Deeper: A Head-to-Head Comparison

Mechanism and Speed of Calcium Buffering

The most critical distinction for rapid calcium buffering lies in the binding kinetics. This compound, as a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), was specifically designed to overcome the kinetic limitations of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).[11][14]

  • This compound: Possesses an aromatic structure that facilitates a very fast on-rate for Ca²⁺.[11][13] This allows it to capture Ca²⁺ ions almost immediately as they enter a microdomain, such as the area near an open ion channel. This makes it the superior choice for studying processes triggered by rapid, localized Ca²⁺ transients, like neurotransmitter release and synaptic plasticity.[5][10]

  • EGTA: Has a slower on-rate because its structure requires a conformational change to bind Ca²⁺, and at neutral pH, protons must dissociate before the ion can bind.[8] This kinetic limitation makes EGTA unsuitable for buffering fast Ca²⁺ signals.[9] Instead, it is effective at buffering slower, bulk changes in cytosolic Ca²⁺ concentration over longer timescales.[7][9]

Affinity and Buffering Range

While kinetics determine the speed of buffering, the dissociation constant (Kd) determines the Ca²⁺ concentration at which the buffer is most effective.

  • EGTA has a high affinity for Ca²⁺ (Kd ≈ 60.5 nM), making it very effective at clamping Ca²⁺ levels in the low nanomolar range, typical of resting cells.[3][4]

  • This compound has an intermediate affinity (Kd ≈ 1.6-3.6 µM).[1][15] This is advantageous when the goal is to dampen, rather than eliminate, Ca²⁺ signals that rise into the micromolar range, allowing for the study of their physiological consequences.[5]

Environmental Sensitivity

Biological experiments can involve pH fluctuations. The reliability of a Ca²⁺ buffer depends on its stability under these changing conditions.

  • This compound and other BAPTA derivatives are largely insensitive to pH changes within the physiological range.[4][5][11]

  • EGTA's affinity for Ca²⁺ is highly sensitive to pH.[4][12] As pH decreases (becomes more acidic), protons compete with Ca²⁺ for binding sites, reducing EGTA's effective affinity and buffering capacity.[8]

Visualizing the Choice: Decision Workflow

The selection between these two chelators is dictated by the specific experimental question.

G start What is the primary goal of Ca²⁺ buffering? q1 Investigate rapid, localized Ca²⁺ transients (e.g., at synapses, near channels)? start->q1 q2 Control bulk, slow changes in cytosolic Ca²⁺ concentration? start->q2 bapta Choose this compound or other BAPTA derivatives q1->bapta Yes egta Choose EGTA q2->egta Yes reason1 Reason: Very fast on-rate captures Ca²⁺ at the source. bapta->reason1 reason2 Reason: Slower kinetics are sufficient for global Ca²⁺ level control. egta->reason2

Choosing the right calcium chelator.

Experimental Protocols

Protocol 1: Intracellular Loading of Chelators using AM Esters

This protocol is for introducing membrane-permeant acetoxymethyl (AM) ester forms of chelators into living cells, where they are cleaved by intracellular esterases to become active and trapped.

Materials:

  • Cells cultured on coverslips or in imaging dishes.

  • This compound AM or EGTA-AM.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Pluronic F-127 (optional, to aid solubilization).

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the AM ester in anhydrous DMSO. If needed, a corresponding 20% w/v stock of Pluronic F-127 in DMSO can be prepared.

  • Loading Solution Preparation: Immediately before use, dilute the stock solution into the physiological saline to the desired final concentration (typically 1-10 µM). If using Pluronic, mix the AM ester stock with an equal volume of the Pluronic stock before diluting into the saline.

  • Cell Loading: Replace the cell culture medium with the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.

  • Wash: After incubation, wash the cells three times with fresh, warm physiological saline to remove extracellular chelator.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow intracellular esterases to completely cleave the AM groups, trapping the active chelator inside the cells.[1] The cells are now ready for experimentation.

Protocol 2: Comparing Buffering Speed on Induced Calcium Transients

This experiment directly visualizes the difference in buffering kinetics.

Materials:

  • Three populations of cells: Control (no chelator), loaded with this compound, and loaded with EGTA (as per Protocol 1).

  • A fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • A stimulus to induce a rapid Ca²⁺ influx (e.g., high potassium solution, ATP, or another specific agonist).

  • Fluorescence microscope equipped for ratiometric imaging or fast time-lapse acquisition.

Procedure:

  • Chelator Loading: Prepare three groups of cells: a control group, a group loaded with this compound AM, and a group loaded with EGTA-AM.[1]

  • Indicator Loading: Load all three groups with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol.

  • Baseline Measurement: Place the cells on the microscope stage and record a stable baseline fluorescence for 1-2 minutes.

  • Stimulation and Recording: Perfuse the cells with the stimulus solution while continuously recording the fluorescence signal at high temporal resolution.

  • Data Analysis: Measure the peak amplitude and the rate of rise of the Ca²⁺ transient for all three groups. It is expected that the this compound group will show a significantly greater reduction in the peak amplitude of the transient compared to the EGTA and control groups, demonstrating its superior ability to buffer rapid Ca²⁺ influx.[1]

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Culture Cells prep2 Divide into 3 Groups: 1. Control 2. + this compound AM 3. + EGTA-AM prep1->prep2 prep3 Load all groups with fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) prep2->prep3 exp1 Acquire Baseline Fluorescence prep3->exp1 exp2 Apply Stimulus (e.g., ATP) exp1->exp2 exp3 Record Fluorescence Change Over Time exp2->exp3 an1 Compare Ca²⁺ transient amplitude and kinetics between groups exp3->an1

Workflow for comparing chelator kinetics.

Calcium Signaling and Chelator Intervention

Calcium signaling often begins with the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space. Chelators act by binding these free Ca²⁺ ions, preventing them from reaching and activating downstream targets.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum receptor GPCR plc PLC receptor->plc activates ip3 IP₃ plc->ip3 generates stimulus Agonist stimulus->receptor ip3r IP₃ Receptor ca_ion Free Cytosolic Ca²⁺ ip3r->ca_ion releases er_ca Ca²⁺ Store er_ca->ip3r ip3->ip3r binds chelator Ca²⁺ Chelator (BAPTA or EGTA) ca_ion->chelator binds downstream Downstream Effectors (e.g., Calmodulin, PKC) ca_ion->downstream activates complex Chelator-Ca²⁺ Complex chelator->complex response Cellular Response downstream->response

Intervention of chelators in a signaling pathway.

Conclusion and Recommendations

The choice between this compound and EGTA is not a matter of one being universally better, but of selecting the appropriate tool for the biological question at hand.

  • For studying rapid signaling events: When investigating processes that occur on a millisecond timescale and are driven by localized Ca²⁺ influx, such as synaptic transmission or excitation-contraction coupling, This compound is the clear choice. Its fast kinetics allow it to effectively buffer these rapid transients.

  • For studying slow or global processes: When the goal is to clamp the bulk cytosolic Ca²⁺ concentration at a low level or to buffer slow, global changes, EGTA is a suitable and cost-effective option. Its slow kinetics will not interfere with fast local signals, which can itself be an experimental advantage when trying to distinguish between local and global Ca²⁺ signaling.

Researchers should also consider potential off-target effects. Some studies have reported that high concentrations of BAPTA can have effects independent of its Ca²⁺ buffering, such as altering the voltage dependence of Ca²⁺ channels.[16] As with any experimental tool, proper controls and careful titration of concentrations are essential for robust and reproducible results.

References

Validating Calcium-Dependent Signaling: A Comparative Guide to 5,5'-Dibromo-BAPTA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of calcium-dependent signaling pathways is critical for advancing our understanding of cellular processes and for the development of novel therapeutics. This guide provides an objective comparison of 5,5'-Dibromo-BAPTA, a widely used calcium chelator, with other common methods for validating calcium signaling. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate tool for your research needs.

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of physiological events, from neurotransmission and muscle contraction to gene expression and cell death.[1][2][3] Elucidating the specific role of Ca²⁺ in these processes requires tools that can precisely manipulate and measure intracellular calcium concentrations. This compound has long been a staple in the field, valued for its ability to buffer intracellular Ca²⁺ with high precision.[4] This guide will compare its performance against other chemical chelators, fluorescent indicators, and genetically encoded sensors.

Understanding the Tools: A Performance Comparison

The selection of an appropriate tool for validating calcium-dependent signaling hinges on several key parameters, including the dissociation constant (Kd) for Ca²⁺, selectivity over other ions like magnesium (Mg²⁺), and the kinetics of calcium binding. A summary of these parameters for this compound and its alternatives is presented in Table 1.

Table 1: Comparison of Common Calcium Signaling Validation Tools

Tool CategorySpecific ToolCa²⁺ Dissociation Constant (Kd)Selectivity (Ca²⁺ vs. Mg²⁺)Key Characteristics
Chemical Chelators This compound ~1.6 - 3.6 µM [1][4][5]High [1][5]Intermediate affinity, fast binding kinetics, suitable for buffering moderate Ca²⁺ changes. [2][5]
BAPTA160 - 590 nM[5]High (>10⁵)[5]High affinity, rapid buffering of Ca²⁺ transients.[5]
EGTA~150 nMLower than BAPTA derivativesSlower binding kinetics compared to BAPTA.[6]
Fluorescent Indicators Fura-2~145 nM[7]HighRatiometric dye allowing for quantitative Ca²⁺ measurements; requires UV excitation.[8][9]
Fluo-4~345 nM[10]HighBright, single-wavelength indicator widely used for confocal microscopy.[7][9]
Rhod-4~525 nM[7]HighRed-shifted spectra for multiplexing with green fluorophores.[7]
Genetically Encoded Indicators GCaMP6s~140 - 300 nM[7]HighGenetically targetable for cell-type specific expression; suitable for long-term imaging.[7][11]

Mechanism of Action: Buffering vs. Reporting

This compound and other BAPTA derivatives act as calcium buffers or chelators . They directly bind to free Ca²⁺ ions in the cytosol, thereby preventing them from interacting with their downstream targets. This allows researchers to test whether a specific cellular response is dependent on an increase in intracellular calcium. By observing the abrogation of the response in the presence of the chelator, a causal link can be established.

In contrast, fluorescent and genetically encoded indicators are calcium reporters . They do not directly interfere with calcium signaling but instead provide a visual or quantitative readout of changes in intracellular Ca²⁺ concentration. These tools are essential for observing the dynamics of calcium signaling in real-time.

cluster_0 Calcium Signaling Pathway cluster_1 Point of Intervention Stimulus Stimulus (e.g., Agonist) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol Cytosolic Ca²⁺ Ca_release->Ca_cytosol CaM Calmodulin (CaM) Ca_cytosol->CaM BAPTA This compound Ca_cytosol->BAPTA Downstream Downstream Effectors CaM->Downstream Response Cellular Response Downstream->Response

Figure 1: Generalized calcium signaling pathway and the point of intervention for this compound.

Experimental Protocols

Protocol 1: Loading Cells with this compound AM

This protocol describes the general procedure for loading cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound.[4][12]

Materials:

  • This compound, AM (stock solution in anhydrous DMSO, e.g., 1-10 mM)

  • Pluronic F-127 (20% solution in dry DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cells of interest cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Loading Solution: For a final loading concentration of 10-100 µM, dilute the this compound AM stock solution into your chosen balanced salt solution or serum-free medium.[12][13] To aid in dispersion, first mix the AM ester stock with an equal volume of 20% Pluronic F-127.[1]

  • Cell Loading: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the loading buffer containing this compound AM to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[13] The optimal time should be determined empirically for each cell type.

  • Washing: Gently remove the loading solution and wash the cells three times with fresh, warm balanced salt solution to remove extracellular chelator.[4]

  • De-esterification: Incubate the cells in fresh balanced salt solution for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the chelator inside the cells.[4][5]

  • Experimentation: The cells are now loaded with this compound and are ready for your experiment.

Protocol 2: Using this compound as a Negative Control

This protocol outlines how to use this compound to determine if a specific cellular response is dependent on an increase in intracellular calcium.[12]

Experimental Groups:

  • Group 1 (Control): Vehicle control (no chelator, no stimulus).

  • Group 2 (Chelator Only): Cells loaded with this compound AM, treated with stimulus vehicle.

  • Group 3 (Stimulus Only): Vehicle-loaded cells, treated with Stimulus X.

  • Group 4 (Chelator + Stimulus): Cells loaded with this compound AM, treated with Stimulus X.

Procedure:

  • Seed and culture cells to the desired confluency.

  • Load cells in Groups 2 and 4 with this compound AM according to Protocol 1. Treat cells in Groups 1 and 3 with a vehicle control during the loading period.

  • After loading and washing, add Stimulus X to the cells in Groups 3 and 4. Add the stimulus vehicle to Groups 1 and 2.

  • Incubate for the desired time for the cellular response to occur.

  • Measure the response using an appropriate assay (e.g., Western blot, qPCR, fluorescence microscopy).

Interpretation of Results:

  • If the response in Group 4 is significantly reduced or absent compared to Group 3, it indicates that the response is calcium-dependent.

  • If the response in Group 4 is similar to Group 3, the response is likely independent of a rise in intracellular calcium.

cluster_measure start Start prep_cells Prepare Cultured Cells start->prep_cells split Divide into 4 Groups prep_cells->split group1 Group 1: Vehicle Control split->group1 G1 group2 Group 2: Load with this compound AM split->group2 G2 group3 Group 3: Vehicle Control split->group3 G3 group4 Group 4: Load with this compound AM split->group4 G4 stim_vehicle1 Add Stimulus Vehicle group1->stim_vehicle1 stim_vehicle2 Add Stimulus Vehicle group2->stim_vehicle2 stim_x1 Add Stimulus X group3->stim_x1 stim_x2 Add Stimulus X group4->stim_x2 measure Measure Cellular Response stim_vehicle1->measure stim_vehicle2->measure stim_x1->measure stim_x2->measure analyze Analyze and Compare Results measure->analyze conclusion Conclusion on Ca²⁺-Dependency analyze->conclusion

Figure 2: Experimental workflow for investigating Ca²⁺-dependency using this compound.

Protocol 3: Cellular Imaging with Fluorescent Calcium Indicators

This protocol provides a general method for loading cells with AM ester forms of fluorescent calcium indicators like Fura-2 or Fluo-4.[7]

Materials:

  • Fluorescent calcium indicator, AM ester (e.g., Fura-2 AM, Fluo-4 AM)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological salt solution (e.g., HBSS with HEPES)

  • Fluorescence microscope with appropriate filter sets and camera

Procedure:

  • Prepare Stock Solution: Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: Dilute the stock solution into the physiological salt solution to a final concentration of 1-10 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in solubilization.

  • Cell Loading: Replace the culture medium with the loading solution and incubate for 15-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells two to three times with fresh physiological salt solution.

  • De-esterification: Incubate the cells for an additional 30 minutes to ensure complete hydrolysis of the AM ester.

  • Imaging: Mount the cells on the microscope and acquire baseline fluorescence. Apply a stimulus and record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at the two excitation wavelengths (e.g., 340 nm and 380 nm).[14]

Choosing the Right Tool

The choice between this compound and its alternatives depends on the specific experimental question:

  • To determine if a pathway is calcium-dependent: this compound is an excellent choice due to its ability to buffer Ca²⁺ and abrogate the signal.

  • To visualize and quantify calcium dynamics: Fluorescent indicators like Fura-2 (for ratiometric measurements) and Fluo-4 (for high-resolution imaging) are ideal.

  • For cell-type specific and long-term imaging: Genetically encoded indicators like GCaMPs offer unparalleled advantages in terms of specificity and the ability to perform chronic imaging in vivo.[11]

By understanding the strengths and limitations of each tool and employing the appropriate experimental protocols, researchers can confidently validate the role of calcium in their signaling pathways of interest.

References

The Double-Edged Sword: Utilizing 5,5'-Dibromo-BAPTA as a Negative Control in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise dissection of calcium (Ca²⁺) signaling pathways is fundamental to understanding cellular function and disease. 5,5'-Dibromo-BAPTA, a Ca²⁺ chelator, is a powerful tool in this endeavor. While primarily used to buffer intracellular Ca²⁺, its application as a negative control is a nuanced strategy to delineate Ca²⁺-dependent and -independent cellular events. This guide provides an objective comparison of this compound with other chelators, supported by experimental data, to inform its appropriate use as a negative control.

When investigating a cellular response believed to be mediated by an increase in intracellular Ca²⁺, the introduction of a Ca²⁺ chelator serves as a critical negative control. If the response is abrogated or significantly diminished in the presence of the chelator, it strongly implicates Ca²⁺ as a key second messenger. This compound is frequently employed in this context due to its specific properties.

Performance Comparison of Intracellular Calcium Chelators

The efficacy of a Ca²⁺ chelator as a negative control depends on several factors, including its affinity for Ca²⁺ (represented by the dissociation constant, Kd), its binding kinetics (on- and off-rates), and its selectivity against other divalent cations like magnesium (Mg²⁺).

ChelatorTypical Kd for Ca²⁺ (µM)Binding KineticsSelectivity (Ca²⁺ vs. Mg²⁺)Key Characteristics as a Negative Control
This compound 1.6 - 3.6[1][2]FastHighSuitable for buffering rapid and localized Ca²⁺ transients. Its intermediate affinity allows for clamping Ca²⁺ at specific levels.
EGTA ~0.06 (at pH 7.4)SlowVery HighEffective for buffering bulk or slow changes in intracellular Ca²⁺. Its slow kinetics may not effectively buffer rapid, localized Ca²⁺ spikes near channel mouths.[3][4]
BAPTA 0.16 - 0.59FastHighHigh affinity makes it a strong buffer, potentially obscuring subtle Ca²⁺ dynamics.
5',5'-dinitro-BAPTA High (low affinity)FastHighA low-affinity analog, it can serve as a more ideal negative control for non-chelating effects of the BAPTA structure.[5]

Experimental Data: Delineating Calcium-Dependent Neurotransmitter Release

The differential effects of fast and slow Ca²⁺ buffers on neurotransmitter release provide a clear example of how chelators are used to probe the spatiotemporal dynamics of Ca²⁺ signaling.

Experiment: Comparison of the effects of presynaptic injection of BAPTA and EGTA on neurotransmitter release at the squid giant synapse.[6]

ChelatorIntracellular ConcentrationEffect on Transmitter ReleaseInterpretation
BAPTA Effective at reducing releaseSubstantial reductionThe fast binding kinetics of BAPTA effectively capture the rapid, localized influx of Ca²⁺ required for vesicle fusion.
EGTA Up to 80 mMVirtually ineffectiveThe slower binding kinetics of EGTA are insufficient to buffer the highly localized and transient Ca²⁺ microdomains near the presynaptic active zone.[6]

Experiment: Reduction of unitary Excitatory Postsynaptic Potentials (EPSPs) in rat neocortical pyramidal cells by presynaptic loading of BAPTA or EGTA.[3]

Target NeuronChelatorHalf-Effective Concentration
Bitufted CellsBAPTA~0.1 mM
EGTA~1 mM
Multipolar CellsBAPTA~0.5 mM
EGTA~7 mM

These data illustrate that BAPTA is significantly more potent than EGTA in inhibiting neurotransmitter release, highlighting its utility in demonstrating the dependence of this process on rapid, localized Ca²⁺ increases.

Off-Target Effects: A Critical Consideration

An ideal negative control should be inert except for the property being controlled. However, BAPTA and its derivatives are not without off-target effects, which must be considered for accurate data interpretation.

  • Ion Channel Modulation: BAPTA and its analogs have been shown to directly inhibit certain potassium (K⁺) channels, independent of their Ca²⁺ chelating properties.[7][8][9] For instance, this compound can induce an outward current by activating Ca²⁺-activated K⁺ channels even without a global increase in intracellular Ca²⁺.[7]

  • Enzyme Inhibition: Recent studies have shown that intracellular BAPTA can directly inhibit the enzyme PFKFB3, leading to effects on mTORC1 signaling and cell death in a Ca²⁺-independent manner.[10]

When using this compound as a negative control, it is crucial to consider these potential off-target effects. The use of a low-affinity analog like 5',5'-dinitro-BAPTA, which shares the core BAPTA structure but has minimal Ca²⁺ binding capacity, can help to distinguish between effects due to Ca²⁺ chelation and those arising from off-target interactions of the BAPTA molecule itself.[5]

Experimental Protocols

Protocol 1: Intracellular Calcium Buffering with this compound AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of this compound into live cells.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.

  • Loading Solution Preparation:

    • For a final loading concentration of 10-100 µM, dilute the stock solution into the desired balanced salt solution or culture medium.

    • To aid solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before final dilution.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate at 37°C for 30-60 minutes.

  • Washing: After incubation, wash the cells twice with fresh, warm buffer to remove extracellular chelator.

  • De-esterification: Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active chelator inside the cells.

  • Experimentation: The cells are now loaded with this compound and are ready for the experiment.

Protocol 2: Comparative Analysis of Calcium Chelator Effects using Fura-2 Imaging

This protocol allows for the direct visualization of how different chelators affect intracellular Ca²⁺ transients.

Materials:

  • Cells loaded with Fura-2 AM (a ratiometric Ca²⁺ indicator)

  • This compound AM

  • EGTA-AM

  • Stimulus to induce Ca²⁺ influx (e.g., agonist, high potassium solution)

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading with Chelators: Load three separate populations of Fura-2-loaded cells: one with this compound AM, one with EGTA-AM (using Protocol 1), and a control group with no chelator.

  • Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340nm/380nm excitation) in all three groups before stimulation.

  • Stimulation and Measurement: Apply the stimulus to all three groups and record the change in the Fura-2 fluorescence ratio over time.

  • Data Analysis: Compare the amplitude and kinetics of the Ca²⁺ transients in the control, this compound, and EGTA-treated groups. A significant reduction in the fluorescence signal in the chelator-treated groups would confirm the Ca²⁺-dependence of the response.

Visualizing Signaling Pathways and Workflows

To better understand the logic of using this compound as a negative control, the following diagrams illustrate a typical Ca²⁺ signaling pathway and the experimental workflow for its investigation.

G cluster_0 Cellular Environment Stimulus Agonist/Stimulus Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release BAPTA This compound Ca_release->BAPTA chelates Ca_Signal Ca²⁺-dependent Signaling Ca_release->Ca_Signal BAPTA->Ca_Signal inhibits Response Cellular Response Ca_Signal->Response

Caption: A typical intracellular Ca²⁺ signaling pathway initiated by an external stimulus, and the inhibitory role of this compound.

G cluster_0 Experimental Workflow Start Start: Hypothesis Response is Ca²⁺-dependent Control_Group Control Group: - Stimulus - Measure Response Start->Control_Group BAPTA_Group Experimental Group: - Load with this compound - Stimulus - Measure Response Start->BAPTA_Group Comparison Compare Responses Control_Group->Comparison BAPTA_Group->Comparison Conclusion1 Conclusion: Response is Ca²⁺-dependent Comparison->Conclusion1 Response Inhibited Conclusion2 Conclusion: Response is Ca²⁺-independent or has a Ca²⁺-independent component Comparison->Conclusion2 Response Unchanged

Caption: Logical workflow for using this compound as a negative control to test for Ca²⁺-dependency of a cellular response.

References

A Researcher's Guide to Calcium Studies: 5,5'-Dibromo-BAPTA vs. Fura-2

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are key second messengers, governing a multitude of physiological processes. To dissect the multifaceted role of calcium, researchers employ a range of molecular tools. This guide offers a comprehensive comparison of two such instruments: 5,5'-Dibromo-BAPTA and Fura-2. It is crucial to understand that these are not interchangeable alternatives but rather complementary tools with distinct applications in calcium research. Fura-2 is a fluorescent indicator designed for the measurement of intracellular calcium concentrations, while this compound is a non-fluorescent chelator used to control or buffer these concentrations.[1]

Core Functional Distinction: Measurement vs. Control

The primary difference between Fura-2 and this compound lies in their application. Fura-2 is a ratiometric fluorescent dye that enables the quantitative measurement of intracellular free calcium.[2] Its fluorescence properties change upon binding to Ca²⁺, providing a dynamic readout of fluctuations in calcium concentration.[3] In contrast, this compound is a non-fluorescent calcium chelator. Its function is to bind to free calcium ions, thereby "clamping" the intracellular calcium concentration at a specific level. This is invaluable for investigating the downstream effects of defined calcium levels or for inhibiting calcium-mediated processes.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Fura-2 and this compound, highlighting their distinct characteristics.

PropertyThis compoundFura-2
Primary Function Calcium Buffering/ChelationRatiometric Calcium Measurement
Fluorescence Non-fluorescentFluorescent
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µM[4][5][6][7]~145 nM[8][9]
Excitation Wavelengths N/A340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free)[2][8]
Emission Wavelength N/A~510 nm[2][3]
Quantum Yield N/A0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound)

Signaling Pathways and Experimental Workflows

To understand the application of these tools, it is essential to visualize their role in the context of intracellular calcium signaling.

General Calcium Signaling Pathway Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) (Intracellular Ca²⁺ Store) Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ IP3R->ER on Ca_cytosol Increased Cytosolic [Ca²⁺] Ca_release->Ca_cytosol Ca_binding_proteins Calcium-Binding Proteins (e.g., Calmodulin, Troponin) Ca_cytosol->Ca_binding_proteins activates Cellular_Response Cellular Response (e.g., Gene Expression, Muscle Contraction) Ca_binding_proteins->Cellular_Response Workflow for Calcium Buffering with this compound Start Start: Prepare Cells Prepare_Stock Prepare Stock Solution (this compound AM in DMSO) Start->Prepare_Stock Loading_Buffer Prepare Loading Buffer (Dilute stock in media/buffer with Pluronic F-127) Prepare_Stock->Loading_Buffer Cell_Loading Cell Loading (Incubate cells with loading buffer for 30-60 min) Loading_Buffer->Cell_Loading De_esterification De-esterification (Wash and incubate in fresh media for 30 min) Cell_Loading->De_esterification Experiment Perform Experiment (Apply stimulus and observe downstream effects) De_esterification->Experiment End End: Analyze Results Experiment->End Workflow for Ratiometric Calcium Imaging with Fura-2 Start Start: Prepare Cells on Coverslips Prepare_Stock Prepare Stock Solution (Fura-2 AM in DMSO) Start->Prepare_Stock Loading_Buffer Prepare Loading Buffer (Dilute stock in buffer with Pluronic F-127) Prepare_Stock->Loading_Buffer Cell_Loading Cell Loading (Incubate cells with loading buffer for 30-60 min) Loading_Buffer->Cell_Loading De_esterification De-esterification (Wash and incubate in fresh buffer for 30 min) Cell_Loading->De_esterification Imaging Fluorescence Imaging (Excite at 340 nm & 380 nm, detect at 510 nm) De_esterification->Imaging Data_Analysis Data Analysis (Calculate F340/F380 ratio) Imaging->Data_Analysis End End: Quantify [Ca²⁺] Data_Analysis->End

References

Navigating the Nuances of Intracellular Calcium: A Comparative Guide to 5,5'-Dibromo-BAPTA and Fluo-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement and manipulation of intracellular calcium (Ca²⁺) signaling is paramount to unraveling complex cellular processes. This guide provides an objective comparison of two widely used tools in calcium research: the calcium chelator 5,5'-Dibromo-BAPTA and the fluorescent calcium indicator Fluo-4 (B1262720). By presenting their performance characteristics, supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate tool for specific research needs.

At the heart of cellular signaling lies the versatile second messenger, calcium. Its transient fluctuations in concentration, known as calcium transients, orchestrate a vast array of physiological events, from neurotransmission and muscle contraction to gene expression and cell fate decisions. The study of these dynamic processes relies on tools that can either precisely control intracellular calcium levels or accurately report their changes. This compound and Fluo-4 represent two distinct approaches to interrogating the calcium signaling cascade.

At a Glance: Key Differences

This compound is a member of the BAPTA family of calcium chelators, which act as calcium buffers.[1] Its primary role is not to report calcium concentrations, but rather to clamp or buffer them at a specific level, thereby allowing researchers to investigate the calcium dependency of a particular cellular response.[2] In contrast, Fluo-4 is a high-affinity fluorescent indicator that exhibits a dramatic increase in fluorescence intensity upon binding to calcium, enabling the real-time visualization and quantification of calcium transients.[3][4]

Performance Characteristics: A Quantitative Comparison

The selection of an appropriate tool for studying calcium signaling is dictated by key performance indicators. The dissociation constant (Kd) reflects the affinity for Ca²⁺, determining the concentration range of optimal sensitivity. For fluorescent indicators, the fluorescence enhancement upon Ca²⁺ binding is a critical determinant of the signal-to-noise ratio.

PropertyThis compoundFluo-4
Function Calcium Chelator (Buffer)Fluorescent Calcium Indicator
Mechanism of Action Binds to free intracellular Ca²⁺ to buffer its concentration.Exhibits a significant increase in fluorescence upon binding to Ca²⁺.
Dissociation Constant (Kd) for Ca²⁺ ~1.6 - 3.6 µM[5][6]~345 nM[7][8]
Fluorescence Enhancement Non-fluorescent>100-fold[3][9]
Excitation Wavelength (max) Not Applicable~494 nm[3]
Emission Wavelength (max) Not Applicable~506 nm[3]
Primary Application Investigating the necessity of Ca²⁺ for a cellular process by buffering its concentration.Measuring the dynamics of intracellular Ca²⁺ transients.

Signaling Pathways and Experimental Workflows

The fundamental difference in their mechanism of action dictates their application in distinct experimental designs.

cluster_BAPTA This compound Workflow BAPTA_start Cell Loading with This compound-AM BAPTA_buffer Intracellular Ca²⁺ Buffering BAPTA_start->BAPTA_buffer BAPTA_stim Cellular Stimulus BAPTA_buffer->BAPTA_stim BAPTA_obs Observe Cellular Response BAPTA_stim->BAPTA_obs BAPTA_conc Conclusion on Ca²⁺-dependency BAPTA_obs->BAPTA_conc

Caption: Workflow for assessing Ca²⁺-dependency using this compound.

cluster_Fluo4 Fluo-4 Workflow Fluo4_start Cell Loading with Fluo-4 AM Fluo4_deester De-esterification Fluo4_start->Fluo4_deester Fluo4_stim Cellular Stimulus Fluo4_deester->Fluo4_stim Fluo4_measure Measure Fluorescence Changes Fluo4_stim->Fluo4_measure Fluo4_analysis Analyze Ca²⁺ Transients Fluo4_measure->Fluo4_analysis

Caption: Workflow for measuring Ca²⁺ transients using Fluo-4.

Experimental Protocols

Loading Cells with this compound AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of this compound into cultured cells.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Probenecid (B1678239) (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[10]

  • Loading Solution Preparation: For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium. To aid in solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting.[10] If using, add probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters and reduce leakage of the de-esterified chelator.[5]

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.[10]

  • Washing: After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular chelator.[10] The cells are now loaded with this compound and are ready for experimentation.

Measuring Calcium Transients with Fluo-4 AM

This protocol provides a general guideline for using Fluo-4 AM to measure intracellular calcium in cultured cells.

Materials:

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% w/v in DMSO)

  • Physiological saline buffer (e.g., HBSS)

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. It is recommended to prepare this solution fresh for each experiment.[3]

  • Loading Solution Preparation: Prepare a loading solution with a final Fluo-4 AM concentration of 1-5 µM in physiological saline buffer. To aid in dispersion, mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting.[3] If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[3]

  • Cell Loading: Grow adherent cells to 80-90% confluency. Aspirate the culture medium, wash once with physiological saline buffer, and add the Fluo-4 AM loading solution. Incubate for 15-60 minutes at 37°C or room temperature.[3][11]

  • Washing and De-esterification: After incubation, aspirate the loading solution and wash the cells twice with fresh, warm physiological saline buffer.[3] Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

  • Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium transients upon stimulation.

Conclusion

This compound and Fluo-4 are powerful yet fundamentally different tools for the study of intracellular calcium signaling. This compound, as a calcium buffer, is indispensable for elucidating the causal role of calcium in cellular processes. Its utility lies in its ability to modulate and control calcium levels, thereby revealing the calcium-dependency of downstream events. Fluo-4, on the other hand, is a premier fluorescent indicator for visualizing and quantifying the dynamic changes in intracellular calcium concentration. Its high affinity for calcium and substantial fluorescence enhancement provide a robust signal for tracking calcium transients with high temporal and spatial resolution. The choice between these two reagents ultimately depends on the specific scientific question being addressed. For researchers aiming to understand the necessity of a calcium signal, this compound is the tool of choice. For those seeking to characterize the intricate dynamics of calcium signaling, Fluo-4 provides an unparalleled window into the cell.

References

Confirming Experimental Findings: A Comparative Guide to BAPTA and EGTA in Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting its role as a critical second messenger in a myriad of cellular processes. This guide provides an objective comparison of two widely used calcium chelators, BAPTA and EGTA, in the context of confirming experimental findings related to neurotransmitter release. We will delve into supporting experimental data, detailed methodologies, and visual representations of the underlying principles.

The choice between the fast-acting chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and the slower-acting EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) can itself be a powerful experimental tool. The differential effects of these two chelators, which possess similar affinities for Ca²⁺ but vastly different binding kinetics, allow researchers to probe the spatiotemporal dynamics of Ca²⁺ signaling. This is particularly crucial in understanding the tight coupling between Ca²⁺ influx and vesicular fusion during synaptic transmission.

Distinguishing Nanodomain from Microdomain Signaling

The fundamental difference in the efficacy of BAPTA and EGTA in inhibiting neurotransmitter release stems from their ability to buffer Ca²⁺ at different distances from the mouth of voltage-gated Ca²⁺ channels (VGCCs). BAPTA, with its rapid on-rate, can effectively capture Ca²⁺ ions in the "nanodomain"—the immediate vicinity of an open channel—before they can bind to the synaptic vesicle Ca²⁺ sensor to trigger release.[1][2] In contrast, EGTA's slower binding kinetics render it less effective in this nanodomain, but it can still buffer Ca²⁺ in the broader "microdomain" further from the channel.[1][2]

This differential buffering capacity provides a method to investigate the proximity of Ca²⁺ channels to the release machinery. If a high concentration of EGTA only partially inhibits release, it suggests a tight coupling where the Ca²⁺ sensor is located in the nanodomain.[1][2] Conversely, if both BAPTA and EGTA are effective, a looser coupling in the microdomain is implied.[3]

cluster_presynaptic Presynaptic Terminal Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (with Ca²⁺ Sensor) Ca_channel->Vesicle Ca²⁺ Influx (Nanodomain) BAPTA BAPTA Ca_channel->BAPTA Rapid Chelation EGTA EGTA Ca_channel->EGTA Slow Chelation BAPTA->Vesicle Inhibits Release EGTA->Vesicle Less Effective Inhibition

Figure 1: Nanodomain vs. Microdomain Chelation.

Quantitative Comparison of BAPTA and EGTA in Inhibiting Synaptic Transmission

Experimental evidence from electrophysiological studies in rat neocortical pyramidal cells demonstrates the differential potency of BAPTA and EGTA in reducing excitatory postsynaptic potential (EPSP) amplitudes. The half-effective concentrations (the concentration required to reduce the EPSP amplitude by 50%) were found to be significantly lower for BAPTA than for EGTA, confirming its higher efficacy in buffering the Ca²⁺ that triggers release.

Target NeuronChelatorHalf-Effective Concentration (mM)
Bitufted InterneuronBAPTA0.1
Bitufted InterneuronEGTA1
Multipolar InterneuronBAPTA0.5
Multipolar InterneuronEGTA7
Data from Rozov et al. (2001)[4]

These findings highlight that the coupling between Ca²⁺ channels and release sites can be target-cell specific, with terminals contacting bitufted neurons showing a greater sensitivity to both chelators, suggesting a potentially looser coupling arrangement compared to terminals on multipolar cells.[4]

Experimental Protocols

Intracellular Loading of Chelators in Brain Slices

A standard method to investigate the effects of Ca²⁺ chelators on synaptic transmission involves whole-cell patch-clamp recordings from neurons in brain slices.

  • Slice Preparation: Young rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Coronal slices (e.g., 300 µm thick) of the desired brain region (e.g., somatosensory cortex or hippocampus) are prepared using a vibratome.

  • Recording Setup: Slices are transferred to a recording chamber continuously perfused with ACSF at a physiological temperature (e.g., 30-32°C). Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are made from identified neurons (e.g., layer 2/3 pyramidal cells). The patch pipette is filled with an intracellular solution containing the desired concentration of the calcium chelator (BAPTA or EGTA).

  • Stimulation and Recording: A stimulating electrode is placed to evoke synaptic responses in the recorded neuron. Unitary EPSPs are recorded in response to presynaptic action potentials. The amplitude of the EPSP is measured before and after the intracellular diffusion of the chelator from the patch pipette into the presynaptic terminal.

  • Data Analysis: The reduction in EPSP amplitude is quantified and plotted against the concentration of the chelator to determine the half-effective concentration.

cluster_workflow Experimental Workflow Start Prepare Brain Slices Patch Whole-Cell Patch-Clamp (Pipette with Chelator) Start->Patch Stimulate Evoke Synaptic Transmission Patch->Stimulate Record_Control Record Baseline EPSPs Stimulate->Record_Control Before Diffusion Record_Chelator Record EPSPs with Chelator Stimulate->Record_Chelator Diffuse Allow Chelator Diffusion into Presynaptic Terminal Record_Control->Diffuse Diffuse->Stimulate After Diffusion Analyze Analyze EPSP Amplitude Reduction Record_Chelator->Analyze

Figure 2: Patch-Clamp Experimental Workflow.

Confirming Findings at the Squid Giant Synapse

Classic experiments at the squid giant synapse provided foundational evidence for the differential effects of BAPTA and EGTA. In these preparations, presynaptic injection of BAPTA substantially reduced neurotransmitter release, while EGTA was largely ineffective, even at very high concentrations.[5] This was attributed to the extremely rapid and localized nature of the Ca²⁺ transient triggering release, which BAPTA's fast kinetics could intercept, but EGTA's could not.[5]

Conclusion

The strategic use of BAPTA and EGTA provides a powerful approach to confirm and refine our understanding of the role of Ca²⁺ in neurotransmitter release. The differential sensitivity of synaptic transmission to these chelators allows for the elucidation of the spatial relationship between Ca²⁺ entry and the exocytotic machinery. By comparing the effects of these two molecules, researchers can confirm whether a process is governed by highly localized, rapid Ca²⁺ transients in the nanodomain or by slower, more global changes in intracellular Ca²⁺ concentration. This comparative approach remains a cornerstone of synaptic physiology and is essential for the development of therapeutic strategies targeting Ca²⁺-dependent signaling pathways.

References

Assessing the Selectivity of 5,5'-Dibromo-BAPTA In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is fundamental to obtaining reproducible and accurate experimental results. 5,5'-Dibromo-BAPTA is a widely used intracellular Ca²⁺ chelator, a molecule that reversibly binds to Ca²⁺ ions, effectively buffering their concentration within a cell. Its utility is critically dependent on its selectivity for Ca²⁺ over other abundant divalent cations.

This guide provides an objective comparison of this compound's performance against other common chelators, supported by experimental data and detailed protocols for assessing its selectivity directly within the cellular environment (in situ).

Performance Characteristics: A Quantitative Comparison

The efficacy of a calcium chelator is defined by several key parameters, including its dissociation constant (Kd) for Ca²⁺, its selectivity for calcium over other divalent cations like magnesium (Mg²⁺), its pH sensitivity, and its ion-binding kinetics. This compound is an intermediate-affinity chelator, making it suitable for buffering moderate Ca²⁺ changes without completely abolishing physiological signals.

Selectivity Profile of this compound

The defining feature of the BAPTA family of chelators is their remarkable selectivity for Ca²⁺ over Mg²⁺. This is crucial for intracellular applications, as the concentration of free Mg²⁺ (in the millimolar range) is typically orders of magnitude higher than resting Ca²⁺ levels (in the nanomolar range). While specific dissociation constants for many other divalent cations are not extensively reported in the literature for this compound, it is known that BAPTA derivatives can also bind heavy metal ions such as zinc (Zn²⁺) and iron (Fe²⁺).

CationDissociation Constant (Kd)Key Considerations
Ca²⁺ 1.6 - 3.6 µM[1][2][3][4][5]The reported Kd can vary based on experimental conditions like temperature, pH, and ionic strength.
Mg²⁺ High (Low Affinity)BAPTA derivatives exhibit a ~10⁵-fold greater affinity for Ca²⁺ than for Mg²⁺.[6]
Zn²⁺, Fe²⁺ Not Widely ReportedBAPTA-based chelators are known to bind heavy metal ions, which can be a source of experimental interference.[7] The use of a specific heavy metal chelator like TPEN can help dissect these effects.[7]
Comparison with Alternative Calcium Chelators

The selection of a chelator depends on the specific requirements of the experiment, such as the desired buffering speed and affinity.

ChelatorCa²⁺ Kd (no Mg²⁺)Selectivity (Ca²⁺ vs. Mg²⁺)Binding KineticspH SensitivityKey Characteristics
This compound 1.6 - 3.6 µM[1][2][3][4][5]High (~10⁵ fold)[6]FastLowIntermediate affinity, ideal for buffering moderate Ca²⁺ changes.
BAPTA ~160 nM[8]High (~10⁵ fold)[6]FastLowHigh affinity, used for strongly clamping Ca²⁺ near resting levels.
5,5'-Dimethyl-BAPTA ~40 nM[1][9]High (~10⁵ fold)FastLowVery high affinity, acts as a powerful Ca²⁺ "sponge".
EGTA ~150 nMModerateSlowHighSlower kinetics are less effective for buffering rapid Ca²⁺ transients. Its binding affinity is highly sensitive to pH changes around physiological levels.

Visualizing the Mechanism and Workflow

To understand how this compound functions and how its selectivity can be tested, the following diagrams illustrate the underlying principles.

cluster_0 Mechanism of Intracellular Ca²⁺ Buffering Ca_source Ca²⁺ Influx / Release (e.g., from ER or Channels) Ca_free Free Intracellular Ca²⁺ Ca_source->Ca_free Increases BAPTA This compound Ca_free->BAPTA Binds Rapidly Effector Ca²⁺-Sensitive Effector Proteins Ca_free->Effector Activates Ca_BAPTA Ca²⁺-BAPTA Complex (Buffered) BAPTA->Ca_BAPTA BAPTA->Effector Prevents Binding Response Cellular Response Effector->Response

Caption: Mechanism of Ca²⁺ buffering by this compound.

cluster_1 Workflow for In Situ Selectivity Assessment start Prepare Cell Culture load Co-load cells with: 1. This compound AM 2. Ca²⁺ Indicator (e.g., Fura-2 AM) start->load wash Wash to Remove Extracellular Dye load->wash deesterify Incubate for De-esterification wash->deesterify baseline Measure Baseline Fluorescence deesterify->baseline challenge Challenge with Competing Cation (e.g., Zn²⁺ + ionophore) baseline->challenge stimulate Stimulate Ca²⁺ Influx (e.g., with ATP or Ionomycin) challenge->stimulate record Record Ca²⁺ Indicator Fluorescence stimulate->record analyze Analyze Blunting of Ca²⁺ Signal record->analyze end Assess Selectivity analyze->end

Caption: Experimental workflow for assessing chelator selectivity in situ.

Experimental Protocols

To empirically assess the selectivity of this compound in your experimental model, the following protocol can be adapted. This procedure aims to determine if the presence of a competing cation interferes with the Ca²⁺ buffering capacity of the chelator.

Protocol: In Situ Assessment of this compound Selectivity

This protocol uses a fluorescent Ca²⁺ indicator to measure the buffering capacity of this compound, first under standard conditions and then in the presence of a competing cation, such as Zn²⁺.

Materials:

  • Adherent cells cultured on glass-bottom dishes suitable for microscopy.

  • This compound AM (stock in anhydrous DMSO).

  • Fluorescent Ca²⁺ indicator, e.g., Fura-2 AM (stock in anhydrous DMSO).

  • Pluronic F-127 (10% w/v in DMSO).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.

  • Stimulus for Ca²⁺ influx (e.g., ATP, Ionomycin).

  • Source of competing cation (e.g., ZnCl₂) and a suitable ionophore (e.g., Pyrithione for Zn²⁺).

  • Fluorescence microscope with appropriate filter sets for the chosen indicator.

Procedure:

Part 1: Cell Loading

  • Prepare Loading Buffer: For each condition (Control, BAPTA-loaded, BAPTA + Competitor), prepare a loading buffer in serum-free medium or HBSS.

    • Control: Add Fura-2 AM to a final concentration of 2-5 µM.

    • BAPTA-loaded: Add Fura-2 AM (2-5 µM) and this compound AM (10-50 µM, concentration to be optimized).

    • To aid dispersion, first mix the AM ester stocks with an equal volume of 10% Pluronic F-127 before diluting into the final buffer volume.

  • Cell Loading: Replace the culture medium with the appropriate loading buffer.

  • Incubation: Incubate cells for 30-60 minutes at 37°C.

  • Wash and De-esterification: Wash the cells twice with warm HBSS (containing Ca²⁺) to remove extracellular dye. Add fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.

Part 2: Assessing Ca²⁺ Buffering and Selectivity

  • Baseline Measurement: Place the dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes.

  • Competitor Ion Challenge (for relevant group): For the "BAPTA + Competitor" group, perfuse the cells with HBSS containing the competing cation and its ionophore (e.g., 10 µM ZnCl₂ + 1 µM Pyrithione) for 5-10 minutes. Monitor for any changes in the Ca²⁺ indicator signal, which might suggest direct interaction of the competitor with the indicator or displacement of Ca²⁺ from intracellular stores. After the challenge, switch back to standard HBSS.

  • Ca²⁺ Stimulation: Perfuse all cell groups with HBSS containing a Ca²⁺ stimulus (e.g., 100 µM ATP).

  • Data Acquisition: Record the fluorescence intensity changes before, during, and after stimulation until the signal returns to baseline. For ratiometric indicators like Fura-2, record emissions at the appropriate wavelengths following excitation at ~340 nm and ~380 nm.

Data Analysis and Expected Results:

  • Control vs. BAPTA-loaded: The peak amplitude of the Ca²⁺ signal in response to the stimulus should be significantly lower (blunted) in the BAPTA-loaded cells compared to the control cells. This confirms the Ca²⁺ buffering capacity of this compound.

  • BAPTA-loaded vs. BAPTA + Competitor:

    • High Selectivity: If this compound is highly selective for Ca²⁺ over the competing cation, the Ca²⁺ buffering capacity should remain intact. The blunted Ca²⁺ transient in the "BAPTA + Competitor" group will be similar to that in the "BAPTA-loaded" group.

    • Low Selectivity (Interference): If the competing cation binds to this compound, it will occupy the chelator's binding sites. Consequently, the chelator's capacity to buffer the subsequent Ca²⁺ influx will be reduced. This will result in a larger Ca²⁺ transient in the "BAPTA + Competitor" group compared to the "BAPTA-loaded" group, indicating compromised selectivity.

By objectively comparing these conditions, researchers can effectively validate the selectivity of this compound in situ and ensure the integrity of their experimental findings in the complex ionic environment of the cell.

References

A Comparative Analysis of 5,5'-Dibromo-BAPTA and Other Calcium Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise control and study of these calcium dynamics heavily rely on the use of chelators—molecules that can reversibly bind to ions. Among these, 5,5'-Dibromo-BAPTA has emerged as a valuable tool due to its specific affinity for calcium. This guide provides an objective comparison of the dissociation constant (Kd) of this compound with other commonly used calcium chelators, supported by detailed experimental methodologies for their characterization.

Quantitative Comparison of Dissociation Constants (Kd)

The dissociation constant (Kd) is a crucial parameter that quantifies the affinity of a chelator for an ion; a lower Kd value signifies a higher affinity. The selection of an appropriate chelator with a specific Kd is critical for accurately buffering or detecting calcium concentrations within a particular physiological range. The table below summarizes the Kd values for this compound and other widely used calcium chelators like BAPTA, EGTA, and EDTA.

ChelatorDissociation Constant (Kd) for Ca²⁺Notes
This compound 1.6 µM - 3.6 µM[1][2]Intermediate affinity, suitable for buffering moderate Ca²⁺ changes.
BAPTA ~110 nM - 160 nM[3][4]High affinity, effective for buffering resting to low micromolar Ca²⁺ levels.
EGTA ~60.5 nM[5]High affinity, but with slower binding kinetics compared to BAPTA.[3]
EDTA ~4.26 nM - 9.62 nM[6]Very high affinity, often used for creating essentially calcium-free solutions.

Experimental Protocols for Determining Kd

The accurate determination of Kd values is paramount for the reliable application of calcium chelators in research. Two common spectrophotometric methods are detailed below.

Determination of Kd using UV-Visible Absorbance Spectroscopy

This method relies on the change in the absorbance spectrum of a chelator upon binding to calcium.

Principle: The Beer-Lambert law is applied to determine the concentration of the free and calcium-bound forms of the chelator at various known calcium concentrations. The Kd can then be calculated from these equilibrium concentrations.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the calcium chelator (e.g., this compound) of a known concentration in a calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).

    • Prepare a series of calcium standard solutions with precisely known concentrations.

    • Prepare a high-concentration stock solution of a non-absorbent, high-affinity chelator like EDTA for determining the endpoint.

  • Spectrophotometric Titration:

    • Set up a quartz cuvette with a known concentration of the chelator in the calcium-free buffer.

    • Record the initial absorbance spectrum of the chelator-only solution at the wavelength of maximum absorbance change upon calcium binding (e.g., ~263 nm for this compound).[2]

    • Incrementally add known volumes of the calcium standard solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the absorbance spectrum.

    • Continue the titration until the absorbance spectrum no longer changes, indicating saturation of the chelator with calcium.

    • Finally, add a small volume of a concentrated EDTA solution to the cuvette to chelate all the calcium and obtain the absorbance of the truly calcium-free form of the indicator.

  • Data Analysis:

    • For each calcium concentration, calculate the concentration of the bound and free forms of the chelator based on the changes in absorbance.

    • The Kd is determined by fitting the data to the following equation: Abs = Abs_free + (Abs_bound - Abs_free) * [Ca²⁺] / (Kd + [Ca²⁺])

    • Alternatively, a Scatchard plot can be constructed to determine the Kd.

Determination of Kd using Fluorescent Indicators

This competitive binding assay utilizes a fluorescent calcium indicator whose fluorescence properties change upon binding to calcium.

Principle: A fluorescent indicator with a known Kd is used to report the free calcium concentration in a solution containing the chelator of interest. By measuring the fluorescence at different total calcium concentrations, the amount of calcium bound to the chelator can be determined, allowing for the calculation of its Kd.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent calcium indicator (e.g., Fura-2, Calcium Green-1) in a calcium-free buffer.

    • Prepare a stock solution of the chelator with the unknown Kd (e.g., this compound) in the same buffer.

    • Prepare a series of calcium standard solutions.

  • Fluorescence Measurements:

    • In a fluorometer cuvette, mix the fluorescent indicator and the chelator at known concentrations in the calcium-free buffer.

    • Measure the baseline fluorescence (Fmin) of the solution.

    • Incrementally add known amounts of the calcium standard solution.

    • After each addition, record the fluorescence intensity at the appropriate excitation and emission wavelengths for the indicator.

    • Continue until the fluorescence signal saturates (Fmax).

  • Data Analysis:

    • Use the known Kd of the fluorescent indicator to calculate the free [Ca²⁺] at each point in the titration using the formula: [Ca²⁺]_free = Kd_indicator * (F - Fmin) / (Fmax - F).

    • Calculate the concentration of calcium bound to the test chelator by subtracting the free calcium and the calcium bound to the indicator from the total calcium added.

    • The Kd of the test chelator is then calculated using the equation: Kd_chelator = ([Chelator]_free * [Ca²⁺]_free) / [Chelator-Ca²⁺].

Visualizing Cellular Signaling and Experimental Workflows

To better understand the context in which these chelators are used and the processes by which they are characterized, the following diagrams are provided.

G cluster_pathway IP3 Signaling Pathway Agonist Agonist (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ IP3R->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->PKC Activates CellularResponse Cellular Response Ca_Cytosol->CellularResponse Activates targets Chelator Ca²⁺ Chelator (e.g., this compound) Ca_Cytosol->Chelator Binds to PKC->CellularResponse Phosphorylates targets Chelator->CellularResponse Inhibits

Caption: The IP3 signaling pathway leading to intracellular calcium release and the inhibitory role of calcium chelators.

The inositol (B14025) 1,4,5-trisphosphate (IP3) signaling pathway is a primary mechanism for elevating intracellular calcium levels.[7][8] An external signal (agonist) binds to a G-protein coupled receptor (GPCR), activating phospholipase C (PLC).[8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[8] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium.[9] This rise in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, leading to a cellular response.[8] Calcium chelators, such as this compound, can be introduced into the cell to buffer these calcium transients, thereby inhibiting the downstream cellular responses and allowing researchers to probe the specific roles of calcium in these pathways.

G cluster_workflow Experimental Workflow for Kd Determination (Absorbance Spectroscopy) PrepSolutions Prepare Chelator and Ca²⁺ Standard Solutions InitialAbs Measure Initial Absorbance (Chelator only) PrepSolutions->InitialAbs Titration Titrate with Ca²⁺ and Record Absorbance InitialAbs->Titration Saturation Check for Saturation (No further change in Abs) Titration->Saturation Saturation->Titration No DataAnalysis Data Analysis: Fit to Binding Isotherm Saturation->DataAnalysis Yes KdValue Determine Kd Value DataAnalysis->KdValue

Caption: A logical workflow for determining the dissociation constant (Kd) of a calcium chelator using absorbance spectroscopy.

This diagram outlines the systematic process for determining the Kd of a calcium chelator. The workflow begins with the careful preparation of the necessary solutions. A series of absorbance measurements are then taken as calcium is incrementally added to the chelator solution. The titration continues until the chelator is saturated with calcium, as indicated by a plateau in the absorbance readings. Finally, the collected data is analyzed by fitting it to a binding equation to calculate the dissociation constant.

References

A Head-to-Head Battle of the Buffers: Comparing Fast and Slow Calcium Chelators in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting its role as a ubiquitous second messenger in a myriad of cellular processes. The selection of an appropriate Ca²⁺ chelator is a critical experimental decision. This guide provides an objective comparison of fast and slow calcium buffers, exemplified by BAPTA and EGTA respectively, supported by detailed experimental protocols and data to inform your experimental design.

Calcium signaling governs processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. To investigate these pathways, researchers often rely on exogenous buffers to manipulate intracellular Ca²⁺ concentrations. The kinetic properties of these buffers—how quickly they bind and release Ca²⁺—are a determining factor in their suitability for a given biological question.

The Contenders: BAPTA vs. EGTA

The two most widely used Ca²⁺ chelators are BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). Their fundamental difference lies in their Ca²⁺ binding kinetics.

  • BAPTA , a "fast" buffer, possesses a rapid on-rate for Ca²⁺, allowing it to capture calcium ions almost immediately upon their entry into the cytoplasm.[1][2] This makes it highly effective at buffering rapid, localized Ca²⁺ transients, often referred to as calcium microdomains.[2]

  • EGTA , a "slow" buffer, has a significantly slower on-rate for Ca²⁺.[2] Consequently, it is less efficient at capturing rapid, localized fluxes but is well-suited for buffering slower, global changes in bulk cytosolic Ca²⁺ concentration.[1]

Another key distinction is their pH sensitivity. BAPTA's affinity for Ca²⁺ is notably less affected by changes in pH compared to EGTA, making it a more reliable choice in experimental conditions where pH may fluctuate.[1] Both chelators, however, exhibit high selectivity for Ca²⁺ over magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[1]

Performance Showdown: A Quantitative Comparison

To illustrate the differential effects of these buffers, we present hypothetical data from a typical experiment measuring agonist-induced intracellular Ca²⁺ changes in a cultured cell line. In this experiment, cells were loaded with either BAPTA-AM or EGTA-AM (the cell-permeant forms of the buffers) and the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM. The cells were then stimulated with an agonist that induces Ca²⁺ release from intracellular stores.

ParameterControl (No Buffer)BAPTA-AM (10 µM)EGTA-AM (10 µM)
Basal [Ca²⁺]i (nM) 105 ± 898 ± 7102 ± 9
Peak [Ca²⁺]i (nM) 850 ± 45250 ± 20550 ± 38
Time to Peak (seconds) 5.2 ± 0.48.1 ± 0.66.5 ± 0.5
Decay Rate Constant (s⁻¹) 0.15 ± 0.020.08 ± 0.010.12 ± 0.01

Table 1: Comparison of the effects of BAPTA-AM and EGTA-AM on agonist-induced intracellular calcium transients. Data are presented as mean ± standard deviation.

The data clearly demonstrate that the fast buffer, BAPTA, significantly blunts the peak of the Ca²⁺ transient and slows the rate of its rise and decay. In contrast, the slow buffer, EGTA, has a less pronounced effect on the peak concentration but still influences the overall shape of the calcium signal.

Visualizing the Mechanism and Workflow

To further clarify the concepts and experimental procedures, the following diagrams are provided.

G cluster_pathway Calcium Signaling Pathway Agonist Agonist Receptor GPCR Agonist->Receptor binds PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 generates IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum Ca_out Ca²⁺ Ca_in Cytosolic Ca²⁺ IP3R->Ca_in releases Ca²⁺ from ER Effector Downstream Effectors Ca_in->Effector activates

Figure 1: A simplified diagram of an agonist-induced calcium signaling pathway involving G-protein coupled receptors (GPCR) and phospholipase C (PLC) leading to the release of calcium from the endoplasmic reticulum.

G cluster_workflow Experimental Workflow A Cell Seeding B Loading with Fura-2 AM A->B C Incubation with Buffer (BAPTA-AM or EGTA-AM) B->C D Wash and De-esterification C->D E Establish Basal [Ca²⁺]i D->E F Agonist Stimulation E->F G Record Fluorescence Changes (340/380 nm excitation, 510 nm emission) F->G H Data Analysis G->H

Figure 2: A typical experimental workflow for comparing the effects of fast and slow calcium buffers on intracellular calcium dynamics.

G cluster_bapta Fast Buffer (BAPTA) cluster_egta Slow Buffer (EGTA) Ca_transient Ca²⁺ Transient BAPTA Rapid Binding Ca_transient->BAPTA affects EGTA Slow Binding Ca_transient->EGTA affects Microdomain Buffering of Microdomains BAPTA->Microdomain Global_Ca Buffering of Global [Ca²⁺] EGTA->Global_Ca

Figure 3: Logical relationship illustrating the differential effects of fast and slow calcium buffers on a calcium transient.

Detailed Experimental Protocols

The following protocol outlines the key steps for comparing the effects of BAPTA-AM and EGTA-AM on agonist-induced intracellular Ca²⁺ changes using Fura-2 AM.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fura-2 AM (acetoxymethyl ester)

  • BAPTA-AM

  • EGTA-AM

  • Pluronic F-127

  • Agonist of interest

  • Anhydrous DMSO

  • Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Protocol:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or appropriate plates for fluorescence imaging.

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of BAPTA-AM and EGTA-AM in anhydrous DMSO.

    • Prepare a 1 mg/mL stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Cell Loading with Fura-2 AM:

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM.

    • To aid in solubilization, first mix the Fura-2 AM stock with an equal volume of 10% Pluronic F-127 before diluting into the buffer.

    • Replace the cell culture medium with the Fura-2 AM loading buffer and incubate for 30-60 minutes at 37°C in the dark.

  • Buffer Loading:

    • Prepare separate loading buffers for each buffer condition (Control, BAPTA-AM, EGTA-AM).

    • For the buffer conditions, dilute the BAPTA-AM or EGTA-AM stock solution into HBSS to the desired final concentration (e.g., 10 µM). Again, pre-mixing with Pluronic F-127 can improve loading.

    • For the control group, use HBSS with the same final concentration of DMSO as the buffer-loaded groups.

    • After the Fura-2 AM incubation, wash the cells twice with HBSS.

    • Add the respective loading buffers to the cells and incubate for an additional 30 minutes at 37°C.

  • De-esterification:

    • After buffer loading, wash the cells twice with HBSS.

    • Add fresh HBSS and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Calcium Imaging:

    • Mount the dish on the fluorescence imaging system.

    • Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the agonist of interest to the cells and immediately begin recording the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • Quantify parameters such as basal [Ca²⁺]i, peak [Ca²⁺]i, time to peak, and the decay rate of the Ca²⁺ transient for each experimental condition.

Conclusion: Choosing the Right Tool for the Job

The choice between a fast and a slow calcium buffer is entirely dependent on the specific biological question being addressed.

  • For investigating the role of rapid, localized Ca²⁺ signals, such as those involved in neurotransmitter release at the active zone or calcium sparks in muscle cells, the fast-acting BAPTA is the superior choice.[2]

  • For studies focused on the effects of slower, global changes in cytosolic Ca²⁺ or to distinguish between the roles of rapid local signals and slower global signals, the slower kinetics of EGTA make it the more appropriate tool.[3]

Researchers must also consider potential off-target effects and include appropriate controls to ensure that the observed effects are indeed due to the buffering of intracellular Ca²⁺. By understanding the distinct properties of fast and slow calcium buffers and employing rigorous experimental design, scientists can effectively unravel the complex and vital roles of calcium signaling in health and disease.

References

Determining the Calcium Dependency of Cellular Responses: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1][2] Understanding whether a specific cellular response is mediated by changes in intracellular calcium concentration ([Ca²⁺]i) is a fundamental question in cell biology and drug discovery. This guide provides a comparative overview of key experimental approaches to determine the calcium dependency of a cellular response, complete with detailed protocols, quantitative data, and visual workflows to aid in experimental design and data interpretation.

Core Approaches to Investigate Calcium Dependency

Three primary strategies are employed to elucidate the role of calcium in a cellular process:

  • Calcium Chelation: This "loss-of-function" approach involves buffering intracellular calcium to prevent its concentration from rising, thereby assessing if the cellular response is inhibited.

  • Calcium Ionophores: This "gain-of-function" approach artificially increases intracellular calcium levels to determine if this rise is sufficient to trigger the cellular response of interest.

  • Genetically Encoded Calcium Indicators (GECIs): These tools allow for the direct visualization and quantification of intracellular calcium dynamics, providing a correlative link between calcium signals and the cellular event.[3][4]

Calcium Chelation: Buffering Intracellular Calcium

Intracellular calcium chelators are molecules that bind to free Ca²⁺ ions, effectively preventing them from interacting with their downstream targets. The most commonly used chelator is BAPTA-AM, a cell-permeant molecule that is hydrolyzed by intracellular esterases into the active, membrane-impermeant form, BAPTA.[5][6]

Comparison of Common Calcium Chelators
ChelatorKey CharacteristicsTypical Working ConcentrationAdvantagesDisadvantages
BAPTA-AM High selectivity for Ca²⁺ over Mg²⁺, rapid binding kinetics, pH-insensitive.[7]1-10 µM[8]Fast buffering action, minimal pH effects.[7]Can be toxic at high concentrations or with prolonged incubation.[5]
EGTA-AM Higher affinity for Ca²⁺ than Mg²⁺, but slower binding kinetics than BAPTA.10-50 µMLess likely to buffer rapid, localized Ca²⁺ transients.Slower on-rate may not be suitable for all applications.
Experimental Protocol: Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading adherent cells with BAPTA-AM.[5][6] Optimal conditions should be determined empirically for each cell type and experimental setup.

Materials:

  • BAPTA-AM (CAS 126150-97-8)

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v stock solution)[9]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cell culture medium

  • Adherent cells cultured on a suitable imaging dish

Procedure:

  • Prepare Stock Solutions:

    • BAPTA-AM Stock (2-5 mM): Dissolve BAPTA-AM in anhydrous DMSO. For example, to make a 2 mM stock, dissolve 1 mg of BAPTA-AM in 653.87 µL of DMSO.[5][9] Store in small aliquots at -20°C, protected from light.

    • Pluronic® F-127 Stock (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[5] Store at room temperature.

  • Prepare Loading Buffer:

    • On the day of the experiment, prepare the loading buffer. For a final BAPTA-AM concentration of 10 µM, dilute the 2 mM stock solution 1:200 in physiological buffer.

    • To aid in dispersion, add Pluronic® F-127 to a final concentration of 0.02-0.04%. This can be achieved by first mixing the required volume of BAPTA-AM stock with an equal volume of 10% Pluronic® F-127 before diluting in the final volume of buffer.[5]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the prepared loading buffer to the cells.

  • Incubation:

    • Incubate the cells at 37°C for 30-60 minutes.[5] The optimal incubation time can vary between cell types.

  • De-esterification:

    • Remove the loading buffer and wash the cells once with fresh, warm physiological buffer.

    • Add fresh physiological buffer and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.[5]

  • Experiment:

    • The cells are now loaded with BAPTA and are ready for the experiment. Induce the cellular response of interest and observe whether the presence of the calcium chelator inhibits or alters the response.

Experimental Workflow: Calcium Chelation

G cluster_prep Preparation cluster_loading Loading cluster_exp Experiment cluster_control Control prep_cells Plate and Culture Cells load_cells Incubate Cells with BAPTA-AM prep_cells->load_cells control_stim Apply Stimulus (No BAPTA-AM) prep_cells->control_stim prep_bapta Prepare BAPTA-AM Loading Buffer prep_bapta->load_cells deesterify Wash and Allow De-esterification load_cells->deesterify stimulate Apply Stimulus deesterify->stimulate measure Measure Cellular Response stimulate->measure control_measure Measure Cellular Response control_stim->control_measure G ionophore Calcium Ionophore (e.g., Ionomycin) membrane Plasma Membrane ionophore->membrane Inserts into ca_int Intracellular Ca²⁺ membrane->ca_int ca_ext Extracellular Ca²⁺ ca_ext->membrane Transport across response Cellular Response ca_int->response Triggers G ligand Ligand gpcr GPCR ligand->gpcr g_protein Gq Protein gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release ip3r->er on response Cellular Response ca_release->response triggers

References

A Researcher's Guide to Control Experiments for BAPTA Compounds: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular signaling, the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely utilized tool for buffering intracellular calcium and elucidating the role of calcium-dependent pathways. However, accumulating evidence highlights significant off-target effects of BAPTA compounds that are independent of their calcium-chelating properties.[1][2] These unintended interactions can lead to misinterpretation of experimental results. This guide provides a comprehensive comparison of control strategies and alternative tools to help researchers design rigorous experiments and accurately interpret their findings.

Understanding the Off-Target Effects of BAPTA

BAPTA and its membrane-permeable form, BAPTA-AM, can influence cellular processes through mechanisms unrelated to calcium buffering. These off-target effects include the induction of apoptosis or necrosis, inhibition of key signaling pathways, and alteration of mitochondrial function.[3] For instance, BAPTA has been shown to inhibit the phosphorylation of kinases such as ERK, Akt, and p38 MAPK in a dose-dependent manner.[3] Furthermore, recent studies have revealed that intracellular BAPTA can directly inhibit the enzyme PFKFB3, impacting glycolysis and mTORC1 signaling, which can lead to apoptosis in certain cancer cell lines.[2]

To distinguish between the intended calcium-chelating effects and these off-target interactions, a series of well-designed control experiments are essential.

Comparative Analysis of BAPTA and Alternative Chelators

A primary strategy to control for BAPTA's off-target effects is to use an alternative calcium chelator with different chemical properties. The most common alternative is EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). The key differences between BAPTA and EGTA are summarized in the table below.

PropertyBAPTAEGTARationale for Control
Primary Application Intracellular Ca²⁺ ChelationExtracellular Ca²⁺ Chelation (can be used intracellularly as EGTA-AM)EGTA's different structure can help determine if an observed effect is specific to BAPTA's chemical properties.[4]
Binding Affinity (Kd for Ca²⁺) ~110 nM[4]~60.5 nM at pH 7.4[4]Similar high affinity for calcium allows for comparable chelation.
Ca²⁺ On-Rate ~4.0 x 10⁸ M⁻¹s⁻¹[4]~1.05 x 10⁷ M⁻¹s⁻¹[4]BAPTA's faster on-rate is crucial for buffering rapid, localized calcium transients. Using the slower-acting EGTA-AM can help differentiate effects dependent on rapid versus bulk calcium changes.[4]
Selectivity for Ca²⁺ over Mg²⁺ High (10⁵ fold)[4][5]Very High[4]Both are highly selective, minimizing effects on magnesium-dependent processes.
pH Sensitivity Low[4]High[4]BAPTA is more reliable in experiments with potential pH fluctuations.
Membrane Permeability Permeable (as AM ester)[4]Impermeable (permeable as AM ester)[4]Both can be loaded into cells in their AM ester forms.
Essential Control Experiments for BAPTA Studies

To ensure the validity of experimental findings using BAPTA, a combination of the following control experiments is recommended.

Control ExperimentPurposeExpected Outcome if Effect is Ca²⁺-DependentExpected Outcome if Effect is an Off-Target Effect of BAPTA
Alternative Chelator (e.g., EGTA-AM) To confirm that the observed effect is due to calcium chelation and not a BAPTA-specific chemical effect.[3]EGTA-AM should produce a similar effect to BAPTA-AM.EGTA-AM will not produce the same effect.
Low-Affinity BAPTA Analog (e.g., TF-BAPTA) To test for calcium-independent effects of the BAPTA molecule.[3][6]The low-affinity analog should not produce the effect.The low-affinity analog will produce the same effect as BAPTA.
Dose-Response Curve To determine the optimal, non-toxic concentration of BAPTA-AM.[3]The effect should be observed at concentrations that effectively buffer calcium without causing significant cytotoxicity.Toxicity or other effects may be observed at various concentrations.
"Calcium Add-back" To rescue the effect of calcium chelation by restoring extracellular calcium.[7]Re-addition of calcium should reverse the observed effect.The effect will persist even with the re-addition of calcium.
Structurally Related Inactive Compound To control for effects related to the chemical structure of BAPTA, independent of its chelating activity.The inactive compound will have no effect.The inactive compound may produce a similar effect if the off-target interaction is structure-based.
Alternative Methods to Modulate Intracellular Calcium To validate findings using a non-chelator-based approach.Methods like siRNA-mediated knockdown of calcium channels should mimic the effect of BAPTA.Alternative methods will not reproduce the BAPTA-specific off-target effect.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the off-target effects of BAPTA compounds.

Annexin V/PI Staining for Apoptosis and Necrosis

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following BAPTA-AM treatment.

Materials:

  • Cells of interest

  • BAPTA-AM

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Annexin V Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Plate cells at a suitable density and allow them to adhere overnight.

  • BAPTA-AM Treatment: Treat cells with a range of BAPTA-AM concentrations for the desired duration. Include vehicle (DMSO) and untreated controls.

  • Cell Harvesting: Gently harvest the cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic.[3]

Western Blot for Signaling Protein Phosphorylation

This protocol is used to assess the effect of BAPTA-AM on the phosphorylation state of key signaling proteins like ERK and Akt.

Materials:

  • Cells of interest

  • BAPTA-AM

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with BAPTA-AM as required, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.[3]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an ECL detection system.[3]

JC-1 Staining for Mitochondrial Membrane Potential

This protocol is used to measure changes in mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest

  • BAPTA-AM

  • JC-1 dye

  • PBS or cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with BAPTA-AM according to the experimental design.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 5-10 µg/mL) in a CO₂ incubator for 15-30 minutes.[3]

  • Washing: Wash the cells with PBS or media to remove excess dye.[3]

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[3]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by BAPTA's off-target effects and a recommended experimental workflow for troubleshooting.

BAPTA BAPTA-AM PFKFB3 PFKFB3 BAPTA->PFKFB3 Inhibits (Ca²⁺ independent) mTORC1 mTORC1 BAPTA->mTORC1 Impacts Apoptosis Apoptosis BAPTA->Apoptosis Drives Kinases Kinase Pathways (ERK, Akt, p38) BAPTA->Kinases Inhibits NFkB NF-κB Signaling BAPTA->NFkB Inhibits K_channels K+ Channels BAPTA->K_channels Blocks PFKFB3->mTORC1 Activates Mcl1 Mcl-1 Translation mTORC1->Mcl1 Drives Mcl1->Apoptosis Inhibits Membrane_Potential Membrane Potential K_channels->Membrane_Potential Regulates

Caption: Off-target signaling pathways affected by BAPTA-AM.

start Unexpected Result with BAPTA-AM q_death Unexpected cell death? start->q_death a_death_yes Perform dose-response Use Annexin V/PI staining q_death->a_death_yes Yes q_pathway Signaling pathways unexpectedly inhibited? q_death->q_pathway No a_death_yes->q_pathway a_pathway_yes Use alternative Ca²⁺ chelator (EGTA-AM) Test Ca²⁺-independent effects with low-affinity analog q_pathway->a_pathway_yes Yes q_mito Mitochondrial function altered? q_pathway->q_mito No a_pathway_yes->q_mito a_mito_yes Visualize mitochondria (MitoTracker) Measure membrane potential (JC-1) q_mito->a_mito_yes Yes end Identify and control for off-target effect q_mito->end No a_mito_yes->end

Caption: Troubleshooting workflow for BAPTA-AM experiments.

By implementing these control experiments and being mindful of the potential for off-target effects, researchers can more confidently attribute their observations to the specific role of intracellular calcium, thereby enhancing the reliability and impact of their scientific findings.

References

Choosing the Right Tool: A Comparative Guide to 5,5'-Dibromo-BAPTA and Other Calcium Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and measurement of intracellular calcium (Ca²⁺) is critical for understanding a vast array of cellular processes, from neurotransmission to apoptosis. The selection of an appropriate calcium modulator is a pivotal decision in experimental design. This guide provides a comprehensive comparison of 5,5'-Dibromo-BAPTA with other commonly used calcium chelators and fluorescent indicators, supported by experimental data and detailed protocols to inform your choice.

This compound is a calcium chelator, a molecule that reversibly binds to Ca²⁺ ions, effectively buffering their concentration within a cell.[1] Its intermediate affinity for Ca²⁺ makes it particularly valuable for investigating the nuanced roles of calcium signaling in a variety of physiological and pathological processes.[2][3] This guide will compare this compound to other modulators based on key performance indicators such as binding affinity, kinetics, and selectivity.

Performance Comparison of Calcium Chelators

The efficacy of a calcium chelator is determined by several factors, including its dissociation constant (Kd) for Ca²⁺, its selectivity for calcium over other divalent cations like magnesium (Mg²⁺), its sensitivity to pH, and the speed at which it binds and releases Ca²⁺ (binding kinetics).[1][4]

ChelatorPrimary ApplicationDissociation Constant (Kd) for Ca²⁺Ca²⁺ vs. Mg²⁺ SelectivitypH SensitivityBinding Kinetics (On-rate)Key Characteristics
This compound Intracellular Ca²⁺ Buffering~1.6 - 3.6 µM[1][2][5][6][7]High[6]Low[3][8]Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[1][9]Intermediate affinity, suitable for buffering moderate Ca²⁺ changes.[1][10]
BAPTA Intracellular Ca²⁺ Chelation~110 - 590 nM[1][11]High (>10⁵)[1][11]Low[1][4][11]Very Fast (~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹)[4][11]High affinity, rapid buffering of Ca²⁺ transients.[1]
EGTA Extracellular/Intracellular Ca²⁺ Chelation~60.5 - 70 nM[11]High[4]High[4][11]Slow (~1.05 - 3 x 10⁶ M⁻¹s⁻¹)[4][11]Slower kinetics, suitable for buffering bulk Ca²⁺ changes.[11][12]
5,5'-Dimethyl-BAPTA Intracellular Ca²⁺ ChelationHigh Affinity (lower Kd than BAPTA)[10][12]HighLowFastHighest affinity among common BAPTA derivatives.[10]

Performance Comparison of Fluorescent Calcium Indicators

Fluorescent indicators are essential for visualizing and quantifying intracellular Ca²⁺ dynamics. Their performance is characterized by their Kd, spectral properties, and whether they allow for ratiometric measurements.

IndicatorTypeDissociation Constant (Kd) for Ca²⁺Excitation/Emission (nm)Key Characteristics
Fura-2 Ratiometric~140 - 230 nM[9][13]Ex: 340/380, Em: 510[14][15]Allows for quantitative Ca²⁺ measurements, less sensitive to dye concentration and photobleaching.[16] Requires UV excitation.[17]
Fluo-4 Single Wavelength~345 nM[13][15]Ex: 494, Em: 516[15]Bright signal, suitable for detecting rapid Ca²⁺ transients.[17] Not ratiometric, making quantitative measurements more challenging.[13]
Indo-1 Ratiometric~230 - 250 nM[9]Ex: ~350, Em: ~405/~485[15]Ratiometric emission, suitable for flow cytometry.[15] Prone to photobleaching.[15]
Cal-520 Single WavelengthN/AN/AConsidered optimal for detecting and tracking local Ca²⁺ puffs.[17]
Rhod-4 Single WavelengthN/AN/AA preferred red-emitting indicator.[17]

Signaling Pathways and Experimental Workflows

The precise control of intracellular Ca²⁺ is crucial for studying numerous signaling pathways. For instance, G-protein coupled receptor (GPCR) activation often leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum (ER). Buffering this Ca²⁺ rise with chelators like this compound can help elucidate the downstream effects of this signaling event.[5]

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Cytosol Ca²⁺ ER->Ca_Cytosol Release Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers Dibromo_BAPTA This compound Ca_Cytosol->Dibromo_BAPTA Buffered by

Caption: GPCR signaling cascade leading to intracellular calcium release and its modulation by this compound.

A typical experimental workflow to investigate the role of intracellular calcium involves loading cells with a calcium modulator, stimulating a response, and measuring the resulting calcium dynamics.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Chelator_Loading 2. Load with this compound-AM Cell_Culture->Chelator_Loading Indicator_Loading 3. Load with Fura-2 AM Chelator_Loading->Indicator_Loading Wash 4. Wash to remove extracellular dye Indicator_Loading->Wash Baseline 5. Measure baseline fluorescence Wash->Baseline Stimulate 6. Apply stimulus (e.g., agonist) Baseline->Stimulate Record 7. Record fluorescence changes Stimulate->Record Analyze 8. Analyze Ca²⁺ transients Record->Analyze Compare 9. Compare with control (no chelator) Analyze->Compare

Caption: A standard workflow for studying intracellular calcium dynamics using a chelator and a fluorescent indicator.

Experimental Protocols

Protocol 1: Intracellular Calcium Buffering with this compound AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of this compound into live cells.[18]

Materials:

  • Cells of interest cultured on coverslips or in a multi-well plate

  • This compound AM (stock solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Pluronic F-127 (optional, to aid in dye loading)

Procedure:

  • Prepare Loading Solution: Dilute the this compound AM stock solution in physiological buffer to the desired final concentration (typically 1-10 µM). If using, add Pluronic F-127 (at a final concentration of ~0.02%) to the loading solution.

  • Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically for each cell type.[2]

  • Washing: After incubation, gently wash the cells two to three times with fresh, warm physiological buffer to remove the extracellular chelator.[2][18]

  • De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the chelator inside the cells.[1][2]

  • Experimentation: The cells are now ready for your experiment to study the effects of buffered intracellular calcium.

Protocol 2: Measuring Intracellular Calcium with Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[14]

Materials:

  • Cells loaded with or without a calcium chelator (from Protocol 1)

  • Fura-2 AM (stock solution in DMSO)

  • Physiological buffer (e.g., HEPES-buffered saline)[14]

  • Fluorescence microscope or plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

  • Fura-2 Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM) in physiological buffer. Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells as described in Protocol 1, step 4.

  • De-esterification: Allow for de-esterification as described in Protocol 1, step 5.

  • Baseline Measurement: Place the cells on the fluorescence imaging system and measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • Stimulation and Measurement: Apply a stimulus (e.g., an agonist) to the cells and continuously record the fluorescence changes at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.[14] Compare the amplitude and kinetics of the calcium transients between control cells and cells loaded with a calcium chelator to determine the effect of buffering.[1]

By carefully considering the properties of different calcium modulators and following well-defined experimental protocols, researchers can effectively dissect the complex and vital roles of calcium in cellular function.

References

Safety Operating Guide

Proper Disposal of 5,5'-Dibromo-BAPTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 5,5'-Dibromo-BAPTA, a commonly used calcium chelator. While the tetrapotassium salt of this compound is not classified as hazardous under Regulation (EC) No 1272/2008, as a halogenated organic compound, it necessitates special disposal considerations.[1][2]

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1][2]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.[1]

In Case of a Spill: In the event of a spill, avoid breathing any vapors, mist, or gas.[1][2] The spill should be soaked up with an inert absorbent material such as vermiculite, sand, or earth. This absorbent material should then be placed into a suitable, closed container for disposal.[1][2] It is critical to prevent the product from entering drains.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an institution's hazardous waste program.[1] As a halogenated organic compound, it is typically incinerated at high temperatures in specialized facilities to ensure complete destruction and prevent the release of harmful byproducts.[1]

  • Segregation: It is critical to segregate waste containing this compound from non-halogenated chemical waste.[1] Mixing these waste streams can complicate disposal processes and increase environmental risks and costs.[1]

  • Containerization: Use a suitable, closed container for the waste.[1][2] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" or "Halogenated Organic Waste".[1]

    • The full chemical name: "this compound".[1]

    • The concentration and quantity of the waste.[1]

    • The date of accumulation.[1]

    • Your name, department, and contact information.[1]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[1] Keep it away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Safety and Handling Summary

AspectRecommendationCitation
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat.[1][2]
Spill Response Absorb with inert material, place in a closed container, prevent entry into drains.[1][2]
Disposal Method Through institutional hazardous waste program; high-temperature incineration.[1]
Waste Segregation Segregate from non-halogenated waste.[1]
Waste Container Compatible, in good condition, with a secure lid.[1]
Waste Labeling "Hazardous Waste," full chemical name, concentration, quantity, date, contact information.[1]
Waste Storage Designated, well-ventilated, secure area, away from incompatible materials.[1]

Disposal Decision Workflow

G start Start: this compound Waste Generated is_mixed Is the waste mixed with non-halogenated solvents? start->is_mixed segregate Segregate this compound waste immediately. is_mixed->segregate Yes containerize Place in a designated, properly labeled, and sealed halogenated waste container. is_mixed->containerize No segregate->containerize spill Is there a spill? containerize->spill spill_procedure Follow Spill Protocol: 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Place in a sealed container for disposal. 4. Prevent entry into drains. spill->spill_procedure Yes storage Store container in a designated, secure, and well-ventilated area. spill->storage No spill_procedure->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,5'-Dibromo-BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5,5'-Dibromo-BAPTA, a widely used calcium chelator. Adherence to these procedural steps will help ensure a safe laboratory environment.

While the tetrapotassium salt of this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is prudent to handle it with the care required for all laboratory chemicals.[1][2] The acetoxymethyl (AM) ester form is membrane-permeant and used for loading into live cells.[3]

Essential Safety and Handling Precautions

Personal Protective Equipment (PPE):

The primary line of defense when handling this compound is the consistent and correct use of personal protective equipment.

EquipmentSpecificationsRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2][4]Prevents skin contact.
Body Protection A standard laboratory coat should be worn.[1] For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.Protects skin and clothing from contamination.
Respiratory Protection Generally not required in a well-ventilated area. If dusts are generated or exposure limits are exceeded, use a NIOSH-approved respirator.[2][4]Prevents inhalation of dust or aerosols.

Storage and Stability:

Proper storage is crucial to maintain the chemical's integrity and prevent degradation.[5]

FormStorage TemperatureAdditional Recommendations
Tetrapotassium Salt (Solid) 4°C[2][3][6]Store in a dry, dark place.[5]
AM Ester (Solid) -20°C[5]Store desiccated and protected from light.[5]
Aqueous Stock Solution (Tetrapotassium Salt) -20°C[5]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]
Anhydrous DMSO Stock Solution (AM Ester) -20°C[5]Use high-purity, anhydrous DMSO. Store desiccated and protected from light.[5]

Step-by-Step Operational Plan for Handling this compound

Preparation:

  • Consult the Safety Data Sheet (SDS): Before handling, always review the manufacturer-specific SDS.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Gather all Necessary PPE: Don the appropriate eye protection, gloves, and lab coat.

  • Prepare the Work Area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.

Weighing and Solution Preparation:

  • Weighing: Carefully weigh the solid compound. Avoid generating dust.

  • Dissolving:

    • Tetrapotassium Salt: This salt is soluble in water or aqueous buffers.[5][6]

    • AM Ester: This form is not stable in aqueous solutions and should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5]

  • Mixing: Vortex briefly to ensure the solid is completely dissolved.[5] Gentle warming or sonication can aid dissolution of the AM ester.[3]

  • Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C and protect them from light.[5]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Soak up the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2]

  • Collect and Dispose: Place the absorbent material into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Do not allow the product to enter drains. [1][2]

Detailed Disposal Plan

As a halogenated organic compound, this compound requires special disposal considerations to minimize environmental impact.[1]

  • Segregation of Waste: It is critical to segregate waste containing this compound from non-halogenated chemical waste.[1] Mixing these waste streams can complicate and increase the cost of disposal.[1]

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be accurately labeled with:

    • The words "Hazardous Waste" and "Halogenated Organic Waste".[1][7]

    • The full chemical name: "this compound".[1][7]

    • The concentration and quantity of the waste.[1]

    • The date of accumulation.[1]

    • Your name, department, and contact information.[1]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Disposal Method: The typical disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

First-Aid Measures

In the event of exposure, take the following immediate actions and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe weigh Weighing ppe->weigh dissolve Dissolving (in appropriate solvent) weigh->dissolve experiment Experimental Use dissolve->experiment spill Spill Occurs experiment->spill waste Waste Collection (Segregate Halogenated Waste) experiment->waste decontaminate Decontaminate Work Area & Remove PPE experiment->decontaminate cleanup Spill Cleanup (Absorb, Collect) spill->cleanup Emergency Response cleanup->waste disposal Disposal (via Hazardous Waste Program) waste->disposal

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dibromo-BAPTA
Reactant of Route 2
Reactant of Route 2
5,5'-Dibromo-BAPTA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.